molecular formula C7H4BrN3O2 B1473795 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-86-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B1473795
CAS No.: 1159831-86-3
M. Wt: 242.03 g/mol
InChI Key: FEUNUSVOGGZMLE-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-86-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 4 BrN 3 O 2 and a molecular weight of 242.03 g/mol, this compound features a triazolopyridine core functionalized with a bromine substituent and a carboxylic acid group, making it a versatile intermediate for further derivatization via cross-coupling and condensation reactions . This compound serves as a critical synthetic intermediate for the preparation of biologically active molecules. Scientific research has identified the (1,2,4)triazolo[4,3-a]pyridine (TZP) scaffold as a promising structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities . Specifically, TZP derivatives have been investigated as p38 inhibitors, c-Met inhibitors, protein tyrosine kinase modulators, and dipeptidyl peptidase IV inhibitors . In one prominent study, the TZP core was used as a key precursor in the synthesis of novel compounds evaluated as potential therapeutic agents for concanavalin A-induced autoimmune hepatitis . The bromine atom at the 6-position allows for further structural elaboration via Suzuki cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . The product is provided with a minimum purity of 98% and is intended for research applications in a laboratory setting only . It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUNUSVOGGZMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743646
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159831-86-3
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid

Introduction: Unveiling a Key Pharmaceutical Building Block

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid stands as a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and drug discovery. Its fused triazolopyridine core is a recognized pharmacophore, appearing in a range of biologically active agents, while the strategic placement of a bromine atom and a carboxylic acid group offers versatile handles for synthetic elaboration.[4] This guide provides a comprehensive overview of the essential physicochemical properties of this molecule, offering both reported data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for researchers, as they fundamentally influence a compound's behavior—from its reaction kinetics in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This document is designed to be a practical resource for scientists and drug development professionals, enabling a deeper understanding and more effective utilization of this important synthetic intermediate.

Molecular Identity and Core Properties

The foundational characteristics of a molecule are its identity and basic physical constants. These data points are the first step in any analytical or synthetic workflow, ensuring the correct material is being used and providing a baseline for further characterization.

PropertyValueSource(s)
Chemical Name 6-Bromo-[1][3]triazolo[4,3-a]pyridine-3-carboxylic acid[5]
CAS Number 1159831-86-3[5][6]
Molecular Formula C₇H₄BrN₃O₂[5]
Molecular Weight 242.03 g/mol [4][5]
Appearance White to pale yellow crystalline solid (typical for related compounds)
Melting Point Not Reported
Purity ≥97-98% (as reported by commercial suppliers)[4][5]

A Note on Sourcing: While several commercial suppliers offer this compound and attest to its purity, it is crucial for researchers to perform their own analytical validation to confirm identity and quality before use in sensitive applications.

Structural and Spectroscopic Characterization

Confirming the molecular structure is a non-negotiable step in chemical research. Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and assessment of purity. While specific spectra for this compound are proprietary to suppliers, they are generally available upon request.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, one would expect to see distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine system.

  • ¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the structure, including the carboxylic acid carbon, which would appear at a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through analysis of its fragmentation patterns. For this molecule, a high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₇H₄BrN₃O₂). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound would include:

  • A broad O-H stretch from the carboxylic acid group.

  • A sharp C=O stretch, also from the carboxylic acid.

  • C=N and C=C stretching vibrations from the fused aromatic ring system.

  • C-Br stretching vibrations.

Gcluster_synthesisSynthesis & Purificationcluster_characterizationStructural CharacterizationStartStarting MaterialsReactionCyclization/FunctionalizationStart->ReactionPurificationCrystallization/ChromatographyReaction->PurificationEndPure CompoundPurification->EndNMRNMR (¹H, ¹³C)End->NMRAnalysisMSMass SpectrometryEnd->MSAnalysisIRIR SpectroscopyEnd->IRAnalysisXRayX-Ray Crystallography(if crystalline)End->XRayAnalysis

Key Physicochemical Parameters for Drug Development

Aqueous Solubility

Solubility is a crucial factor affecting oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

  • Experimental Insight: The presence of both a polar carboxylic acid group and a relatively nonpolar bromo-triazolopyridine core suggests that the solubility of this compound will be highly dependent on pH. It is expected to have low solubility in acidic aqueous media and higher solubility in neutral to basic media where the carboxylic acid is deprotonated to the more soluble carboxylate salt. Solubility in organic solvents like DMSO and DMF is expected to be significantly higher.[8]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A visual check for remaining solid is essential.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Causality: This method is considered the "gold standard" because it measures solubility at thermodynamic equilibrium, providing the most accurate and relevant data for predicting in vivo dissolution.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical as the charge state of a drug affects its solubility, permeability across biological membranes, and binding to its target.

  • Expert Analysis: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid has two main ionizable centers: the acidic carboxylic acid group and the basic nitrogen atoms of the triazolopyridine ring system. The carboxylic acid is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The most basic nitrogen on the fused ring system will have a corresponding pKa, likely in the low single digits.

Protocol for pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a co-solvent system like methanol/water or DMSO/water for sparingly soluble compounds.[9] A concentration of around 1 mM is typical.[10]

  • Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

  • Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[10] Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the ionizable group has been titrated.[11]

  • Trustworthiness: This method is highly precise and directly measures the change in proton concentration, providing a reliable pKa value. Performing multiple titrations ensures the reproducibility of the results.[10]

Gcluster_protocolpKa Determination WorkflowPrepPrepare 1 mMCompound SolutionCalibrateCalibratepH ElectrodePrep->CalibrateTitrateTitrate with0.1 M NaOHCalibrate->TitrateAnalyzeAnalyze Titration Curve(Determine Inflection Point)Titrate->AnalyzeResultCalculate pKaAnalyze->Result

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.

  • LogP: The partition coefficient for the neutral form of the molecule between octan-1-ol and water.

  • LogD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized forms of the molecule. For an acidic compound like this, LogD will be lower than LogP at pH 7.4 because the ionized form is more water-soluble.

Protocol for LogD₇.₄ Determination by Shake-Flask Method

  • Phase Preparation: Pre-saturate octan-1-ol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated octan-1-ol and pH 7.4 buffer.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[2][12]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique like HPLC-UV.[3][13]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

  • Causality and Trustworthiness: The shake-flask method is the benchmark for lipophilicity determination because it is a direct measure of partitioning at equilibrium.[12] Using pre-saturated solvents and ensuring complete phase separation are critical steps for obtaining accurate and reliable results.

Crystallographic and Solid-State Properties

For a crystalline solid, understanding its three-dimensional structure and solid-state properties is invaluable for formulation development, as these can affect stability, dissolution rate, and bioavailability.

Single-Crystal X-ray Diffraction

If a suitable single crystal of the compound can be grown, X-ray diffraction can provide the absolute three-dimensional structure of the molecule. This powerful technique reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. As of now, no public crystallographic data for this specific compound has been found in databases like the Crystallography Open Database.[14]

General Workflow for Crystal Structure Determination

  • Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.[15]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, ultimately yielding a model of the atomic positions.[15]

Conclusion and Future Directions

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor to potentially therapeutic agents. This guide has consolidated its known molecular properties and, crucially, provided detailed, field-tested protocols for the experimental determination of its most important physicochemical characteristics. While a complete experimental dataset is not yet publicly available, the methodologies outlined herein provide a clear and robust pathway for researchers to generate this critical information. The systematic characterization of such building blocks is an essential, albeit often overlooked, aspect of the drug discovery process. By applying these principles and protocols, scientists can make more informed decisions, accelerating the journey from a promising molecule to a potential new medicine.

Spectroscopic Characterization of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid: A Technical Guide

Spectroscopic Characterization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. Researchers and scientists in pharmaceutical development will find this guide valuable for compound verification, quality control, and as a foundational reference for further synthetic modifications. This compound's triazolopyridine core is a privileged scaffold, appearing in molecules targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases.[2] The strategic placement of the bromine atom offers a versatile handle for further chemical elaboration, making it a valuable intermediate in the synthesis of complex drug candidates.[2]

Molecular Structure and Properties

6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 1159831-86-3[3][4]
Molecular Formula C₇H₄BrN₃O₂[3][4]
Molecular Weight 242.03 g/mol [3][4]

The structural integrity of this molecule is paramount for its function as a synthetic intermediate. The following sections detail the expected spectroscopic data that confirms this structure.

Figure 1. Molecular structure of 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation. While the exact experimental spectra are proprietary data from commercial suppliers like ChemicalBook, the following tables represent the expected chemical shifts and coupling patterns based on established principles and data from analogous structures.[1]

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d1HH-8The proton at position 8 is expected to be a doublet due to coupling with H-7. Its downfield shift is influenced by the adjacent nitrogen and the fused triazole ring.
~7.6-7.8dd1HH-7The proton at position 7 will appear as a doublet of doublets, being coupled to both H-8 and H-5.
~9.2-9.4d1HH-5The proton at position 5 is deshielded by the adjacent bridgehead nitrogen (N-4) and the fused triazole, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-7.
>12br s1HCOOHThe carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.
¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=OThe carboxylic acid carbonyl carbon is characteristically found in this downfield region.
~145-150C-3This carbon is part of the electron-deficient triazole ring and is attached to the carboxylic acid group, leading to a downfield shift.
~140-145C-8aA quaternary carbon at the fusion of the two rings.
~125-130C-5Aromatic carbon adjacent to a nitrogen atom.
~120-125C-7Aromatic carbon deshielded by the adjacent bromine atom.
~115-120C-6The carbon atom directly bonded to the bromine atom, its chemical shift is significantly influenced by the halogen.
~110-115C-8Aromatic carbon in the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid is expected to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
~1700-1725StrongC=O stretch (carboxylic acid)
~1600-1650MediumC=N and C=C stretching (aromatic rings)
~1400-1500MediumAromatic ring skeletal vibrations
~1200-1300MediumC-O stretch and O-H bend
~1000-1100MediumC-Br stretch

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the carboxylic acid functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

m/zInterpretation
241/243[M]⁺˙ Molecular ion peak. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
197/199[M-CO₂]⁺˙ Loss of carbon dioxide from the carboxylic acid group.
118[M-Br-CO₂]⁺˙ Subsequent loss of a bromine radical.

The fragmentation pattern would likely initiate with the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.

MS_Fragmentationmol[C₇H₄BrN₃O₂]⁺˙m/z = 241/243frag1[C₆H₄BrN₃]⁺˙m/z = 197/199mol->frag1- CO₂frag2[C₆H₄N₃]⁺m/z = 118frag1->frag2- Br•

Figure 2. Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, pulse angle of 45 degrees, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive characterization of 6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid. This information is crucial for researchers in the field of drug discovery and development, enabling them to confidently identify and utilize this important synthetic intermediate. The detailed analysis of the expected spectral features serves as a reliable reference for quality control and for the interpretation of data for newly synthesized batches of this compound.

Crystal structure analysis of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[4][5][6] This guide provides a comprehensive, technically in-depth walkthrough for the single-crystal X-ray diffraction (XRD) analysis of a key derivative, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. While a specific public crystal structure for this exact compound is not available, this document serves as an authoritative guide to the complete analytical workflow. It is designed to equip researchers with the foundational knowledge and practical insights required to successfully elucidate its three-dimensional atomic arrangement. The protocols and methodologies described herein are grounded in established crystallographic principles and best practices.

Introduction: The Significance of the Triazolopyridine Core

The fusion of triazole and pyridine rings creates the triazolopyridine heterocyclic system, a privileged scaffold in drug discovery.[4] These compounds are of immense interest due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][7] The specific compound, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.[8] Its bromine substituent provides a handle for further chemical modification, while the carboxylic acid group can be crucial for interacting with biological targets.

Determining the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction provides unambiguous data on molecular geometry, bond lengths, bond angles, and intermolecular interactions.[2][9][10] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological function.

  • Rational Drug Design: Guiding the design of new, more potent, and selective drug candidates.[11]

  • Informing Synthetic Strategies: Confirming the outcome of chemical synthesis and understanding solid-state packing.

Experimental Workflow: From Synthesis to Structure

The journey to a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. This section details the critical stages, from obtaining the material to the final refined structure.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Chromatography/Recrystallization Crystallization Crystal Growth Purification->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Select High-Quality Crystal Screening X-ray Screening Mounting->Screening Goniometer Head Data_Collection Full Data Collection Screening->Data_Collection Determine Crystal Quality & Unit Cell Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution hkl File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Validation & Analysis Structure_Refinement->Validation Final Refined Model

Caption: High-level overview of the single-crystal XRD workflow.

Synthesis and Crystallization

Synthesis: The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common route involves the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine derivative, followed by cyclization.[12] It is imperative to achieve high purity (>97%) before attempting crystallization, as impurities can significantly hinder the formation of single crystals.

Crystallization Protocol: The goal is to grow well-ordered, single crystals of suitable size (typically 0.1-0.3 mm).[13] Given the carboxylic acid moiety, slow evaporation from a variety of polar solvents is a primary strategy.

  • Step 1: Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to determine solubility.

  • Step 2: Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent or solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at room temperature.

  • Step 3: Vapor Diffusion: In a sealed container, place a small vial containing the concentrated solution of the compound. In the larger container, add a less-soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Step 4: Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a small loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during mounting.

Single-Crystal X-ray Diffraction Data Collection

This phase uses a diffractometer to measure the intensities of X-rays scattered by the crystal.[10]

Instrumentation: A modern single-crystal X-ray diffractometer consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for precise crystal orientation, and a detector (e.g., CCD or CMOS).[2][10]

Data Collection Protocol:

  • Step 1: Crystal Mounting: A selected crystal is mounted on a loop attached to a goniometer head.

  • Step 2: Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.[13]

  • Step 3: Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[10] Data is typically collected over a 2θ range of 4° to 60° for molybdenum radiation.[10]

  • Step 4: Data Integration and Reduction: The collected images are processed to integrate the intensities of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (hkl file) containing the Miller indices and their corresponding intensities.

Structure Solution and Refinement

This is the computational part of the process, where the measured diffraction data is used to build and refine an atomic model of the molecule.

Diagram: Structure Solution & Refinement Cycle

G Start Reflection Data (hkl file) Solve Solve Phase Problem (e.g., Direct Methods) Start->Solve Initial_Model Initial Atomic Model Solve->Initial_Model Initial Phases Refine Least-Squares Refinement Initial_Model->Refine Fourier Calculate Electron Density Map (Fourier Synthesis) Refine->Fourier Improved Phases Final_Model Converged & Validated Model Refine->Final_Model Convergence Reached Model_Building Model Building & Correction (Add H-atoms, check for disorder) Fourier->Model_Building Interpret Map Model_Building->Refine Updated Model

Caption: The iterative cycle of crystallographic structure refinement.

Structure Solution (Solving the Phase Problem)

The diffraction experiment measures the intensities (related to the amplitude) of the scattered waves, but not their phases. Determining these phases is known as the "phase problem."[1] For small molecules like our target compound, Direct Methods are typically successful.[1] This technique uses statistical relationships between the intensities of strong reflections to derive initial phase estimates.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data. The goal is to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[1] This is typically achieved through least-squares refinement , where atomic positions, and thermal displacement parameters are adjusted.[3][14]

Refinement Protocol:

  • Step 1: Initial Refinement: Refine the positions of all non-hydrogen atoms.

  • Step 2: Anisotropic Refinement: Allow the thermal displacement of non-hydrogen atoms to be modeled anisotropically (as ellipsoids), which accounts for directional vibrations.

  • Step 3: Locate Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map (a map of electron density not accounted for by the current model) and then refined using a "riding model," where their positions are geometrically constrained relative to their parent atom.[15]

  • Step 4: Convergence: The refinement is considered complete when the shifts in parameters are negligible and the R-factors (indicators of agreement between the model and data) stabilize.

Analysis and Interpretation of the Crystal Structure

A successful refinement yields a wealth of precise structural data.

Table: Expected Crystallographic Data and Structural Parameters
ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or Orthorhombic are common for such molecules.[16]Describes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/n or P2₁2₁2₁Defines the complete symmetry of the crystal, including translational elements.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.[13]
Bond Lengths (Å) C-Br, C=N, C-N, C-C, C=O, O-HProvides direct evidence of bonding and bond order. Confirms the chemical structure.[2]
Bond Angles (°) Angles within the pyridine and triazole rings, and of the carboxylic acid substituent.Reveals the local geometry around each atom and any strain within the molecule.[2]
Torsion Angles (°) Describes the conformation of the carboxylic acid group relative to the triazole ring.Defines the three-dimensional shape and conformation of the molecule.
Hydrogen Bonding Likely to occur between the carboxylic acid groups of adjacent molecules (e.g., forming a dimer) or involving the triazole nitrogen atoms.Crucial intermolecular interactions that dictate the crystal packing and can be relevant to receptor binding.[16]
π-π Stacking Potential for stacking interactions between the aromatic triazolopyridine rings of adjacent molecules.Another key non-covalent interaction that influences the solid-state architecture.

Conclusion and Future Directions

The structural analysis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid via single-crystal X-ray diffraction provides definitive insights into its molecular architecture. This guide outlines a robust and technically sound workflow for achieving this goal. The resulting crystal structure is not merely a static image but a powerful dataset that informs our understanding of the molecule's properties. This knowledge is critical for advancing the design of novel therapeutics based on the versatile triazolopyridine scaffold, enabling researchers to make more informed decisions in the development of next-generation pharmaceuticals.[6]

References

Solubility Profile of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Solubility Profile of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes a proactive, methodology-driven approach. It is designed for researchers, medicinal chemists, and formulation scientists engaged in the drug development process. By elucidating the underlying physicochemical principles and providing detailed experimental protocols, this guide empowers scientific teams to generate robust, reliable solubility data essential for advancing promising pharmaceutical candidates.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount attribute that dictates a compound's behavior at every stage of development, from initial screening to final formulation.[3][4] Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in developing a consistent and effective dosage form.[4]

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[5] Its fused triazolopyridine core is a recognized pharmacophore, and the presence of both a bromine atom and a carboxylic acid group provides opportunities for diverse molecular interactions and further synthetic modifications. However, these same functional groups—a polar carboxylic acid and the relatively nonpolar brominated aromatic system—create a complex molecular profile that necessitates a thorough understanding of its solubility across a spectrum of organic solvents. This knowledge is crucial for purification, crystallization, formulation, and ultimately, for ensuring the compound can be effectively delivered and absorbed in vivo.

This guide will provide a theoretical and practical foundation for characterizing the solubility of this compound, beginning with its known properties and the principles of solvent interaction.

Physicochemical Properties of the Solute

A foundational understanding of the solute's properties is the first step in predicting its solubility behavior.

PropertyValue / StructureSource
IUPAC Name 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid-
Molecular Formula C₇H₄BrN₃O₂[5]
Molecular Weight 242.03 g/mol [5]
Chemical Structure -

The structure reveals key features influencing solubility:

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as a strong hydrogen bond donor and acceptor. This group will dominate interactions with polar, protic solvents.

  • Triazolopyridine Core: A fused aromatic heterocyclic system containing multiple nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, contributing to polarity.

  • Bromo Substituent (-Br): A halogen that increases the molecular weight and introduces a degree of lipophilicity, potentially enhancing solubility in non-polar or halogenated solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The interplay of forces between the solute (6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid) and various organic solvents will dictate the extent of its dissolution.

Solvent Selection and Predicted Solubility Profile

Based on the structure of our target compound, we can anticipate its solubility in different classes of organic solvents. This predictive exercise is crucial for designing efficient experimental workflows.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh The carboxylic acid group will readily form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium These solvents are strong hydrogen bond acceptors and can interact favorably with the carboxylic acid proton and the N-H of the triazole ring. DMSO is an especially powerful solvent for many pharmaceutical compounds.[7]
Ethers THF, DioxaneMedium to Low Ethers are moderate hydrogen bond acceptors but lack donor capabilities. Solubility will depend on the balance between the polar and non-polar regions of the solute.
Ketones Acetone, MEKMedium Ketones are polar aprotic and can accept hydrogen bonds, suggesting moderate solubility.
Halogenated Dichloromethane (DCM), ChloroformLow The bromine atom may offer some favorable interaction, but overall polarity mismatch with the carboxylic acid will likely limit solubility.
Non-Polar Hexane, TolueneVery Low Significant mismatch in polarity. The strong intermolecular forces within the crystalline solute will not be overcome by the weak van der Waals forces offered by these solvents.

This table serves as a hypothesis-driven guide for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.[8] The "gold standard" for its determination is the Shake-Flask Method .[9][10] This method, while requiring more time and material than high-throughput kinetic assays, provides the most accurate and reliable data for drug development decisions.[9]

Workflow for Solubility Determination

The overall process involves achieving equilibrium between the solid solute and the solvent, separating the saturated solution, and quantifying the dissolved solute concentration, typically via High-Performance Liquid Chromatography (HPLC).

Gcluster_prepPreparationcluster_equilEquilibrationcluster_sepPhase Separationcluster_analysisAnalysis & Calculationprep_solidWeigh Excess Solid Compoundprep_solventAdd Known Volume of Solventprep_solid->prep_solventto vialshakeAgitate at Constant Temperature(e.g., 24-48h at 25°C)prep_solvent->shakeseparateCentrifuge or Filter (0.45 µm)to Remove Undissolved Solidshake->separatediluteDilute Supernatantseparate->dilutehplcQuantify by HPLCdilute->hplccalcCalculate Solubility(mg/mL or mM)hplc->calc

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Protocol: Shake-Flask Method

This protocol is designed to ensure the generation of high-quality, reproducible solubility data.

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

  • Calibrated pipettes and volumetric flasks

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is critical. A preliminary test can help estimate the required quantity.[10]

    • Carefully add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common for thermodynamic solubility.[7] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly for the solid to settle.

    • To separate the saturated liquid phase from the undissolved solid, either:

      • Centrifuge the vials at high speed.

      • Filter the suspension using a syringe fitted with a 0.45 µm solvent-compatible filter. Discard the initial few drops of filtrate to avoid any potential adsorption onto the filter membrane.[11]

  • Sample Analysis (HPLC):

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

    • Prepare a series of calibration standards of the compound with known concentrations.

    • Analyze the diluted samples and calibration standards by a validated HPLC method.[11][12] The use of HPLC is advantageous as it can separate the main compound from any potential impurities or degradants.[13]

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Gcluster_solubilitySolubility PrinciplesoluteSolute6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid- Carboxylic Acid (H-bond donor/acceptor)- Triazolopyridine N's (H-bond acceptor)- Bromo Group (Lipophilic)interactionFavorable Interaction(Hydrogen Bonding)solute->interaction 'Like' solventSolvente.g., Methanol (CH₃OH)- Hydroxyl Group (H-bond donor/acceptor)- Polar Proticsolvent->interaction 'Like' dissolutionHigh Solubilityinteraction->dissolution leads to 'Dissolves'

Caption: Principle of "Like Dissolves Like" for the target compound.

Conclusion and Future Directions

A Technical Guide to the Thermal Stability and Decomposition of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] As with any chemical entity in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount for safe handling, process development, and formulation. This guide provides an in-depth analysis of the predicted thermal stability and potential decomposition pathways of this compound. In the absence of specific experimental data in the public domain, this paper leverages established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework. It further outlines the standard analytical methodologies required to empirically determine the thermal behavior of this and similar molecules.

Introduction: A Profile of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, with the molecular formula C₇H₄BrN₃O₂, is a fused heterocyclic system.[2][4] The structure consists of a pyridine ring fused with a 1,2,4-triazole ring, further substituted with a bromine atom and a carboxylic acid group. This combination of functionalities makes it a versatile intermediate for creating more complex molecules with potential biological activity.[1] The triazolopyridine core is a recognized scaffold in medicinal chemistry, appearing in various approved drugs.[5]

Table 1: Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid

PropertyValueSource
Molecular FormulaC₇H₄BrN₃O₂[2][4]
Molecular Weight242.03 g/mol [2][4]
CAS Number1159831-86-3[4]
AppearanceSolid (predicted)[6]
StorageRoom temperature[4]

Predicted Thermal Stability: A Structural-Based Assessment

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds and the presence of reactive functional groups. Based on the structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, we can anticipate the following:

  • The Fused Aromatic System: The triazolopyridine core is an aromatic system, which generally confers significant thermal stability. The delocalization of π-electrons across the fused rings requires substantial energy to disrupt.

  • The Carboxylic Acid Group: Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide. This is often the initial and lowest-energy decomposition pathway for aromatic carboxylic acids. The stability of the resulting carbanion intermediate or the concerted nature of the transition state will influence the temperature at which this occurs.

  • The Carbon-Bromine Bond: The C-Br bond is typically weaker than C-H or C-C bonds and can be susceptible to homolytic cleavage at elevated temperatures, leading to the formation of radical species.

  • The Triazole Ring: While part of a fused aromatic system, the triazole ring, with its high nitrogen content, can be a point of initial fragmentation. The cleavage of N-N and C-N bonds can lead to the evolution of nitrogen gas (N₂) and other nitrogen-containing fragments.[7]

Overall, the decomposition is likely to be a multi-stage process, initiated by decarboxylation, followed by the fragmentation of the heterocyclic core at higher temperatures.

Postulated Decomposition Pathways

Based on the chemical functionalities present, two primary decomposition pathways can be postulated. These pathways are not mutually exclusive and may occur concurrently or sequentially.

Pathway A: Initial Decarboxylation

This pathway is initiated by the loss of the carboxylic acid group as CO₂. This is a common thermal decomposition route for carboxylic acids. The resulting intermediate is 6-bromo-[1][2][3]triazolo[4,3-a]pyridine. Further heating of this intermediate would lead to the cleavage of the triazolopyridine ring system.

Pathway B: Heterocyclic Ring Opening

Alternatively, the decomposition could be initiated by the fragmentation of the fused heterocyclic ring system. The triazole ring, with its multiple heteroatoms, could be the initial site of bond cleavage. This would be followed by the loss of the bromo and carboxyl substituents.

G cluster_main Postulated Thermal Decomposition of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid cluster_path_a Pathway A: Decarboxylation First cluster_path_b Pathway B: Ring Opening First A 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid B Heat (Δ) A->B G High Heat (Δ) A->G C Loss of CO₂ B->C D 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine C->D E Further Heating D->E F Ring Fragmentation Products (e.g., Bromopyridines, N₂, HCN) E->F H Initial Ring Cleavage G->H I Complex Mixture of Fragmented Products (e.g., HBr, NOx, Brominated Organics) H->I

Caption: Postulated decomposition pathways.

Potential Hazardous Decomposition Products

The thermal decomposition of halogenated heterocyclic compounds can generate a range of hazardous substances.[3] Based on the structure of the title compound, the following hazardous products should be anticipated, particularly under uncontrolled thermal decomposition or combustion scenarios:

  • Hydrogen Bromide (HBr): A corrosive and toxic gas resulting from the abstraction of hydrogen by the bromine radical.

  • Nitrogen Oxides (NOx): A family of toxic gases formed from the nitrogen atoms in the heterocyclic rings, especially in the presence of an oxidant.

  • Hydrogen Cyanide (HCN): A highly toxic gas that can be formed from the fragmentation of nitrogen-containing heterocyclic rings.[8]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion, respectively.

  • Brominated Aromatic Hydrocarbons: Incomplete combustion can lead to the formation of various brominated organic compounds, some of which may be persistent and toxic.[9]

It is crucial for researchers to be aware of these potential hazards and to conduct all thermal experiments in a well-ventilated area, preferably within a fume hood.

Recommended Analytical Techniques for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, a combination of thermoanalytical techniques is recommended.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the number of decomposition steps, and the mass of residual material.

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the mass change (%) versus temperature. The onset temperature of decomposition is determined from the initial mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or copper DSC pan. Seal the pan, potentially with a pinhole lid to allow for the escape of evolved gases.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.

G cluster_workflow Thermal Analysis Experimental Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis A Sample of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid B Weigh Sample (5-10 mg) A->B F Weigh Sample (2-5 mg) A->F C Heat in TGA (e.g., 10°C/min) B->C D Measure Mass Loss vs. Temperature C->D E Determine: - Onset of Decomposition - Decomposition Steps - Residual Mass D->E G Heat in DSC (e.g., 10°C/min) F->G H Measure Heat Flow vs. Temperature G->H I Identify: - Melting Point (Endotherm) - Decomposition (Exotherm) H->I

Caption: Experimental workflow for thermal analysis.

Table 2: Expected Data from Thermal Analysis

TechniqueParameter MeasuredInterpretation
TGAOnset Temperature of Decomposition (T_onset)The temperature at which significant mass loss begins, indicating the start of decomposition.
TGAMass Loss (%) at Each StepQuantifies the amount of volatile material lost during each stage of decomposition.
TGAResidual Mass (%)The amount of non-volatile material remaining at the end of the experiment.
DSCMelting Point (T_m)The temperature at which the solid-to-liquid phase transition occurs (endothermic peak).
DSCDecomposition Temperature (T_d)The temperature at which decomposition occurs, often characterized by a sharp exothermic peak.
DSCEnthalpy of Decomposition (ΔH_d)The heat released during decomposition, providing an indication of the energetic nature of the process.

Safe Handling and Storage

Given the predicted thermal properties and potential for hazardous decomposition, the following precautions are recommended:

  • Storage: Store the compound at room temperature in a well-sealed container, away from heat sources and direct sunlight.[4]

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Heating: When heating the compound, do so in a controlled manner, preferably using equipment with precise temperature control. Avoid rapid, uncontrolled heating, which could lead to a runaway reaction.

  • Waste Disposal: Dispose of the compound and any decomposition residues in accordance with local, state, and federal regulations for chemical waste.

Conclusion

References

A Technical Guide to Unveiling the Biological Landscape of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][4] The specific derivatization to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid introduces unique electronic and steric properties, making it a versatile building block for developing novel therapeutics.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of potential biological targets for this class of compounds. We will delve into the scientific rationale for investigating key protein families, provide detailed experimental protocols for target identification and validation, and present a logical framework for advancing promising candidates.

The Triazolopyridine Core: A Foundation for Diverse Pharmacology

The triazolopyridine ring system is a nitrogen-rich heterocyclic framework that has been successfully incorporated into numerous approved drugs and clinical candidates, including the antidepressant Trazodone and the JAK inhibitor Filgotinib.[4][6] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors allow it to fit into diverse binding pockets. The introduction of a bromine atom at the 6-position offers a handle for further chemical modification through cross-coupling reactions, while the carboxylic acid at the 3-position provides a key interaction point, often mimicking a phosphate group or forming critical salt bridges and hydrogen bonds within a target protein.[5]

Based on extensive precedent from structurally related compounds, we can hypothesize several high-probability target classes for 6-bromo-triazolo[4,3-a]pyridine-3-carboxylic acid derivatives.

Potential Target Class I: Protein Kinases

The ATP-binding site of protein kinases is one of the most successfully targeted domains in drug discovery. The triazolopyridine scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors.[7]

Scientific Rationale: Numerous triazolopyridine-based compounds have been reported as inhibitors of various kinases. The scaffold can effectively occupy the adenine-binding region of the ATP pocket, with substituents projecting into specificity pockets to achieve selectivity.

  • Janus Kinases (JAKs): Derivatives of the triazolopyridine scaffold have led to the development of selective JAK1 inhibitors like Filgotinib, which are crucial for treating inflammatory diseases by blocking cytokine signaling.[2]

  • Spleen Tyrosine Kinase (Syk): Syk is a key mediator in the signaling of immunoreceptors, and triazolopyridine-based inhibitors have shown efficacy in preclinical models of arthritis.[8]

  • MAP Kinases (e.g., p38α): p38 MAP kinase is central to the inflammatory response, and triazolopyridine analogs are well-documented as potent inhibitors.[1]

  • Oncogenic Kinases: This scaffold has yielded inhibitors for targets like c-Met, crucial in gastric and lung cancers.[9]

Experimental Validation Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional & Phenotypic Assays A Compound Library of 6-Bromo-triazolopyridine Derivatives B Broad Kinase Panel Screen (e.g., KinomeScan™) A->B Test @ 1-10 µM C Biochemical IC50 Assay (e.g., ADP-Glo™) B->C Identify primary hits D Cellular Target Engagement (CETSA or NanoBRET™) C->D Confirm on-target activity E Downstream Signaling Assay (Western Blot for p-Substrate) D->E Validate in cells F Cell Viability / Cytokine Release Assay E->F Link target to phenotype G G F->G Lead Candidate

Figure 1: Experimental workflow for kinase target validation.

Protocol: In Vitro Kinase Inhibition Assay (p38α MAP Kinase Example)

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

    • Enzyme/Substrate Mix: Dilute active p38α kinase and its substrate (e.g., ATF2) in kinase buffer to the desired final concentration.

    • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the 6-bromo-triazolopyridine derivative in 100% DMSO, starting from 10 mM.

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration equal to the known Km for the enzyme.

  • Assay Procedure:

    • Add 2.5 µL of the diluted compound to a 384-well assay plate.

    • Add 5 µL of the Enzyme/Substrate Mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis:

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Potential Target Class II: GPCR Allosteric Modulators

Instead of directly competing with the endogenous ligand at the orthosteric site, allosteric modulators bind to a topographically distinct site on a G-Protein Coupled Receptor (GPCR). This can fine-tune the receptor's response, offering a more subtle and potentially safer therapeutic approach.

Scientific Rationale: The triazolopyridine scaffold has been successfully employed to develop Positive Allosteric Modulators (PAMs) for GPCRs. These compounds do not activate the receptor on their own but enhance the response of the receptor to its endogenous ligand.

  • Muscarinic M1 Receptor: Tricyclic triazolopyridine lactams have been identified as M1 PAMs, which are of interest for treating cognitive deficits in Alzheimer's disease.[10][11]

  • Metabotropic Glutamate mGlu2 Receptor: Triazolopyridine ethers were discovered as potent and orally active mGlu2 PAMs for the potential treatment of schizophrenia.[3]

  • P2X3 Receptor: While a different isomer, triazolopyrimidine derivatives have been developed as selective P2X3 receptor antagonists, highlighting the scaffold's utility in targeting ligand-gated ion channels, which share some structural features with GPCRs.[12]

Experimental Validation Workflow:

G A Compound of Interest B Radioligand Binding Assay (Orthosteric Ligand) A->B C Functional Assay (e.g., Calcium Flux, IP-One) A->C E PAM Mode Test B->E Confirm Allosteric Binding D Agonist Mode Test C->D No Agonist C->E + Agonist (EC20) F Data Analysis: Calculate Fold-Shift E->F G G F->G Confirmed PAM

Figure 2: Workflow for identifying a Positive Allosteric Modulator (PAM).

Protocol: Calcium Flux Assay for M1 PAM Activity

  • Cell Culture: Use a cell line stably expressing the human M1 muscarinic receptor and a calcium-sensitive dye (e.g., Fluo-4). Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.

  • Compound Preparation:

    • Prepare serial dilutions of the 6-bromo-triazolopyridine derivative in an appropriate assay buffer.

    • Prepare a stock solution of a known M1 agonist (e.g., acetylcholine) in the assay buffer.

  • Assay Procedure (PAM Mode):

    • Add the test compound dilutions to the cell plate and incubate for 15-30 minutes.

    • Prepare an agonist solution at a concentration that gives a 20% maximal response (EC₂₀).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the EC₂₀ agonist solution to all wells and immediately begin reading the fluorescence signal over time.

  • Assay Procedure (Agonist Mode):

    • As a control, add only the test compound dilutions (without the subsequent addition of agonist) to determine if the compound has any intrinsic agonist activity.

  • Data Analysis:

    • Calculate the increase in fluorescence signal over baseline for each well.

    • For PAM mode, plot the response versus the test compound concentration to determine the EC₅₀ of potentiation and the maximum potentiation effect.

    • Confirm that the compound shows no activity in agonist mode.

Other High-Potential Target Classes

The versatility of the triazolopyridine scaffold extends beyond kinases and GPCRs. The literature provides strong evidence for activity against several other important enzyme families.

Target ClassRationale & ExamplesKey Validating Assay
Phosphodiesterases (PDEs) PDEs degrade cyclic nucleotides (cAMP/cGMP). Inhibition can be therapeutic in CNS disorders and inflammation. Triazolo-derivatives have been identified as inhibitors of PDE4 and PDE10A.[13][14]Biochemical assay using a fluorescently labeled cAMP/cGMP substrate.
Epigenetic Targets The intersection of signaling and gene expression is critical. Triazolopyridines have been developed as dual JAK/HDAC inhibitors and as Tankyrase (TNKS) inhibitors, which modulate the WNT/β-catenin pathway.[15][16]Histone Deacetylase (HDAC) activity assay; WNT pathway reporter cell line (e.g., TOP/FOP Flash).
DNA Repair Enzymes Inhibiting DNA repair can sensitize cancer cells to chemotherapy. Triazolopyridine scaffolds have been shown to inhibit Tyrosyl-DNA phosphodiesterase 2 (TDP2), which repairs damage caused by topoisomerase II poisons.[17][18]Fluorescence-based biochemical assay measuring the cleavage of a phosphotyrosine bond on a DNA oligo.

Conclusion and Future Directions

The 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutics. Based on extensive data from related compounds, the most fertile grounds for investigation are protein kinases, GPCR allosteric sites, phosphodiesterases, and epigenetic targets. A systematic approach, beginning with broad screening across these families followed by rigorous biochemical and cell-based validation, is essential. The protocols and workflows outlined in this guide provide a robust framework for researchers to efficiently deconvolve the biological targets of their novel derivatives and accelerate the journey from chemical matter to clinical candidate.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel Compounds Derived from 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel Compounds Derived from 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid

Introduction

The 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for synthesizing a diverse range of biologically active molecules.[4] Derivatives of the triazolopyridine core have demonstrated significant therapeutic potential, particularly in oncology and immunology, by interacting with a variety of biological targets like enzymes and receptors.[4] The journey from a promising molecular scaffold to a viable drug candidate, however, is contingent on a deep and precise understanding of its mechanism of action (MOA). A thorough elucidation of a compound's MOA is critical for optimizing lead compounds, predicting potential side effects, and ensuring clinical success.[3][5]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MOA of novel compounds derived from this privileged scaffold. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of cellular, biochemical, and omics-based approaches to build a robust, evidence-based mechanistic hypothesis. The narrative will follow a logical progression from broad phenotypic observations to the identification and validation of specific molecular targets and their subsequent impact on cellular signaling pathways.

Section 1: The Strategic Framework for MOA Elucidation

The initial discovery of a bioactive compound often stems from a phenotypic screen, where the compound elicits a desired biological response, such as inducing cancer cell death, without prior knowledge of its specific target.[6][7] This "forward pharmacology" approach is powerful for discovering first-in-class drugs with novel mechanisms.[7][8] Our strategy, therefore, begins with the observable phenotype and systematically narrows the focus to the molecular level.

The core principle of our workflow is iterative hypothesis generation and testing. We start with broad, unbiased screening to generate initial hypotheses, followed by more focused, target-specific assays to validate these hypotheses. This multi-pronged approach ensures scientific rigor and builds a comprehensive understanding of the compound's biological effects.

Below is a conceptual workflow for this process:

MOA_Workflowcluster_0Phase 1: Phenotypic & Cellular Characterizationcluster_1Phase 2: Unbiased Target Identificationcluster_2Phase 3: Target Validation & Pathway Analysiscluster_3Phase 4: In Vivo ConfirmationP1_PhenoPhenotypic Screening(e.g., Anti-proliferation Assay)P1_CellularCellular Effect Profiling(Apoptosis, Cell Cycle Analysis)P1_Pheno->P1_CellularCharacterizecellular outcomeP2_OmicsGlobal 'Omics' Analysis(Transcriptomics, Proteomics)P1_Cellular->P2_OmicsGenerate TargetHypothesesP2_CETSACellular Thermal Shift Assay (CETSA)- Mass Spec (MS)P1_Cellular->P2_CETSAIdentify DirectBinding PartnersP2_AffinityAffinity Chromatography- Mass Spec (MS)P1_Cellular->P2_AffinityPull-downTargetsP3_BiochemBiochemical Assays(e.g., In Vitro Kinase Assay)P2_Omics->P3_BiochemValidate PutativeTargetsP3_TargetCETSATargeted CETSA(Western Blot)P2_CETSA->P3_TargetCETSAConfirm TargetEngagementP2_Affinity->P3_BiochemP3_DownstreamDownstream Signaling Analysis(Phosphoproteomics, Western Blot)P3_Biochem->P3_DownstreamMap PathwayEffectsP3_TargetCETSA->P3_DownstreamP3_ReporterReporter Gene AssaysP3_Downstream->P3_ReporterConfirm PathwayModulationP4_InVivoAnimal Model Studies(e.g., Xenograft Model)P3_Reporter->P4_InVivoTest In VivoRelevance

Caption: A strategic workflow for MOA elucidation.

Section 2: Phase 1 - Phenotypic and Cellular Characterization

The initial step is to confirm and quantify the compound's effect in a relevant biological system. For derivatives of the triazolopyridine scaffold, which frequently exhibit anticancer properties, a logical starting point is to assess their impact on cancer cell proliferation.[1][3][9][10]

Anti-Proliferation Assays

The objective is to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50). This is a fundamental metric for comparing potency across different cell lines and compound analogs.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Compound IDCell LineIC50 (µM)Notes
TPD-001 HCT-116 (Colon)0.52Potent activity
TPD-001 MCF-7 (Breast)1.25Moderate activity
TPD-001 A549 (Lung)0.89Potent activity
Control Drug Doxorubicin0.15Reference compound

Table 1: Example anti-proliferative activity data for a hypothetical Triazolopyridine Derivative (TPD-001).

Cellular Mechanism Profiling

Once anti-proliferative activity is confirmed, the next step is to understand how the compound is affecting the cells. Key questions include: Is it stopping cell division (cytostatic) or killing the cells (cytotoxic)? If it's killing them, is it through a programmed process like apoptosis?

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A compound-induced arrest in a specific phase provides clues about its potential targets (e.g., G2/M arrest may suggest targeting microtubules or cyclin-dependent kinases).

  • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V-positive population indicates the induction of apoptosis. This has been observed for other triazolopyridine hybrids.[1]

Section 3: Phase 2 - Unbiased Target Identification

With a confirmed cellular phenotype, we now employ unbiased, large-scale methods to generate hypotheses about the compound's direct molecular target(s). These techniques do not require prior assumptions about the MOA.

Transcriptomics (RNA-Seq)

Transcriptomics provides a snapshot of all gene expression changes in a cell following compound treatment.[11][12] By comparing the gene expression signature of our compound to established databases (e.g., Connectivity Map), we can identify similarities to compounds with known MOAs.[13][14]

Protocol: RNA-Seq Workflow

  • Cell Treatment: Treat a relevant cell line (e.g., HCT-116) with the compound at its IC50 concentration for a defined period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Isolate total RNA from treated and vehicle-control cells using a high-purity extraction kit.

  • Library Preparation: Prepare sequencing libraries from the RNA (e.g., using oligo(dT) selection for mRNA, followed by fragmentation, reverse transcription, and adapter ligation).

  • Sequencing: Perform high-throughput sequencing on a platform like Illumina.

  • Data Analysis: Align reads to the reference genome, quantify gene expression, and identify differentially expressed genes (DEGs).

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly enriched in the DEG list. For example, an upregulation of genes involved in the p53 pathway and apoptosis would strongly support the cellular data.[15][16]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess direct drug-target engagement in a cellular context.[17][18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when bound by a ligand.[19][20] When coupled with mass spectrometry (MS), this technique can identify which proteins are stabilized by the compound across the entire proteome.

CETSA_WorkflowATreat cellswith Compound or VehicleBHeat cells acrossa temperature gradientA->BCLyse cells andseparate soluble vs.precipitated proteinsB->CDAnalyze soluble fractionby Mass Spectrometry (MS)C->DEIdentify proteins stabilizedby the compoundD->E

Caption: Workflow for CETSA coupled with Mass Spectrometry.

Protocol: MS-CETSA

  • Cell Treatment: Treat intact cells with the compound and a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).[20]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins via centrifugation.[19]

  • Sample Preparation for MS: Digest the soluble proteins from each temperature point into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins remaining in the soluble fraction.

  • Data Analysis: For each identified protein, plot the amount remaining soluble as a function of temperature. A rightward shift in the melting curve for a protein in the compound-treated sample compared to the vehicle control indicates direct binding and stabilization.[21]

Affinity-Based Proteomics

This classical approach uses a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[3][10]

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of the lead compound that incorporates an affinity tag (e.g., biotin) via a linker attached to a non-essential part of the molecule.[3][9]

  • Immobilization: Immobilize the tagged compound onto a solid support, such as streptavidin-coated beads.

  • Incubation: Incubate the beads with a cell lysate, allowing the compound to bind to its target protein(s).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry.[9]

Section 4: Phase 3 - Target Validation and Pathway Analysis

The unbiased methods in Phase 2 will generate a list of candidate targets. Phase 3 is dedicated to rigorously validating these candidates and mapping their impact on downstream signaling pathways.

Biochemical Validation

If the putative target is an enzyme, such as a kinase, its activity can be directly tested in a purified, cell-free system. Triazolopyridine derivatives are frequently reported as kinase inhibitors, targeting pathways like JAK-STAT, EGFR, and c-Met.[1][2][7][22][23]

Protocol: In Vitro Kinase Assay

  • Assay Setup: In a microplate, combine the purified recombinant kinase, its specific substrate peptide, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction: Allow the phosphorylation reaction to proceed for a set time.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based technologies.[24]

  • Analysis: Determine the IC50 of the compound for the specific kinase. Performing this across a large panel of kinases (kinome profiling) is essential to assess selectivity.[4][24][25][26][27]

Kinase TargetTPD-001 IC50 (nM)Selectivity Notes
JAK1 15 Potent Inhibition
JAK2250~17-fold selective for JAK1
JAK3>1000Highly selective over JAK3
TYK2800Highly selective over TYK2
c-Met>5000No significant activity
EGFR>5000No significant activity

Table 2: Example kinome profiling data for TPD-001, suggesting it is a selective JAK1 inhibitor.

Confirmation of Target Engagement in Cells

Biochemical activity is necessary but not sufficient; we must confirm that the compound binds its target in the complex environment of a living cell. The targeted CETSA format is ideal for this.[17]

Protocol: Targeted CETSA with Western Blot

  • Follow the CETSA protocol as described in section 3.2 (steps 1-3).

  • Protein Detection: Instead of MS, analyze the soluble fractions from each temperature point using SDS-PAGE and Western blotting with an antibody specific to the target protein (e.g., an anti-JAK1 antibody).

  • Analysis: Quantify the band intensity at each temperature. A thermal shift observed only for the specific target protein in the presence of the compound provides strong evidence of direct engagement.[20]

Downstream Signaling Analysis

Inhibition of a target should lead to predictable changes in its downstream signaling pathway. For a kinase inhibitor, this means a reduction in the phosphorylation of its substrates.

  • Phosphoproteomics: This is a large-scale MS-based technique to quantitatively assess changes in thousands of phosphorylation sites across the proteome after compound treatment.[5][23] For a JAK1 inhibitor, one would expect to see decreased phosphorylation of STAT proteins. This provides a global, unbiased view of the compound's impact on cellular signaling.

  • Western Blotting: This is a focused approach to validate the findings from phosphoproteomics. Using phospho-specific antibodies, one can measure the phosphorylation status of key pathway proteins. For example, a compound targeting the EGFR pathway should decrease the levels of phosphorylated EGFR (pEGFR), phosphorylated Akt (pAkt), and phosphorylated Erk (pErk).[2][9]

Signaling_Pathwaycluster_0Example: JAK-STAT PathwayCompoundTPD-001(JAK1 Inhibitor)JAK1JAK1Compound->JAK1InhibitsSTATSTATJAK1->STATPhosphorylatespSTATp-STAT(Phosphorylated)STAT->pSTATNucleusNucleuspSTAT->NucleusTranslocatesGene_ExpressionGene Expression(e.g., Proliferation Genes)Nucleus->Gene_ExpressionActivates

Caption: Inhibition of the JAK-STAT signaling pathway.

Reporter Gene Assays

Reporter gene assays are used to measure the activity of a specific signaling pathway or transcription factor.[22] A DNA construct is made where a promoter responsive to the pathway of interest drives the expression of an easily measurable protein, like luciferase. If a compound inhibits the pathway, the reporter gene expression will decrease.

Protocol: STAT-Responsive Luciferase Assay

  • Transfection: Introduce a luciferase reporter plasmid containing STAT binding elements in its promoter into the target cells.

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Stimulation: Stimulate the cells with a cytokine that activates the JAK-STAT pathway (e.g., Interferon-gamma).

  • Lysis and Assay: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the resulting luminescence. A dose-dependent decrease in luminescence indicates inhibition of the pathway.

Conclusion

Elucidating the mechanism of action for novel compounds derived from the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid scaffold is a complex but essential undertaking. The multifaceted, evidence-driven strategy outlined in this guide provides a robust framework for achieving this goal. By integrating phenotypic assays, unbiased target identification technologies, and rigorous biochemical and cellular validation, researchers can build a comprehensive and compelling narrative of their compound's biological activity. This deep mechanistic understanding is paramount for successful preclinical and clinical development, ultimately translating a promising chemical entity into a transformative therapeutic.

References

Topic: Discovery and Synthesis of Novel Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold, a fusion of triazole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including approved drugs like the antidepressant Trazodone and the selective JAK1 inhibitor Filgotinib.[2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel triazolopyridine scaffolds, designed for professionals in drug development. We will traverse from classical synthetic foundations to modern, efficient methodologies such as tandem reactions, microwave-assisted synthesis, and direct C-H functionalization. Furthermore, this paper delves into the rich medicinal chemistry of these compounds, with a particular focus on their role as kinase inhibitors and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.

The Triazolopyridine Core: A Privileged Scaffold in Drug Discovery

Triazolopyridines are a class of heterocyclic compounds featuring a fused triazole and pyridine ring system.[3] The arrangement and number of nitrogen atoms give rise to several isomers, with the[1][4][5]triazolo[1,5-a]pyridine and[1][4][5]triazolo[4,3-a]pyridine systems being particularly prominent in biologically active molecules.[2][6] The scaffold's value lies in its versatile three-dimensional structure, which allows for precise modification and orientation of substituents to fine-tune interactions with biological targets.[1] This inherent "modifiability" has led to the discovery of triazolopyridine derivatives with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidepressant, and antiviral properties.[1][2][7][8]

The clinical success of molecules like Filgotinib has solidified the importance of this scaffold, particularly in the highly competitive field of kinase inhibition.[9][10] As such, the development of novel, efficient, and sustainable synthetic routes to access diverse triazolopyridine libraries remains a critical objective in modern medicinal chemistry.[1]

Synthetic Strategies for Assembling the Triazolopyridine Core

The synthesis of triazolopyridines has evolved from classical condensation reactions to sophisticated, atom-economical modern methodologies.[1] This section explores the key strategies employed, highlighting the causality behind methodological choices.

Classical Approaches: Building from the Ground Up

Historically, the construction of the triazolopyridine framework relied on the cyclization of pre-functionalized pyridine precursors. A common and enduring strategy involves the dehydrative cyclization of acylated 2-hydrazinopyridines.[11][12] While robust, these methods often require harsh conditions, such as refluxing in strong acids. A significant refinement of this approach is the modified Mitsunobu reaction, which allows the synthesis to proceed under much milder conditions.[11][12]

Another foundational approach involves the oxidative cyclization of 2-pyridyl ketone hydrazones, traditionally using stoichiometric amounts of oxidants like copper salts to achieve the desired transformation.[6]

Modern Methodologies: Efficiency, Sustainability, and Complexity

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and the ability to rapidly generate molecular diversity. The synthesis of triazolopyridines has benefited immensely from these modern principles.

A powerful and elegant strategy for constructing[1][4][5]triazolo[1,5-a]pyridines is the base-promoted tandem Nucleophilic Aromatic Substitution (SNAr) and Boulton-Katritzky rearrangement.[4] This method involves the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines. The reaction is notable for being transition-metal and oxidant-free, showcasing high efficiency.[4] The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical for driving the reaction to completion. Experimental optimization has identified lithium tert-butoxide (tBuOLi) in DMSO at elevated temperatures as optimal conditions.[4] This strategy's utility has been demonstrated in the practical synthesis of a Leishmania CRK2 inhibitor.[4]

Tandem_SNAr_Boulton_Katritzky Start 2-Fluoropyridine + 1,2,4-Oxadiazol-3-amine Intermediate1 SNAr Adduct Start->Intermediate1 Base (tBuOLi) DMSO, 150°C (SNAr Reaction) Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Boulton-Katritzky Rearrangement (Ring Cleavage) Product [1,2,4]Triazolo[1,5-a]pyridine Intermediate2->Product Intramolecular Cyclization

Caption: Workflow for the Tandem SNAr/Boulton-Katritzky Rearrangement.

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a key technology for accelerating reaction times and improving yields.[1] A notable development is the microwave-mediated, catalyst-free synthesis of[1][4][5]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[13] This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation, offering a highly attractive route due to its operational simplicity, lack of catalysts or additives, and minimal solvent usage.[13]

Transition metals, particularly copper and palladium, play a pivotal role in modern triazolopyridine synthesis.[5][6] Copper-catalyzed reactions can achieve the formation of the triazole ring through sequential N-C and N-N bond-forming oxidative couplings under aerobic conditions.[5]

Beyond core synthesis, C-H functionalization has become a powerful tool for the late-stage diversification of the triazolopyridine scaffold, avoiding the need for pre-functionalized starting materials and thus improving synthetic efficiency.[14][15] Copper-catalyzed C(sp²)–H benzylation of the triazolopyridine core with N-tosylhydrazones is an effective method for installing new carbon-carbon bonds, enabling the synthesis of novel, pharmaceutically relevant analogues.[16]

Modern_Synthetic_Strategies Core Triazolopyridine Scaffold Metal Metal-Catalyzed C-H Functionalization Core->Metal Diversifies Scaffold MW Microwave-Assisted Synthesis (Catalyst-Free) MW->Core Builds Core Tandem Tandem Reactions (e.g., SNAr/Boulton-Katritzky) Tandem->Core Builds Core Cyclo Cycloaddition Reactions (e.g., [3+2] Cycloaddition) Cyclo->Core Builds Core

Caption: Key modern strategies for the synthesis and diversification of triazolopyridines.

Cycloaddition reactions, such as the [3+2] cycloaddition between azinium-N-imines and nitriles, provide another efficient route to the triazolopyridine core.[13] These reactions are highly convergent, forming the heterocyclic ring in a single, often highly regioselective, step. Inverse electron-demand Diels-Alder reactions using electron-poor dienes like 1,2,4-triazines also serve as a powerful method for pyridine ring construction, which can then be fused to a triazole.[17]

Medicinal Chemistry Applications: Targeting Disease Pathways

The triazolopyridine scaffold is a validated pharmacophore, forming the core of drugs targeting a wide range of diseases.[2]

Janus Kinase (JAK) Inhibition

A paramount application of triazolopyridines is in the inhibition of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling in the immune system.[9][18] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis. The triazolopyridine-based drug Filgotinib (GLPG0634) is a potent and selective JAK1 inhibitor.[9][10] Its design evolved from a high-throughput screening hit, with subsequent optimization focused on achieving selectivity for JAK1 over other JAK isoforms (especially JAK2) to mitigate potential side effects.[10] Structure-activity relationship (SAR) studies revealed that a cyclopropyl moiety was a preferred fragment for enhancing JAK1 selectivity.[10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK P Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P_STAT STAT P Dimer STAT-P STAT-P P_STAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene activates Inhibitor Triazolopyridine JAK Inhibitor (e.g., Filgotinib) Inhibitor->JAK BLOCKS

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Recently, dual JAK/HDAC (Histone Deacetylase) inhibitors based on the triazolopyridine scaffold have been designed.[18][19] This dual-inhibition strategy is being explored to overcome limitations of single-target agents and achieve synergistic effects in treating solid tumors.[18]

Compound ReferenceTarget(s)IC₅₀ (nM)Cell LineIC₅₀ (µM)Source
Filgotinib (GLPG0634) JAK1~30--[10]
Compound 16b JAK1 / HDAC6146 / 8.75--[18]
Compound 19 JAK1 / HDAC (pan)-RPMI-82260.12[18][19]
Compound 19 JAK1 / HDAC (pan)-MDA-MB-2310.75[18][19]

Table 1: Inhibitory activities of representative triazolopyridine-based JAK and dual JAK/HDAC inhibitors.

Anticancer Applications

Triazolopyridines exhibit broad anticancer activity through various mechanisms.[7] They have been developed as potent inhibitors of the Bromodomain-containing protein 4 (BRD4), an epigenetic reader that has become a promising target for cancer therapy.[20] A representative compound, 12m , showed potent BRD4 inhibition and excellent anti-cancer activity in the MV4-11 cell line (IC₅₀ = 0.02 µM), superior to the well-known inhibitor (+)-JQ1.[20]

Other derivatives have been identified as Tankyrase (TNKS) inhibitors, which modulate the WNT/β-catenin signaling pathway, a pathway frequently dysregulated in colorectal cancers.[21]

Scaffold/CompoundTargetActivity/EffectCancer TypeSource
TriazolopyridineBRD4IC₅₀ = 0.02 µM (Compound 12m)Leukemia (MV4-11)[20]
TriazolopyridineTankyrase (TNKS)Downregulates β-catenin signalingColorectal Cancer[21]
Phenothiazine-TriazolopyridineNot SpecifiedSelective cytotoxicity vs. non-cancer cellsBreast Cancer (MCF7)[7]
TriazolopyridineTDP2IC₅₀ < 50 µMGeneral Anticancer[22]

Table 2: Examples of triazolopyridine scaffolds with anticancer activity.

Field-Proven Experimental Protocols

To ensure this guide is a self-validating and practical resource, the following detailed protocols are provided.

Protocol 1: Synthesis of a[1][4][5]Triazolo[1,5-a]pyridine via Tandem SNAr/Boulton-Katritzky Rearrangement

This protocol is adapted from the methodology described by Li, Z. et al. in Organic Letters, 2022.[4]

Objective: To synthesize a functionalized[1][4][5]triazolo[1,5-a]pyridine from a 2-fluoropyridine and a 1,2,4-oxadiazol-3-amine.

Materials:

  • Substituted 2-fluoropyridine (1.0 equiv)

  • Substituted 1,2,4-oxadiazol-3-amine (1.2 equiv)

  • Lithium tert-butoxide (tBuOLi) (3.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Argon), add the substituted 2-fluoropyridine (1.0 equiv), 1,2,4-oxadiazol-3-amine (1.2 equiv), and tBuOLi (3.0 equiv).

  • Add anhydrous DMSO via syringe to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification & Validation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Microwave-Mediated Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine

This protocol is based on the catalyst-free methodology reported by Shanmugam, P. et al. in Molecules, 2024.[13]

Objective: To synthesize a 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide using microwave irradiation.

Materials:

  • Enaminonitrile (1.0 equiv)

  • Substituted benzohydrazide (2.0 equiv)

  • Dry toluene

  • Microwave reactor vials

  • Silica gel for column chromatography

Procedure:

  • In a dedicated microwave reactor vial, combine the enaminonitrile (1.0 equiv) and the substituted benzohydrazide (2.0 equiv).

  • Add a minimal amount of dry toluene (e.g., 1.5 mL).

  • Seal the vial with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 140 °C for the optimized reaction time (typically 20-30 minutes).

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification & Validation: The crude product is directly purified by flash column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry analysis.

Conclusion and Future Outlook

The triazolopyridine scaffold continues to be a leitmotif of medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[2] The evolution of synthetic methods from classical procedures to modern, highly efficient strategies like tandem reactions and C-H functionalization has significantly broadened the accessible chemical space for drug discovery.[1] The success in targeting complex disease pathways, particularly in kinase inhibition and oncology, underscores the scaffold's privileged status.

Looking ahead, the focus will likely shift further towards green and sustainable synthetic practices.[1] Flow chemistry, electrosynthesis, and biocatalysis may offer new avenues for the scalable and environmentally benign production of triazolopyridine derivatives.[5][6] Furthermore, the application of machine learning and AI in drug design will undoubtedly accelerate the identification of novel triazolopyridine-based ligands with optimized potency, selectivity, and pharmacokinetic profiles, ensuring that this remarkable scaffold remains at the forefront of therapeutic innovation.

References

An In-Depth Technical Guide to 6-bromo-triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-86-3) for Drug Discovery Professionals

An In-Depth Technical Guide to 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-86-3) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid, a key building block in the rapidly evolving field of targeted protein degradation. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical information on the compound's properties, handling, and application, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Versatile Scaffold for Targeted Protein Degradation

6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-86-3) has emerged as a valuable heterocyclic building block in medicinal chemistry.[3] Its intrinsic structural features, including a fused triazolopyridine core, a carboxylic acid handle for linker attachment, and a bromine atom for further functionalization, make it an ideal starting point for the synthesis of complex bioactive molecules.[3] Notably, this compound is frequently classified as a "Protein Degrader Building Block," underscoring its primary application in the construction of PROTACs.[4]

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[5] They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid serves as a crucial component in the synthesis of the E3 ligase-recruiting moiety of certain PROTACs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of the final drug candidate.

PropertyValueSource
CAS Number 1159831-86-3[4]
Molecular Formula C₇H₄BrN₃O₂[4][7]
Molecular Weight 242.03 g/mol [7][8]
Appearance Solid (form may vary)
Purity Typically ≥97%[4]

Structural Information:

Caption: Chemical structure of 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1159831-86-3 is not widely available, data from structurally related brominated pyridine and triazolopyridine compounds can provide guidance on appropriate handling procedures.

Hazard Identification (Anticipated): Based on analogous compounds, 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid should be handled as a potentially hazardous substance. Anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][9]

  • Eye Irritation: May cause serious eye irritation.[1][9]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[9]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][9]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.

First Aid Measures (General Recommendations):

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2]

  • In case of skin contact: Wash off with soap and plenty of water.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Recommended storage is at room temperature.[4]

Synthesis and Analytical Characterization

A detailed, step-by-step synthesis protocol for 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid is not extensively described in peer-reviewed literature. However, general methods for the synthesis of related triazolopyridine and pyrazolopyridine carboxylic acids often involve the cyclization of a substituted aminopyridine with a suitable three-carbon synthon, followed by functional group manipulations. For instance, a patent for the synthesis of a similar compound, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, involves the cyclization of 1-amino-3-bromopyridine sulfonate with ethyl propiolate, followed by saponification. While not identical, this provides a potential strategic approach.

Analytical Characterization: Standard analytical techniques are used to confirm the identity and purity of 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a critical tool for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Application in PROTAC Synthesis

The primary utility of 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid lies in its role as a precursor for the synthesis of ligands that recruit E3 ubiquitin ligases, a critical component of PROTACs.[6] While the specific E3 ligase targeted by derivatives of this compound is not explicitly detailed in readily available literature, the triazolopyridine scaffold is a known feature in various kinase inhibitors and other biologically active molecules, suggesting its potential to be adapted for various E3 ligase ligands.

Workflow for PROTAC Synthesis using 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid:

Caption: Generalized workflow for the synthesis of a PROTAC utilizing the title compound.

The carboxylic acid moiety of 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid provides a convenient handle for the attachment of a chemical linker, typically through an amide bond formation with an amine-terminated linker. The bromine atom offers a site for further chemical modification, allowing for the fine-tuning of the molecule's properties or the introduction of additional functionalities.

The choice of linker is critical for the efficacy of the resulting PROTAC, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

Biological Context and Mechanism of Action of Resulting PROTACs

PROTACs synthesized using 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid as a building block operate through the mechanism of targeted protein degradation.

Gcluster_0Cellular EnvironmentPROTACPROTAC(containing triazolopyridine moiety)TernaryComplexTernary Complex(Target-PROTAC-E3)PROTAC->TernaryComplexTargetProteinTarget Protein of InterestTargetProtein->TernaryComplexE3LigaseE3 Ubiquitin LigaseE3Ligase->TernaryComplexUbiquitinationPoly-ubiquitinationTernaryComplex->UbiquitinationProteasome26S ProteasomeUbiquitination->ProteasomeDegradationDegradation intoAmino AcidsProteasome->Degradation

Caption: Mechanism of action of a PROTAC synthesized from the title building block.

The triazolopyridine-derived portion of the PROTAC is designed to bind to a specific E3 ubiquitin ligase (e.g., VHL or Cereblon).[11][12][13][14] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-based inhibitors.

Future Perspectives

The versatility of 6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid as a building block suggests its continued importance in the development of novel therapeutics. Future research will likely focus on:

  • Expansion of the E3 Ligase Toolbox: Adapting the triazolopyridine scaffold to target novel E3 ligases beyond the commonly used VHL and Cereblon.

  • Development of Tissue-Selective PROTACs: Modifying the core structure to achieve targeted delivery and degradation in specific tissues or cell types.

  • Exploration of New Therapeutic Areas: Utilizing this building block to create PROTACs for a wider range of diseases, including neurodegenerative disorders and infectious diseases.

Conclusion

6-bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid is a strategically important chemical entity for researchers engaged in the design and synthesis of next-generation therapeutics, particularly in the exciting field of targeted protein degradation. Its well-defined structure and versatile functional handles provide a solid foundation for the creation of potent and selective PROTACs. As the quest for "undruggable" targets continues, the demand for such specialized building blocks is set to grow, making a thorough understanding of their properties and handling essential for success in modern drug discovery.

Methodological & Application

Application Note: A Robust, Step-by-Step Synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid

Application Note: A Robust, Step-by-Step Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure found in a variety of biologically active compounds, acting as an essential pharmacophore in therapeutics ranging from antibacterial to anticancer agents.[1][4][5][6] The title compound, with its strategically placed bromine atom and carboxylic acid moiety, serves as a versatile intermediate for further chemical elaboration in medicinal chemistry programs.[7] This document outlines a reliable three-step synthetic sequence starting from commercially available 2,6-dibromopyridine. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data to ensure reproducibility and success for researchers in the field.

Introduction and Strategic Overview

The fusion of a triazole ring with a pyridine core gives rise to the triazolopyridine class of heterocyles, which have garnered significant attention in pharmaceutical research.[5] These scaffolds are integral to a number of approved drugs and clinical candidates.[6] Specifically, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-86-3) is a valuable intermediate, offering two distinct points for chemical modification: the carboxylic acid for amide couplings and the bromo-substituent for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7]

This guide details a logical and efficient synthetic pathway designed for both clarity and high yield. The strategy involves three primary stages:

  • Nucleophilic Aromatic Substitution: Synthesis of the key intermediate, 2-Bromo-6-hydrazinylpyridine, from 2,6-dibromopyridine.

  • Condensation and Cyclization: Formation of the triazole ring by reacting the hydrazinylpyridine intermediate with diethyl oxalate to yield an ethyl ester precursor.

  • Saponification: Hydrolysis of the ethyl ester to afford the final target molecule, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid.

This approach was selected for its reliance on readily available starting materials and its use of well-established, high-yielding chemical transformations.

Overall Synthetic Scheme

The complete three-step synthesis is illustrated below. The process begins with the selective mono-substitution of 2,6-dibromopyridine, followed by the construction of the fused triazole ring and subsequent hydrolysis to the final product.

Gcluster_step1Step 1cluster_step2Step 2cluster_step3Step 3s1_reagentsCombine Reactants(2,6-Dibromopyridine, Hydrazine)s1_reactionReflux (16-20h)s1_reagents->s1_reactions1_workupCool & Filters1_reaction->s1_workups1_purifyWash & Drys1_workup->s1_purifys1_productIntermediate 1s1_purify->s1_products2_reagentsCombine Reactants(Intermediate 1, Diethyl Oxalate)s1_product->s2_reagentss2_reactionReflux (24h)s2_reagents->s2_reactions2_workupCool & Filters2_reaction->s2_workups2_purifyWash & Drys2_workup->s2_purifys2_productIntermediate 2s2_purify->s2_products3_reagentsCombine Reactants(Intermediate 2, NaOH)s2_product->s3_reagentss3_reactionStir at RT (4-6h)s3_reagents->s3_reactions3_workupAcidify & Filters3_reaction->s3_workups3_purifyWash & Drys3_workup->s3_purifys3_productFinal Products3_purify->s3_product

Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazolo[4,3-a]pyridine Core in Medicinal Chemistry

Thetriazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its rigid, planar structure and strategic placement of nitrogen atoms allow for a multitude of interactions with biological targets, rendering it a cornerstone for the development of novel therapeutics. The functionalization of this core structure is paramount to modulating its pharmacological profile. Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This application note provides a detailed guide to the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of diverse compound libraries.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R2-B(OH)3]- PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 Base Base (e.g., K2CO3) Boronate [R2-B(OH)3]- Base->Boronate Activates Boronic R2-B(OH)2 Boronic->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product R1-R2 (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid) to form a Pd(II) complex. The choice of phosphine ligands is crucial at this stage, as their steric bulk and electron-donating properties can significantly influence the rate of this step.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation process.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Challenges with Heteroaromatic Carboxylic Acids

The presence of a carboxylic acid on the heteroaromatic scaffold can introduce challenges. The acidic proton can react with the base, and the carboxylate can potentially coordinate to the palladium center, leading to catalyst deactivation. Careful selection of the base and reaction conditions is therefore critical to mitigate these potential side reactions.

Experimental Protocol: Suzuki Coupling of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid with phenylboronic acid as a model coupling partner. Optimization may be required for different boronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mg/mmol)Supplier
6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid242.041.0242 mg (1.0 mmol)Commercially Available
Phenylboronic acid121.931.2146 mg (1.2 mmol)Commercially Available
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0558 mg (0.05 mmol)Commercially Available
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)Commercially Available
1,4-Dioxane--10 mLAnhydrous, Degassed
Water--2 mLDegassed

Experimental Workflow

Suzuki_Workflow Start Start Reagents Combine Reactants: - 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid - Phenylboronic acid - Pd(PPh3)4 - K2CO3 Start->Reagents Solvent Add Solvents: - Degassed 1,4-Dioxane - Degassed Water Reagents->Solvent Inert Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Inert Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Inert->Heat Workup Aqueous Work-up: - Cool to RT - Dilute with Water - Acidify to pH ~3-4 Heat->Workup Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: A generalized workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid (242 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (345 mg, 2.5 mmol). 2

Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a range of biologically active compounds, including agents with antibacterial, neuroprotective, and herbicidal properties.[3][4] The functionalization of this core structure is paramount for modulating pharmacological properties and developing new chemical entities. Among the various synthetic transformations, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of drug development, enabling the introduction of amine functionalities that are critical for target engagement and pharmacokinetic profiles.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging C-N bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, high-value substrate: 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer field-proven insights for optimization and troubleshooting.

Pillar 1: The Reaction Mechanism - A Palladium-Catalyzed Ballet

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle. Understanding this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The reaction proceeds through three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][2]

  • Oxidative Addition : The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 6-Bromo-triazolo[4,3-a]pyridine substrate. This is often the rate-determining step of the reaction.[6][7] The reactivity of the aryl halide generally follows the order: I > Br > Cl.[8]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This final, product-forming step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] An unproductive side reaction that can compete at this stage is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex + HNR'R'', Base - HX Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR'R'' Product Amido_Complex->Product C-N Bond Formation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: Core Components & Strategic Choices

The success of this coupling reaction is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRole & Strategic ConsiderationsRecommended Options for this Substrate
Palladium Source Serves as the catalyst. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, while Pd(0) sources like Pd₂(dba)₃ are more direct. Modern precatalysts (e.g., G3/G4 palladacycles) are often preferred for their air-stability and high activity, as they rapidly generate the active Pd(0) species.[8]Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, RuPhos Pd G4
Ligand Crucial for catalyst stability and activity. Bulky, electron-rich biaryl phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps, particularly for challenging heteroaryl halides.[1] The choice of ligand is often the most critical parameter to screen.[9]XPhos, RuPhos, BrettPhos, SPhos
Base Facilitates the deprotonation of the amine to form the key palladium-amido intermediate. Strong, non-nucleophilic bases are common. The presence of the carboxylic acid on the substrate necessitates careful base selection to avoid unwanted acid-base chemistry. Weaker bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.K₃PO₄, Cs₂CO₃, NaOtBu (use with caution), LHMDS
Solvent Must be anhydrous and degassed to prevent catalyst deactivation. The solvent's primary role is to solubilize all reaction components. Aromatic hydrocarbons and ethers are standard.[8][10]Toluene, 1,4-Dioxane, THF, CPME

Pillar 3: A Validated Experimental Protocol

This protocol provides a reliable starting point for the amination of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid with a generic secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
ReagentGradeSupplier (Example)
6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid>95%Commercially available
Amine (e.g., Morpholine)>98%, AnhydrousSigma-Aldrich
Pd₂(dba)₃>97%Sigma-Aldrich
XPhos>98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄)>98%, AnhydrousAcros Organics
TolueneAnhydrous, <50 ppm H₂OAcros Organics
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water
BrineSaturated aq. solution
Magnesium Sulfate (MgSO₄)Anhydrous

Experimental Workflow Diagram

Workflow start Start setup Assemble & Purge Reaction Vessel start->setup add_solids Add Substrate, Base, Catalyst, Ligand setup->add_solids add_liquids Add Solvent and Amine add_solids->add_liquids react Heat to 80-110 °C Monitor by TLC/LC-MS add_liquids->react workup Cool, Quench, and Extract react->workup purify Dry and Concentrate Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition : Through the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the starting bromide). Then, add the amine (1.2 equiv) via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. The rate of agitation can be important, especially with heterogeneous inorganic bases.[8]

  • Monitoring : Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by carefully adding deionized water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing : Wash the combined organic layers with deionized water, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude material by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure aminated product.

Optimization & Troubleshooting Guide

The "fickle" nature of cross-coupling reactions means that optimization is often necessary for new substrate combinations.[12] The electron-deficient pyridine ring and the coordinating triazole moiety can make this substrate particularly challenging.[11]

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Catalyst Deactivation: Presence of oxygen or water; impure reagents.Ensure all reagents are pure and solvents are anhydrous and properly degassed. Use fresh catalyst and ligands.[11]
Incorrect Catalyst System: The chosen ligand/base is not suitable for the substrate.Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, NaOtBu). Heterocyclic amines can be challenging and may require specific ligand optimization.[8][9]
Low Temperature: Insufficient thermal energy to overcome the activation barrier.Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.[8]
Hydrodehalogenation β-Hydride Elimination: A common side reaction, especially with certain ligands or at high temperatures.Try a different ligand. Sometimes lowering the reaction temperature can mitigate this side product.[1]
Byproduct Formation Dimerization/Side Reactions: The substrate may undergo self-coupling or other undesired reactions.Adjust the catalyst loading or ligand-to-metal ratio. A change in solvent may also be beneficial.
Incomplete Reaction Poor Solubility: Reagents, particularly the carboxylic acid salt, may not be fully dissolved.Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane) to improve solubility.[8]
Catalyst Inhibition: The product or an intermediate may be inhibiting the catalyst. The iodide formed from aryl iodides is a known inhibitor; while using a bromide, product inhibition is still possible.[8][13]Consider using a higher catalyst loading or a more robust precatalyst system (e.g., a G4 palladacycle).

Safety Precautions

  • Palladium Catalysts & Phosphine Ligands : These reagents can be toxic and, in some cases, air-sensitive. Handle them in a well-ventilated fume hood or a glovebox. Avoid inhalation of dust and skin contact.

  • Bases : Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents : Anhydrous organic solvents like toluene and dioxane are flammable and have associated health risks. Work in a fume hood and away from ignition sources.

  • Pressurized Reactions : When using volatile amines or running reactions at high temperatures in sealed tubes, there is a risk of pressure buildup. Use appropriate pressure-rated glassware and a blast shield.[14]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid core. While the reaction is sensitive to several parameters, a systematic approach to selecting the catalyst system, base, and solvent, combined with rigorous anaerobic technique, can lead to high yields of the desired aminated products. The protocol and troubleshooting guide presented here provide a robust framework for researchers to successfully implement this critical transformation in their synthetic campaigns, accelerating the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the palladium-catalyzed cross-coupling reactions of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the triazolo[4,3-a]pyridine scaffold in biologically active molecules.[4][5][6][7] This guide will delve into the mechanistic underpinnings of palladium catalysis and provide detailed, actionable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The aim is to equip researchers with the foundational knowledge and practical steps to successfully synthesize novel derivatives of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid for applications in pharmaceutical and materials science.

Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[4][5][7] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets.[5] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and antidepressant properties.[4][5][8]

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a particularly valuable intermediate in the synthesis of novel drug candidates.[9] The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold. The carboxylic acid group at the 3-position provides a site for further modification, such as amide bond formation, further expanding the diversity of accessible analogues.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a mild and efficient means of forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions are characterized by their broad functional group tolerance and predictable reactivity, making them ideal for the late-stage functionalization of complex molecules.

The Catalytic Cycle: A Mechanistic Overview

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][2][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[1][3] This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.[1][3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[1][3]

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed cross-coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide.[2][10][11] It is widely used due to the stability and low toxicity of the boron reagents and its tolerance to a wide range of functional groups.

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine Substrate, Boronic Acid, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

  • To a flame-dried Schlenk flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Add a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Component Suggested Reagents/Conditions Purpose
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pre-catalyst that forms the active Pd(0) species in situ.[12]
Ligand SPhos, XPhos, RuPhosStabilizes the palladium catalyst and modulates its reactivity.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid and facilitates the catalytic cycle.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction rate.
Temperature 80 - 110 °CProvides energy to overcome the activation barrier.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14][15] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Buchwald-Hartwig Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine Substrate, Amine, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 90-110 °C) Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Filter Filter through Celite Quench->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Chromatography Extract->Purify

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

  • In a glovebox or under an inert atmosphere, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%) to a dry Schlenk tube.

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv).[16]

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Component Suggested Reagents/Conditions Purpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst for generating the active Pd(0) species.[14]
Ligand BINAP, Xantphos, DavePhosElectron-rich and sterically hindered ligands are often required.[14]
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile.[14][16]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.
Temperature 90 - 120 °CHigher temperatures are often needed for less reactive amines.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18][19] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Sonogashira Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine Substrate, Alkyne, Pd Catalyst, Cu(I) salt, and Base Solvent Add Anhydrous Solvent (e.g., THF, DMF) Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Stir Stir at Room Temperature or with Gentle Heating Degas->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 4: Experimental workflow for Sonogashira coupling.

  • To a Schlenk flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Component Suggested Reagents/Conditions Purpose
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the primary catalytic species.
Copper(I) Source CuIActs as a co-catalyst to facilitate the transmetalation step.[19]
Base Et₃N, DIPEAServes as both a base and a solvent in some cases.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are important.
Temperature Room Temperature to 60 °CGenerally milder conditions compared to other cross-couplings.

Troubleshooting and Considerations

  • Low Yields: If the reaction gives low yields, consider increasing the catalyst loading, changing the ligand, or using a stronger base. The choice of solvent can also have a significant impact on the reaction outcome.

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.

  • Homocoupling: Homocoupling of the alkyne in Sonogashira reactions or the boronic acid in Suzuki couplings can be an issue. This can often be minimized by the slow addition of the coupling partner or by adjusting the reaction conditions.

  • Substrate Solubility: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid may have limited solubility in some organic solvents. The use of co-solvents or performing the reaction at a higher temperature may be necessary. The carboxylic acid may also be protected as an ester to improve solubility and prevent unwanted side reactions.

Conclusion

The palladium-catalyzed cross-coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid offers a powerful and versatile platform for the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying catalytic cycle and carefully selecting the reaction conditions, researchers can efficiently generate libraries of substituted triazolopyridines for biological evaluation. The protocols provided in this guide serve as a robust starting point for these synthetic endeavors.

References

Application Notes & Protocols: Functionalization of the Carboxylic Acid Group on the Triazolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions have established it as a core component in numerous therapeutic agents, including kinase inhibitors, antibacterial agents, and CNS-acting drugs.[3][5][6][7][8][9][10] A key feature for molecular exploration and optimization of this scaffold is the presence of a carboxylic acid group. This functional group serves as a versatile synthetic handle, allowing for the introduction of a diverse array of substituents to meticulously tune a compound's physicochemical properties, pharmacokinetic profile (ADME), and biological activity.[11]

This guide provides a detailed overview of the primary chemical transformations used to functionalize a carboxylic acid on the triazolopyridine core. It is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for the most critical reactions: amide bond formation, esterification, and reduction to alcohols.

Section 1: Amide Bond Formation: The Cornerstone of Library Development

The conversion of a carboxylic acid to an amide is arguably the most frequently employed reaction in medicinal chemistry.[2] The resulting amide bond is metabolically stable and its N-H and C=O moieties can act as crucial hydrogen bond donors and acceptors, respectively, for anchoring a molecule to its biological target. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the process universally requires the in situ activation of the carboxylic acid's hydroxyl group into a better leaving group.[1]

G cluster_main General Amide Coupling Workflow Acid Triazolopyridine Carboxylic Acid Intermediate Activated Intermediate (O-Acylisourea or Activated Ester) Acid->Intermediate + Activator Activator Coupling Reagent (e.g., EDC, HATU) Product Target Amide Intermediate->Product + Amine Byproduct Waste Byproduct (e.g., DCU, HOBt) Intermediate->Byproduct Amine Primary or Secondary Amine (R-NH2)

Caption: General workflow for amide bond formation.

Protocol 1: Carbodiimide-Mediated Amide Coupling

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide synthesis. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. To mitigate this and to suppress potential racemization at adjacent chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, activated ester, which then smoothly reacts with the amine.[2][12]

Experimental Protocol: EDC/HOBt Coupling

  • Materials:

    • Triazolopyridine carboxylic acid (1.0 equiv)

    • Desired amine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, if amine is a hydrochloride salt)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the triazolopyridine carboxylic acid (e.g., 100 mg, 0.5 mmol).

    • Dissolve the acid in anhydrous DMF (e.g., 5 mL).

    • Add HOBt (e.g., 81 mg, 0.6 mmol) and the desired amine (0.55 mmol). If the amine is provided as a hydrochloride salt, add DIPEA (e.g., 258 µL, 1.5 mmol) and stir for 5 minutes.

    • Add EDC·HCl (e.g., 144 mg, 0.75 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL), water (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).

Reagent TypeCoupling AgentAdditiveBase (if needed)Typical YieldKey Advantage
CarbodiimideEDC·HClHOBt/HOAtDIPEA70-95%Cost-effective, water-soluble byproducts.
Uronium SaltHATU(Internal)DIPEA85-99%High efficiency, low racemization, good for hindered substrates.[13][14]
Phosphonium SaltPyBOP(Internal)DIPEA80-98%Stable, effective, avoids guanidinylation side reactions.

Table 1. Comparison of common amide coupling reagents.

Section 2: Esterification for Prodrugs and Property Modulation

Esterification of the carboxylic acid provides another avenue for derivatization, often employed to create prodrugs that improve bioavailability or to modulate the lipophilicity of a compound. While classic Fischer esterification using a strong acid catalyst is feasible, it often requires harsh conditions (high heat) that may not be compatible with highly functionalized molecules.[15] A milder and more general approach leverages the same coupling agents used for amide synthesis.

Protocol 2: Coupling Agent-Mediated Esterification

This method utilizes a carbodiimide like Dicyclohexylcarbodiimide (DCC) or EDC in the presence of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate ester formation under mild, room-temperature conditions.[16]

G cluster_workflow Esterification & Reduction Workflows cluster_ester Esterification cluster_reduction Reduction Acid Triazolopyridine Carboxylic Acid E_Step1 DCC/EDC + DMAP Acid->E_Step1 R_Step1 BH3-THF or LiAlH4 Acid->R_Step1 Ester Ester Derivative Alcohol Primary Alcohol E_Step2 Alcohol (R-OH) E_Step1->E_Step2 E_Step2->Ester R_Step1->Alcohol

Caption: Pathways for esterification and reduction.

Experimental Protocol: DCC/DMAP Esterification

  • Materials:

    • Triazolopyridine carboxylic acid (1.0 equiv)

    • Desired alcohol (1.5 equiv)

    • DCC (1.2 equiv)

    • DMAP (0.1 equiv, catalytic)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flask under N₂, dissolve the triazolopyridine carboxylic acid (1.0 equiv) and the alcohol (1.5 equiv) in anhydrous DCM.

    • Add DMAP (0.1 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitoring: A white precipitate of dicyclohexylurea (DCU) will form. Monitor the consumption of the starting acid by TLC.

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure ester.

Section 3: Reduction to Primary Alcohols

Reducing the carboxylic acid to a primary alcohol opens up a new set of synthetic possibilities, including etherification, oxidation to the corresponding aldehyde, or use in substitution reactions. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective, they are non-selective and hazardous.[17] Borane-tetrahydrofuran complex (BH₃·THF) is a preferred reagent as it selectively reduces carboxylic acids over many other functional groups, such as esters and amides, under mild conditions.[17]

Protocol 3: Borane-Mediated Reduction
  • Materials:

    • Triazolopyridine carboxylic acid (1.0 equiv)

    • Borane-THF complex (1 M solution in THF, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (for quenching)

    • 1 M HCl (for work-up)

  • Procedure:

    • Caution: Borane reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

    • Dissolve the triazolopyridine carboxylic acid (1.0 equiv) in anhydrous THF in a flame-dried flask under N₂.

    • Cool the solution to 0 °C.

    • Add the BH₃·THF solution (3.0 equiv) dropwise via syringe. Vigorous gas evolution (H₂) may be observed.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Quenching: Cool the reaction back to 0 °C and slowly add methanol dropwise to quench the excess borane. Continue adding until gas evolution ceases.

    • Work-up: Add 1 M HCl and stir for 30 minutes. Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify via flash column chromatography to obtain the primary alcohol.

Section 4: Advanced Application - Ugi Four-Component Reaction

For rapid library generation, the triazolopyridine carboxylic acid can serve as a key building block in multicomponent reactions. The Ugi four-component reaction (Ugi-4CR) is a powerful tool that combines an acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide in a one-pot synthesis to generate complex, peptide-like molecules.[18][19][20] This strategy allows for the creation of four points of diversity around the triazolopyridine core in a single, highly convergent step.

G cluster_ugi Ugi Four-Component Reaction (Ugi-4CR) Acid Triazolopyridine Carboxylic Acid OnePot One-Pot Reaction (Methanol, RT) Acid->OnePot Amine Amine (R1-NH2) Amine->OnePot Aldehyde Aldehyde (R2-CHO) Aldehyde->OnePot Isocyanide Isocyanide (R3-NC) Isocyanide->OnePot Product Complex α-Acylamino Amide Product OnePot->Product

Caption: Conceptual overview of the Ugi-4CR.

This reaction typically proceeds in a solvent like methanol at room temperature and demonstrates exceptional atom economy, making it a highly efficient method for exploring chemical space around the triazolopyridine scaffold.[21]

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid in the Synthesis of Targeted Kinase Inhibitors

Application Notes & Protocols: The Strategic Use of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs designed to compete with adenosine triphosphate (ATP) at the enzyme's active site.[4]

Within the medicinal chemist's arsenal, certain molecular frameworks, often termed "privileged scaffolds," have emerged due to their inherent ability to bind to the ATP pocket of various kinases. The[1][5][6]triazolo[4,3-a]pyridine core is one such scaffold.[7][8] Its nitrogen-rich, bicyclic structure acts as a bioisostere for the adenine base of ATP, effectively anchoring the inhibitor molecule within the hinge region of the kinase.[9][10] This guide provides an in-depth exploration of a particularly versatile building block, 6-Bromo-[1][5][6]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No: 1159831-86-3), detailing its strategic application in the synthesis of potent and selective kinase inhibitors.[6][11][12]

This molecule is expertly designed for divergent synthesis. The carboxylic acid at the 3-position serves as a robust handle for amide bond formation, allowing for the exploration of the solvent-exposed region of the kinase. Simultaneously, the bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe deeper pockets of the active site.[13][14]

Signaling_Pathwaycluster_mapkRAS/MAPK Pathwaycluster_pi3kPI3K/AKT PathwayGFGrowth FactorRTKReceptorTyrosine Kinase (RTK)GF->RTKRASRASRTK->RASPI3KPI3KRTK->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationAKTAKTPI3K->AKTAKT->ProliferationInhibitorTriazolopyridineInhibitorInhibitor->RAFInhibitor->PI3KSynthetic_Workflowcluster_step1Protocol 1: Amide Couplingcluster_step2Protocol 2: Suzuki CouplingStart6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acidStep1Amide Bond Formation(e.g., HATU, DIPEA)Start->Step1AmineR1-NH2(Amine)Amine->Step1BoronicR2-B(OH)2(Boronic Acid)Step2Suzuki-Miyaura Coupling(e.g., Pd(PPh3)4, Base)Boronic->Step2IntermediateIntermediate AmideStep1->IntermediateIntermediate->Step2FinalFinal Kinase InhibitorStep2->Final

Application Note: A Framework for Evaluating 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic Acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening

The search for novel antiviral agents is a critical endeavor in medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing therapies. Heterocyclic compounds are a cornerstone of drug discovery, and among them, the[1][2][3]triazolopyrimidine nucleus is recognized as a "privileged scaffold".[4] This is due to its synthetic accessibility, its ability to form multiple interactions with biological targets, and its often favorable pharmacokinetic properties.[4]

The broad-spectrum antiviral activity of triazole derivatives is well-established. The synthetic nucleoside Ribavirin (Virazole), a 1,2,4-triazole-3-carboxamide, has been a tool in combating a range of DNA and RNA viruses for decades.[5][6] Its mechanism involves the inhibition of inosine 5'-phosphate (IMP) dehydrogenase, which depletes intracellular guanosine triphosphate (GTP) pools, thereby disrupting viral nucleic acid synthesis.[7] More recent research has identified other triazolopyrimidine derivatives that selectively inhibit viral targets, such as the nsP1 capping enzyme of the Chikungunya virus.[8]

6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid is a derivative of this promising scaffold.[9][10] While its specific biological activities are not yet extensively documented, its structure merits investigation. The bromo-substitution provides a handle for further chemical modification, and the carboxylic acid moiety can engage in critical hydrogen bonding interactions within a target's active site.

This document serves as a comprehensive guide for researchers seeking to evaluate the antiviral potential of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid. It provides a logical, phased approach, beginning with essential cytotoxicity assessments and progressing through primary and confirmatory antiviral assays. The protocols herein are designed to be robust and self-validating, providing a solid foundation for any antiviral screening campaign.

Compound Profile

Before initiating biological assays, it is essential to characterize the test compound.

Property Value Source
Compound Name 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid-
CAS Number 1159831-86-3[11]
Molecular Formula C₇H₄BrN₃O₂[10]
Molecular Weight 242.03 g/mol [10]
Appearance Solid-
Purity ≥97% (Recommended)[11]
Storage Room temperature, desiccated[11]

Solubility Assessment: Prior to use, the solubility of the compound must be determined in a biologically compatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for cell-based assays should be made in culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%).

The Antiviral Screening Workflow: A Phased Approach

A systematic workflow is crucial to differentiate true antiviral activity from non-specific effects like cytotoxicity.[12] The process logically moves from assessing safety to identifying and confirming efficacy.

Antiviral_Screening_Workflow cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Primary Efficacy Screen cluster_2 Phase 3: Confirmatory & Quantitative Assays cluster_3 Phase 4: Mechanistic Insight Cytotoxicity Cytotoxicity Assay (MTT/MTS) Determine CC50 PrimaryScreen CPE Inhibition Assay Qualitative/Semi-Quantitative Cytotoxicity->PrimaryScreen  Identify Max Non-Toxic Dose PlaqueAssay Plaque Reduction Assay Determine EC50 PrimaryScreen->PlaqueAssay  Active Hit Found YieldAssay Virus Yield Reduction Assay Quantify Progeny PlaqueAssay->YieldAssay  Confirm Activity qPCR qRT-PCR Assay Quantify Viral Genomes YieldAssay->qPCR  Confirm & Correlate MoA Mechanism of Action Studies (e.g., Time-of-Addition) qPCR->MoA  Potent Compound Identified

Caption: A phased workflow for antiviral drug screening.

Phase 1 Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing antiviral activity, the inherent toxicity of the compound on the host cells must be determined.[13] An antiviral effect is only meaningful if it occurs at concentrations that are non-toxic to the cells.[12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Protocol 4.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7) into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid in culture medium. The concentration range should be broad (e.g., from 200 µM down to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate). Include "cells-only" controls containing medium with the same final concentration of DMSO as the test wells.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells-only" control. Plot viability versus drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Phase 2 & 3 Protocols: Antiviral Efficacy Assays

Once the non-toxic concentration range is established, the compound can be tested for its ability to inhibit viral replication.

Protocol 5.1: Cytopathic Effect (CPE) Inhibition Assay

Rationale: This is a rapid primary screening assay to visually assess if the compound can protect cells from virus-induced damage and death (CPE).[2][17]

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 4.1.

  • Infection & Treatment: When cells are 90-95% confluent, remove the medium. Add 50 µL of virus suspension (diluted to cause 80-100% CPE in 48-72 hours) to all wells except the "cell control" wells.

  • Adsorption: Incubate for 1-2 hours at 37°C to allow virus attachment and entry.

  • Compound Addition: Remove the virus inoculum and add 100 µL of medium containing serial dilutions of the compound (at non-toxic concentrations).

    • Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound). A known antiviral drug should be used as a positive control.

  • Incubation: Incubate for 48-72 hours, or until widespread CPE is observed in the virus control wells.

  • Visualization: Stain the cells with a 0.5% crystal violet solution in 20% methanol for 15-20 minutes. Gently wash with water and let dry.

  • Analysis: Visually score the wells for protection against CPE. Alternatively, the stain can be solubilized (e.g., with methanol) and absorbance read to quantify cell viability. The 50% effective concentration (EC50) can be estimated.

Protocol 5.2: Plaque Reduction Assay

Rationale: This is the "gold standard" assay for quantifying the inhibition of infectious virus production.[18] It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.[19] A semi-solid overlay is used to restrict virus spread, ensuring that each plaque originates from a single infectious particle.[2]

Plaque_Assay_Workflow A 1. Seed Cells (e.g., 6-well plate) B 2. Infect Monolayer (1-2 hr adsorption) A->B C 3. Add Overlay (Medium + Agarose + Compound) B->C D 4. Incubate (3-7 days until plaques form) C->D E 5. Fix & Stain (e.g., Formalin & Crystal Violet) D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Experimental workflow for the plaque reduction assay.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Wash the monolayers with sterile PBS. Inoculate with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1-2 hours for adsorption.

  • Overlay: During adsorption, prepare the overlay. Mix equal volumes of 2X culture medium (containing the desired compound concentration) and molten 1.2% agarose (cooled to ~42°C).

  • Treatment: After adsorption, aspirate the virus inoculum. Gently add 2 mL of the agarose overlay containing the compound to each well. Include a "no drug" virus control.

  • Incubation: Let the overlay solidify at room temperature, then incubate at 37°C, 5% CO₂ for 3-10 days, depending on the virus's replication cycle.

  • Plaque Visualization: Fix the cells by adding 10% formalin for at least 1 hour. Carefully remove the agarose plug and stain the monolayer with 0.5% crystal violet.[20]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "no drug" control. Determine the EC50 using non-linear regression.

Protocol 5.3: Viral Load Quantification by qRT-PCR

Rationale: This highly sensitive molecular assay quantifies viral genomic RNA, providing a direct measure of viral replication independent of infectivity.[21] It is particularly useful for viruses that do not form clear plaques or cause obvious CPE.

  • Experiment Setup: Perform an antiviral experiment as described in Protocol 5.1 (in, for example, a 24-well plate format).

  • Sample Collection: At a predetermined time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant and/or the cell lysate.

  • RNA Extraction: Extract total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Reaction: Set up the one-step qRT-PCR reaction. A typical 20 µL reaction includes:

    • qRT-PCR Master Mix

    • Reverse Transcriptase

    • Forward and Reverse primers specific to a conserved region of the viral genome

    • A fluorescent probe (e.g., TaqMan probe)[22]

    • 5 µL of extracted RNA

  • Controls: Include a "no template control" (NTC) and a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence for absolute quantification.[23]

  • Thermocycling: Run the reaction on a real-time PCR instrument using an appropriate cycling protocol (e.g., reverse transcription step followed by 40 cycles of denaturation and annealing/extension).[24]

  • Analysis: Determine the cycle threshold (Ct) value for each sample. Use the standard curve to convert Ct values into viral RNA copy numbers (e.g., copies/mL).[21] Calculate the percentage reduction in viral RNA in treated samples compared to the untreated virus control to determine the EC50.

Data Analysis and Interpretation

The ultimate goal is to identify compounds that are potent against the virus but safe for the host cells. This relationship is quantified by the Selectivity Index (SI).[12]

Parameter Definition How to Calculate Desired Value
CC50 50% Cytotoxic ConcentrationNon-linear regression of viability vs. concentration curve (from MTT assay).As high as possible
EC50 50% Effective ConcentrationNon-linear regression of % inhibition vs. concentration curve (from Plaque or qPCR assay).As low as possible
SI Selectivity IndexSI = CC50 / EC50 >10 (A higher value indicates a better therapeutic window)

A compound with a high SI value is a promising candidate for further development because its antiviral activity occurs at concentrations far below those that cause cellular toxicity.[12]

Investigating the Mechanism of Action

Should 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid show a promising SI, the next logical step is to investigate its mechanism of action (MoA). The triazole scaffold is known to target various viral processes.[7][25]

Viral_Lifecycle_Targets cluster_Cell Host Cell cluster_Targets Potential Inhibition Points for Triazolo Compounds Entry Entry & Uncoating Replication Genome Replication (RNA Synthesis) Entry->Replication Assembly Assembly & Egress Replication->Assembly Progeny Progeny Virions Assembly->Progeny Virus Virus Virus->Entry T_Entry Fusion/ Entry Inhibitors T_Entry->Entry T_Replication Polymerase (RdRp) Inhibitors (e.g., Triazavirin) T_Replication->Replication T_Capping Capping Enzyme (nsP1) Inhibitors T_Capping->Replication T_GTP IMP Dehydrogenase Inhibitors (e.g., Ribavirin) T_GTP->Replication

Caption: Potential viral life cycle stages targeted by triazolo-based compounds.

A time-of-addition assay is a powerful tool to begin dissecting the MoA.[2] In this experiment, the compound is added at different stages relative to infection (before, during, or after viral adsorption). The degree of inhibition at each stage can indicate whether the compound acts on viral entry, replication, or late-stage assembly and egress.

Conclusion

6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid belongs to a chemical class with proven antiviral potential. This application note provides a structured, multi-phase experimental framework to rigorously evaluate its efficacy and safety. By systematically progressing from cytotoxicity profiling to quantitative antiviral assays, researchers can generate the high-quality data needed to determine if this compound represents a viable new lead in the ongoing fight against viral diseases.

References

Application Note: Development of Novel Anti-inflammatory Agents Based on the 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid Scaffold

Application Note: Development of Novel Anti-inflammatory Agents Based on the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid Scaffold

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is critical for host defense and tissue repair, yet its dysregulation is a cornerstone of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often hampered by significant side effects. This clinical reality underscores a pressing need for novel, targeted anti-inflammatory agents with improved efficacy and safety profiles.

Nitrogen-containing fused heterocyclic systems are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. Among these, the[1][2][3]triazolo[4,3-a]pyridine core has emerged as a promising template for drug discovery, with derivatives exhibiting a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer properties.[4][5] This application note provides a comprehensive guide for the synthesis and evaluation of a novel series of potential anti-inflammatory agents derived from 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid . We will outline a robust synthetic strategy, a hierarchical screening cascade, and detailed protocols for in vitro and in vivo evaluation.

Rationale and Synthetic Strategy

The 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid Scaffold

The choice of this scaffold is underpinned by several strategic considerations:

  • Proven Pharmacophore: The triazolopyridine nucleus is a known pharmacophore associated with anti-inflammatory activity.[4][6]

  • Synthetic Tractability: The carboxylic acid group at the 3-position serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of amide or ester derivatives to explore the structure-activity relationship (SAR).

  • Modulation of Physicochemical Properties: The bromo-substituent at the 6-position provides a site for further modification via cross-coupling reactions and can influence the electronic properties and metabolic stability of the molecule.

Proposed Synthesis of the Core Scaffold and Derivatives

The core intermediate, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (3 ), can be synthesized via a classical condensation-cyclization reaction. The proposed synthetic route begins with the commercially available 5-bromo-2-chloropyridine.

  • Hydrazinolysis: Reaction of 5-bromo-2-chloropyridine with hydrazine hydrate yields the key intermediate, 5-bromo-2-hydrazinopyridine (1 ).

  • Condensation & Cyclization: Compound 1 is then reacted with ethyl pyruvate (2 ). The initial condensation forms a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization to form the triazolopyridine ring system.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to afford the target carboxylic acid 3 .

  • Amide Library Synthesis: The carboxylic acid 3 is activated (e.g., using HATU or EDCI/HOBt) and reacted with a diverse panel of primary and secondary amines (4a-n ) to generate a library of amide derivatives (5a-n ) for biological screening. This derivatization allows for systematic exploration of how different substituents impact potency, selectivity, solubility, and cell permeability.

Synthetic_Scheme5-Bromo-2-chloropyridine5-Bromo-2-chloropyridineIntermediate_15-Bromo-2-hydrazinopyridine (1)5-Bromo-2-chloropyridine->Intermediate_1 HydrazinolysisHydrazineHydrazineHydrazine->Intermediate_1Intermediate_26-Bromo-3-ethoxycarbonyl-[1,2,4]triazolo[4,3-a]pyridineIntermediate_1->Intermediate_2 Condensation/CyclizationEthyl_PyruvateEthyl Pyruvate (2)Ethyl_Pyruvate->Intermediate_2Core_Acid6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (3)Intermediate_2->Core_Acid HydrolysisFinal_ProductsAmide Library(5a-n)Core_Acid->Final_Products Amide Coupling(HATU)AminesAmines (R1R2NH)(4a-n)Amines->Final_Products

Caption: Proposed synthetic route for the core scaffold and its amide derivatives.

Hierarchical Screening Cascade

To efficiently identify promising anti-inflammatory candidates from the synthesized library, a multi-tiered screening approach is recommended. This funnel approach prioritizes compounds based on cellular activity before moving to more resource-intensive mechanistic and in vivo studies.

Screening_Cascadecluster_0Compound Librarycluster_1Primary Screening: Cellular Activitycluster_2Secondary Screening: Mechanism of Actioncluster_3In Vivo Efficacy TestingLibrarySynthesized Amide Library (5a-n)Primary_AssayLPS-Stimulated Macrophage Assay(RAW 264.7 or THP-1)Measure NO, TNF-α, IL-6 InhibitionLibrary->Primary_Assay Screen all compoundsCytotoxicityCell Viability Assay (MTT/XTT)(Rule out non-specific toxicity)Primary_Assay->Cytotoxicity ConcurrentlySecondary_AssayEnzymatic Assays(COX-1/COX-2, 5-LOX Inhibition)Primary_Assay->Secondary_Assay Advance active,non-toxic hitsIn_VivoCarrageenan-Induced Paw Edema Model (Rat/Mouse)(Assess acute anti-inflammatory activity)Secondary_Assay->In_Vivo Advance mostpromising leadsIn_Vivo_WorkflowAcclimatize1. Animal Acclimatization(Wistar Rats)Group2. Animal Grouping(n=6)Acclimatize->GroupBaseline3. Baseline PawVolume Measurement (V₀)Group->BaselineDosing4. Oral Administration(Vehicle, Control, Test Compound)Baseline->DosingInduction5. Subplantar CarrageenanInjection (0.1 mL, 1%)Dosing->InductionMeasurement6. Paw Volume Measurement (Vₜ)(Hourly for 5 hours)Induction->MeasurementAnalysis7. Data Analysis(% Edema Inhibition)Measurement->Analysis

Protocol for amide bond formation with 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Amide Bond Formation with 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective synthesis of amides using 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. This versatile heterocyclic building block is of significant interest in medicinal chemistry, serving as a key intermediate for compounds in therapeutic areas like oncology, inflammation, and infectious diseases.[4] The protocols and insights herein are designed to ensure high efficiency, product purity, and reproducibility.

The formation of an amide bond is a fundamental transformation in organic synthesis, central to the creation of peptides and a vast array of pharmaceuticals.[3][5] The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[1] Therefore, the process necessitates the activation of the carboxylic acid to enhance its electrophilicity, enabling a successful coupling with the amine nucleophile.[3] This guide focuses on two robust and widely adopted coupling methodologies: one utilizing a carbodiimide reagent (EDC) with an additive (HOBt), and another employing a uronium salt-based reagent (HATU).

Understanding the Substrate: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid

Before proceeding to the protocols, it is crucial to understand the chemical nature of the starting material.

  • Structure:

    • Molecular Formula: C₇H₄BrN₃O₂[6][7]

    • Molecular Weight: 242.03 g/mol [6][7]

  • Key Chemical Properties:

    • The triazolopyridine core is an electron-deficient heterocyclic system. This electronic nature can influence the reactivity of the carboxylic acid group.

    • The presence of a bromine atom on the pyridine ring provides a valuable handle for further synthetic diversification, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

    • Solubility should be experimentally determined for the chosen reaction solvent, but polar aprotic solvents like DMF, DMAc, or NMP are common starting points.

Core Principles: The Mechanism of Amide Bond Formation

The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid. This is achieved by converting the carboxyl group into a more reactive species that is readily attacked by the amine.

Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activating agents.[1] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization if the carboxylic acid has a chiral center. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[1][8]

The mechanism involves two key steps:

  • Activation: The carboxylic acid attacks EDC, forming the highly reactive O-acylisourea intermediate.[8]

  • Active Ester Formation: HOBt, a superior nucleophile, rapidly intercepts the O-acylisourea to form an HOBt active ester. This new intermediate is more stable, less susceptible to racemization, yet sufficiently reactive for the subsequent step.[8]

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and releasing HOBt.[8]

Mechanism 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and high yields, particularly for challenging substrates.[9][10]

The mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic, sterically hindered base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12]

  • Activation: The carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[9]

  • Active Ester Formation: The released HOAt anion rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[9][11]

  • Aminolysis: The amine attacks the active ester to yield the final amide product. The pyridine nitrogen in the HOAt moiety is believed to facilitate this step via a hydrogen-bonded transition state, contributing to HATU's high efficiency.[9]

Experimental Workflow and Protocols

The following diagram outlines the general workflow for the amide coupling reaction, from preparation to final product analysis.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Product Analysis prep_acid Dissolve Carboxylic Acid (1.0 equiv) in anhydrous solvent mix Combine Acid, Coupling Reagents, and Base prep_acid->mix prep_amine Prepare Amine Solution (1.0-1.2 equiv) prep_reagents Weigh Coupling Reagents (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) prep_reagents->mix preactivate Pre-activation (Stir 15-30 min at RT) mix->preactivate For HATU add_amine Add Amine Solution mix->add_amine For EDC/HOBt preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with H₂O or aq. NH₄Cl) react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Pure Product (NMR, MS, HPLC) purify->characterize

Caption: General experimental workflow for amide bond formation.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many standard amide bond formations.

Materials and Reagents:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[8]

  • Dissolve the mixture in a minimal amount of anhydrous DMF (or DCM).

  • Cool the resulting solution to 0 °C using an ice bath and stir for 10-15 minutes.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.[8]

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC·HCl and maintain a basic environment conducive to the reaction.[13][14][15]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 8-24 hours. Monitor its progress periodically by TLC or LC-MS until the starting carboxylic acid is consumed.[8]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol B: HATU Mediated Amide Coupling

This protocol is highly recommended for more challenging couplings, including those involving sterically hindered amines or electron-deficient substrates.[16]

Materials and Reagents:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

  • Round-bottom flask, magnetic stirrer, standard glassware for workup

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (or DCM).

  • Add HATU (1.2 equiv) and DIPEA (2.0-3.0 equiv) to the solution.[15][17] The sterically hindered nature of DIPEA makes it an excellent choice as it acts as a base without competing as a nucleophile.[14][18]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester before the amine is introduced.[15]

  • Add the amine (1.1 equiv) to the activated mixture.

  • Continue stirring at room temperature for 1-12 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[15] Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution (to help remove residual DMF), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material can be purified by flash column chromatography. The byproduct, tetramethylurea, is water-soluble but can sometimes be challenging to remove completely; thorough aqueous washes are recommended.

Comparative Overview of Coupling Conditions

ParameterProtocol A: EDC/HOBtProtocol B: HATURationale & Field Insights
Coupling Reagent EDC·HClHATUHATU is generally more reactive and efficient, especially for difficult substrates, but is more expensive.[5][10]
Additive HOBtNone (HOAt is part of HATU)HOBt suppresses racemization and increases coupling efficiency with EDC.[1][8]
Base DIPEA or Triethylamine (TEA)DIPEA (preferred)A non-nucleophilic base is crucial. DIPEA is favored over TEA due to its greater steric bulk, minimizing side reactions.[14][15]
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCM, MeCNAnhydrous polar aprotic solvents are essential to prevent hydrolysis of activated intermediates.[15]
Temperature 0 °C to Room TempRoom TemperatureEDC reactions are often started at 0°C to control the initial exothermic activation. HATU reactions are robust at RT.
Reaction Time 8 - 24 hours1 - 12 hoursHATU's superior reactivity leads to significantly shorter reaction times.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (protonation). 3. Moisture in the reaction. 4. Steric hindrance.[15]1. Switch to a more powerful coupling reagent like HATU. 2. Ensure sufficient base (2-3 equiv) is used. 3. Use anhydrous solvents and reagents; run under an inert atmosphere. 4. For highly hindered substrates, consider forming an acyl fluoride in situ or increasing reaction temperature.[15][16]
Starting Material Recovered The reaction is too slow or has not reached completion.Increase reaction time, consider gentle heating (40-50 °C), or switch to a more potent coupling system (e.g., HATU if using EDC).
Side Product Formation 1. Racemization (if chiral centers are present). 2. Byproduct from coupling reagent (e.g., DCU from DCC).1. Use additives like HOBt or HOAt to suppress racemization. Running the reaction at lower temperatures can also help.[15] 2. Choose reagents that give water-soluble byproducts (e.g., EDC, HATU). If using DCC, the urea byproduct is insoluble and can often be removed by filtration.[10]
Difficult Purification Co-elution of product with byproducts (e.g., tetramethylurea from HATU or urea from EDC).Perform a thorough aqueous workup. Washing with LiCl solution can help remove DMF. For urea byproducts, an acidic wash can sometimes facilitate removal.

Analytical Characterization and Monitoring

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of the product.

  • Product Confirmation: The structure and purity of the final amide should be confirmed by Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[19]

  • Process Analytical Technology (PAT): For process development and scale-up, Near-Infrared (NIR) spectroscopy can be a powerful tool for real-time monitoring of the amide bond formation, as the intensity of certain NIR bands correlates with the increasing number of amide bonds.[20][21]

References

Troubleshooting & Optimization

Common side products in the synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth explanations and practical solutions to navigate the complexities of this synthetic route.

The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a critical process for the development of novel therapeutics, as this scaffold is a key building block in many biologically active molecules.[4] This guide is structured in a question-and-answer format to directly address specific challenges you may face.

Diagram: Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A 2,6-Dibromopyridine B 6-Bromo-2-hydrazinylpyridine A->B Hydrazine Hydrate D Hydrazone Intermediate B->D C Ethyl Pyruvate C->D E Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate D->E Oxidative Cyclization F 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (Target) E->F Base or Acid Aldol_Condensation A 2 x Ethyl Pyruvate B Diethyl 2-hydroxy-2-methyl-4-oxoglutarate A->B Base or Acid Catalyst Decarboxylation A This compound B 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine A->B Heat (Δ), -CO2

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying brominated heterocyclic compounds. As vital building blocks in medicinal chemistry and materials science, their purity is paramount to the success of downstream applications.[1] However, the presence of a bromine atom introduces specific purification hurdles, from potential dehalogenation to difficulties in separating regioisomers.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational issues and analytical techniques to specific troubleshooting for common purification methods.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses overarching issues that can complicate any purification strategy.

Q1: My brominated heterocycle seems to be degrading during purification. I'm observing a loss of the bromine atom. Why does this happen and how can I prevent it?

A1: This phenomenon, known as dehalogenation or debromination, is a common challenge.[2] The carbon-bromine (C-Br) bond has a dissociation energy of approximately 293 kJ/mol, making it more susceptible to cleavage than C-Cl or C-F bonds.[2] Several factors can promote this unwanted reaction:

  • Catalyst Residues: Trace amounts of palladium from a preceding cross-coupling reaction (like Suzuki or Heck) are a primary culprit.[3] These can catalyze hydrogenolysis, where the C-Br bond is replaced by a C-H bond.[4]

  • Nucleophiles/Bases: Strong bases or nucleophiles can sometimes displace the bromide.

  • Stationary Phase in Chromatography: The acidic nature of standard silica gel can promote degradation.

  • Temperature: High temperatures during work-up or distillation can increase the rate of decomposition.

Mitigation Strategies:

  • Quench and Wash: Thoroughly quench any reactions and perform aqueous washes to remove residual metals and reagents.

  • Use Neutral Stationary Phases: When using column chromatography, consider using neutral alumina or deactivating silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[5]

  • Avoid High Temperatures: Concentrate solutions under reduced pressure at the lowest practical temperature.

  • Inert Atmosphere: If the compound is particularly sensitive, perform purification steps under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation pathways that can be exacerbated by metal impurities.

Q2: My bromination reaction produced multiple spots on the TLC plate, but a mass spectrum of the mixture shows they all have the same mass. What's going on?

A2: You are likely dealing with the formation of regioisomers . This is a very common outcome in the electrophilic bromination of heterocycles. The electronic nature of the heterocyclic ring and any existing substituents directs the incoming bromine to different positions. For example, brominating 3-aminopyridine can yield 2-bromo, 4-bromo, and 6-bromo isomers, as well as dibrominated products.[3]

Troubleshooting Isomeric Impurities:

  • Reaction Optimization: Revisit the bromination conditions. Changing the brominating agent (e.g., from Br₂ to the milder N-Bromosuccinimide (NBS)), solvent, or temperature can significantly improve regioselectivity.[3][6]

  • High-Resolution Chromatography: Separating regioisomers often requires high-resolution techniques. Careful optimization of the mobile phase for column chromatography is critical. Sometimes, a very small change in solvent polarity can achieve separation.

  • Preparative HPLC/UPLC: For particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) may be necessary.[1][7]

  • Crystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective, scalable purification method.

Part 2: Troubleshooting Specific Purification Techniques
2.1 Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid compounds that are already reasonably clean (>80% pure).[8] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]

Q3: My compound "oils out" as a liquid instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the solution is cooled too quickly, preventing the formation of an ordered crystal lattice.[10]

Solutions:

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling is a common cause of oiling out.[10]

  • Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Change Solvents: The melting point of your compound might be lower than the boiling point of your solvent. Choose a lower-boiling point solvent. Alternatively, if the compound's solubility is too high, select a solvent in which it is less soluble.[10]

  • Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to provide a nucleation site.[10]

Q4: I have a low yield after recrystallization. Where did my product go?

A4: Product loss is an inherent part of recrystallization, but it can be minimized.[8]

Common Causes for Low Yield:

  • Using Too Much Solvent: The most common error. If you use an excessive amount of solvent to dissolve your crude product, a significant portion will remain in the mother liquor even after cooling. Use the minimum amount of hot solvent required for dissolution.[10]

  • Premature Crystallization: If the solution cools and crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: When washing the filtered crystals, always use a small amount of ice-cold solvent to avoid redissolving your purified product.[8]

  • Compound is Too Soluble: If the compound has significant solubility in the chosen solvent even at low temperatures, you will have high losses. A different solvent or a two-solvent system may be required.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical. An ideal solvent dissolves the compound well when hot but poorly when cold.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; high boiling point can be an issue.
Ethanol78HighVersatile, dissolves many organics, evaporates easily.
Ethyl Acetate77MediumExcellent general-purpose solvent.
Acetone56MediumDissolves most organics, but its low boiling point means less solubility difference.
Dichloromethane40MediumOften too good a solvent; useful as a component in co-solvent systems.
Hexane/Heptane69 / 98LowFor non-polar compounds. Often used as an "anti-solvent" in a two-solvent system.
2.2 Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11][12]

Q5: My brominated heterocycle is streaking badly on the silica gel column and I'm getting poor separation. What's the cause?

A5: Streaking is often caused by the interaction of polar functional groups with the acidic silanol groups on the surface of silica gel. Heterocycles containing basic nitrogen atoms (like pyridines or indoles) are particularly prone to this.

Solutions:

  • Add a Modifier to the Eluent: Add a small amount (0.5-1%) of triethylamine or pyridine to your mobile phase. This base will occupy the acidic sites on the silica, allowing your basic compound to elute more cleanly and with less tailing.[5]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic sites of silica gel.

  • Check for Insolubility: The compound may be slightly insoluble in the eluent, causing it to precipitate at the top of the column and streak as it slowly redissolves. Ensure your crude material is fully dissolved before loading.

Experimental Protocols: Flash Column Chromatography Workflow

Here is a detailed workflow for purifying a moderately polar brominated heterocycle.

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives your desired product an Rf value of ~0.3. This will be your starting mobile phase for the column.

  • Column Packing (Slurry Method):

    • In a fume hood, add silica gel to a beaker containing your chosen starting eluent to create a slurry.[12]

    • Place a small plug of cotton or glass wool at the bottom of your column and add a layer of sand.

    • Pour the silica slurry into the column. Drain some solvent from the bottom to help the silica pack evenly, gently tapping the column. Never let the top of the silica go dry.[12]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to begin eluting the compounds.[12]

    • Collect the eluent in a series of test tubes (these are your "fractions").

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified brominated heterocycle.[5]

2.3 Purity Analysis: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the final purity of your compound.[1][13] UPLC is a more recent development that uses smaller stationary phase particles (<2 µm), leading to significant advantages.[14]

Q6: When should I use UPLC instead of standard HPLC for analyzing my purified compound?

A6: While HPLC is a robust technique, UPLC offers superior performance in several key areas, making it the preferred method for high-stakes applications like drug development.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution.[14]
Analysis Time Longer (e.g., 10-30 min)Shorter (e.g., 1-5 min)Significantly increased sample throughput.[15]
Resolution GoodExcellentBetter separation of closely related impurities (e.g., isomers).[14]
Sensitivity GoodHigherSharper, narrower peaks result in a better signal-to-noise ratio.[15]
Solvent Usage HigherLowerReduced cost and environmental impact.[15]
System Pressure Lower (~400 bar)Much Higher (>1000 bar)Requires specialized instrumentation.[13]

In short, use UPLC when you need higher resolution, faster analysis times, and greater sensitivity, which is often the case in pharmaceutical quality control and impurity profiling.[14]

Part 3: Visualization of Troubleshooting Logic

A systematic approach is key to solving purification problems. The following workflow outlines a logical path from identifying an issue to selecting an appropriate solution.

Purification_Troubleshooting General Purification Troubleshooting Workflow start Analyze Crude Product (TLC, HPLC, LCMS) check_purity Is the major spot >90% pure? start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize Yes low_purity Impure: Multiple Spots / Baseline Material check_purity->low_purity No check_xtal Did it crystallize cleanly? recrystallize->check_xtal success Success! Verify Purity (HPLC, NMR) check_xtal->success Yes oil_out Problem: Oiling Out - Cool slower - Change solvent - Add seed crystal check_xtal->oil_out No oil_out->recrystallize Retry column_chrom Perform Column Chromatography low_purity->column_chrom check_sep Good separation on column? column_chrom->check_sep check_sep->success Yes streaking Problem: Streaking / Tailing - Add Et3N to eluent - Use Alumina check_sep->streaking No, Streaking coelution Problem: Co-elution - Optimize eluent polarity - Try different solvent system - Consider Prep-HPLC check_sep->coelution No, Co-elution decomposition Problem: Decomposition on Column - Deactivate silica (Et3N) - Use neutral alumina - Run column faster check_sep->decomposition No, Decomposition streaking->column_chrom Retry coelution->column_chrom Retry decomposition->column_chrom Retry

Caption: A workflow for troubleshooting common purification issues.

References

Preventing dehalogenation of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid and why is the bromo group important?

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[4] Its triazolopyridine core is a key structural motif in various biologically active molecules. The bromo-substituent at the 6-position is a critical functional handle for further molecular elaboration, typically through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build more complex, drug-like molecules.[4] Preserving this bromo group is often essential for the planned synthetic strategy.

Q2: What is dehalogenation and why is it a problem?

Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the C-Br bond.[5] In the context of your experiments, it is an undesired side reaction where the bromine atom on the triazolopyridine ring is replaced by a hydrogen atom. This leads to the formation of an unwanted byproduct, triazolo[4,3-a]pyridine-3-carboxylic acid, which reduces the yield of your desired product and complicates purification.

Q3: What are the most common causes of dehalogenation for this compound?

Dehalogenation of aryl bromides like 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid is frequently observed under conditions used for palladium-catalyzed cross-coupling reactions. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can participate in a competing reductive dehalogenation pathway.[6] Other potential causes include certain basic conditions, the choice of solvent, and exposure to reducing agents or even light under specific conditions.[7][8][9]

Troubleshooting Guide: Preventing Unwanted Dehalogenation

This section provides in-depth troubleshooting for specific experimental scenarios where dehalogenation of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid is a significant concern.

Scenario 1: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is the most common scenario where dehalogenation is encountered. The goal is to favor the cross-coupling pathway over the reductive dehalogenation pathway.

Root Cause Analysis:

The formation of a palladium-hydride (Pd-H) intermediate is a key step in the dehalogenation side reaction.[6] This species can arise from several sources within your reaction mixture:

  • Reaction with the Base: Certain bases can react with the palladium catalyst to generate Pd-H.

  • Solvent as a Hydride Source: Protic solvents, especially alcohols, can act as hydride donors.[9]

  • Impurities: Trace amounts of water or other reducing agents can contribute to the formation of Pd-H.

Troubleshooting Workflow:

G cluster_0 Problem: Dehalogenation in Pd-Catalyzed Coupling Start Dehalogenation Observed OptimizeBase Optimize Base Selection Start->OptimizeBase Is a strong, protic base used? OptimizeSolvent Change Solvent System OptimizeBase->OptimizeSolvent Dehalogenation persists Result Dehalogenation Minimized OptimizeBase->Result Problem solved OptimizeCatalyst Modify Catalyst/Ligand OptimizeSolvent->OptimizeCatalyst Dehalogenation persists OptimizeSolvent->Result Problem solved CheckReagents Verify Reagent Purity OptimizeCatalyst->CheckReagents Dehalogenation persists OptimizeCatalyst->Result Problem solved CheckReagents->Result If all else fails

Caption: Troubleshooting workflow for palladium-catalyzed reactions.

Solutions & Protocols:

1. Optimize Your Choice of Base:

  • Rationale: Strong bases with β-hydrogens can be a source of palladium hydrides.[10] Weaker, non-nucleophilic inorganic bases are often a better choice to minimize this side reaction.

  • Recommendation: Switch from strong bases like sodium ethoxide or potassium tert-butoxide to milder inorganic bases.

Base TypeRecommended BasesRationale
Avoid Alkoxides (e.g., NaOEt, KOtBu)Can act as hydride sources.[6]
Preferred Carbonates (e.g., K₂CO₃, Cs₂CO₃)Weaker, less prone to generating Pd-H species.
Phosphates (e.g., K₃PO₄)Often a good choice for sensitive substrates.[6]

2. Modify the Solvent System:

  • Rationale: Protic solvents, particularly alcohols like methanol or ethanol, can act as hydride donors. Aprotic solvents are generally preferred.

  • Recommendation: Replace protic solvents with anhydrous aprotic solvents.

Solvent TypeRecommended SolventsRationale
Avoid Alcohols (e.g., Methanol, Ethanol, Isopropanol)Can be a source of hydrides.[9]
Preferred Ethers (e.g., Dioxane, THF)Aprotic and generally good for cross-coupling.[6]
Aromatic Hydrocarbons (e.g., Toluene)Aprotic and common in Suzuki reactions.[6]

3. Re-evaluate the Catalyst and Ligand System:

  • Rationale: The choice of ligand can significantly influence the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle and suppress dehalogenation.

  • Recommendation: Use a more robust ligand system.

Ligand TypeRecommended LigandsRationale
Consider Replacing Simple phosphines (e.g., PPh₃)May not be sufficient to prevent side reactions.
Preferred Buchwald-type biarylphosphines (e.g., SPhos, XPhos)Bulky, electron-rich ligands that stabilize the catalyst.[6]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors that can form stable palladium complexes.[10]
Scenario 2: Dehalogenation under Basic Conditions (Non-coupling reactions)

You might observe dehalogenation even in the absence of a metal catalyst if the reaction is run under harsh basic conditions, especially at elevated temperatures.

Root Cause Analysis:

While less common than palladium-catalyzed dehalogenation, direct nucleophilic attack by a strong base on the aromatic ring, potentially followed by protonation, can lead to dehalogenation, particularly under forcing conditions. Photochemical dehalogenation can also be facilitated by the presence of a strong base and a hydrogen donor.[7][8]

Troubleshooting Workflow:

G cluster_1 Problem: Dehalogenation in Basic Conditions Start Dehalogenation Observed LowerTemp Lower Reaction Temperature Start->LowerTemp WeakerBase Use a Weaker Base LowerTemp->WeakerBase Dehalogenation persists Result Dehalogenation Minimized LowerTemp->Result Problem solved ProtectCarboxylicAcid Protect Carboxylic Acid Group WeakerBase->ProtectCarboxylicAcid If applicable WeakerBase->Result Problem solved ProtectCarboxylicAcid->Result

Caption: Troubleshooting workflow for non-coupling basic reactions.

Solutions & Protocols:

1. Reduce Reaction Temperature:

  • Rationale: Unwanted side reactions like dehalogenation often have a higher activation energy than the desired reaction. Lowering the temperature can significantly reduce the rate of the dehalogenation pathway.

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of conversion for the desired transformation.

2. Use a Milder Base:

  • Rationale: Very strong bases (e.g., organolithiums, strong alkoxides) can promote dehalogenation.

  • Recommendation: If possible, substitute strong bases with milder alternatives like inorganic carbonates or organic amines (e.g., triethylamine, DIPEA).

3. Protect the Carboxylic Acid Group:

  • Rationale: The carboxylic acid group is acidic and will be deprotonated by the base. This can affect the electron density of the ring system and potentially influence its susceptibility to dehalogenation. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can alter the electronic properties and may help prevent the side reaction.

  • Protocol: Esterification

    • Dissolve 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid in methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like SOCl₂.

    • Heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the ester.

    • Perform the intended reaction on the ester.

    • Deprotect the ester via hydrolysis (e.g., with LiOH or NaOH) under carefully controlled, mild conditions.

Summary of Recommendations

ParameterCondition to AvoidRecommended AlternativeRationale
Catalyst System Less stable Pd catalysts with simple ligandsPd catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos)Stabilizes the catalyst, promotes desired coupling.[6]
Base Strong, nucleophilic bases (e.g., KOtBu)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Minimizes formation of Pd-H species.[6]
Solvent Protic solvents (e.g., alcohols)Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF)Prevents the solvent from acting as a hydride source.[6][9]
Temperature Excessively high temperaturesLowest effective temperatureReduces the rate of undesired side reactions.
Reagents Reagents of unknown purityHigh-purity, anhydrous reagents and solventsImpurities can be a source of hydrides or catalyst poisons.

By carefully selecting your reaction parameters and considering the potential pathways for dehalogenation, you can significantly improve the outcome of your experiments with 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid.

References

Technical Support Center: Stability of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Guide to a Versatile Building Block

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1159831-86-3) is a pivotal intermediate in medicinal chemistry and pharmaceutical research.[4] Its fused heterocyclic core is a privileged structure in numerous biologically active compounds, while the bromo-substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.[4][5]

As a solid, this compound is generally stable when stored under recommended conditions, which typically include a dry, sealed environment at either room temperature or refrigerated (2-8°C).[4][6] However, its stability in solution and under various reaction conditions can be a critical factor for experimental success. This guide provides in-depth technical support, addressing common stability-related questions and troubleshooting potential issues encountered during its use.

Section 1: Frequently Asked Questions (FAQs) on Stability

Q1: What is the primary degradation pathway for this compound in solution?

A: The most significant and well-documented instability for this class of molecules is decarboxylation (the loss of the CO₂ group from the carboxylic acid moiety). Heteroaromatic carboxylic acids are susceptible to this transformation, particularly under forcing conditions such as high heat or in the presence of specific transition metal catalysts.[1][3] From a mechanistic standpoint, the reaction proceeds by replacing the carboxylic acid group with a hydrogen atom, yielding 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.

Q2: How stable is the compound to high temperatures?

A: Thermal stability is a major concern. While stable as a solid at room temperature, decarboxylation can be initiated at elevated temperatures in solution. For example, procedures for the decarboxylation of similar heteroaromatic carboxylic acids often employ temperatures of 120°C or higher in solvents like DMSO or sulfolane.[1][3] We strongly advise screening for thermal stability if your protocol requires heating above 80-100°C for extended periods.

Q3: Is 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid sensitive to light?

A: Yes, there is a potential for photosensitivity. Aromatic and heteroaromatic bromides are known to undergo photodebromination (homolytic cleavage of the C-Br bond) upon irradiation with UV light.[7] This would result in the formation of the debrominated analog,[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. To ensure the integrity of your experiment, we recommend protecting solutions from direct and prolonged exposure to strong light sources by using amber vials or wrapping glassware in aluminum foil.

Q4: Can I use transition metal catalysts like Palladium (Pd) or Copper (Cu) with this compound?

A: This requires careful consideration of the reaction conditions.

  • Palladium (Pd): The bromo-substituent is intended for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The compound is generally stable to these conditions, provided the temperature is controlled.

  • Copper (Cu) and Silver (Ag): Caution is advised. Copper and silver salts are well-known catalysts for the decarboxylation of aromatic carboxylic acids.[1][8][9] Using Cu or Ag catalysts, especially in combination with high temperatures, significantly increases the risk of losing the carboxylic acid group.

Q5: What is the expected stability in acidic or basic aqueous media?

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Observed Issue Potential Cause & Explanation Troubleshooting & Resolution Strategy
Low or zero yield of desired product; main impurity detected by LC-MS has a mass of ~198. Thermal or Metal-Catalyzed Decarboxylation: The reaction conditions (high temperature >100°C and/or presence of metals like Cu, Ag) have caused the loss of the carboxylic acid group. The detected mass corresponds to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.[1][3]1. Confirm Identity: Analyze a crude sample by LC-MS and check for the mass of the decarboxylated product (C₆H₄BrN₃, MW: ~198.02). 2. Mitigate: Lower the reaction temperature. If a metal catalyst is necessary, screen alternatives to Cu or Ag. If possible, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the problematic step and deprotect it in a final step.
A new, more polar impurity appears over time in reactions exposed to light. Photodecomposition: The C-Br bond is susceptible to cleavage by UV or strong visible light, leading to the formation of[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid.[7] This byproduct will have a different retention time on reverse-phase HPLC (typically eluting earlier).1. Confirm Identity: Analyze the crude mixture for a compound with a mass corresponding to the loss of bromine and addition of hydrogen (C₇H₅N₃O₂, MW: ~163.13). 2. Mitigate: Repeat the experiment in amber glassware or cover the reaction vessel with aluminum foil to exclude light.
Compound precipitates from the reaction mixture upon addition of a base. Solubility Shift: The compound is a carboxylic acid. In a neutral or acidic medium, it is in its less polar, protonated form. Upon adding a base (e.g., NaHCO₃, Et₃N), it deprotonates to form the carboxylate salt, which is highly polar and may be insoluble in many organic solvents (e.g., DCM, THF, Toluene).1. Analyze Solvent: Assess if the reaction solvent is appropriate for the salt form of the compound. 2. Modify Protocol: If possible, use a more polar solvent system (e.g., DMF, DMAc, or a biphasic system). Alternatively, if the base is only a catalyst, consider a heterogeneous base that can be filtered off.

Section 3: Visualization of Key Processes

To better illustrate the stability challenges, the following diagrams outline the primary degradation pathways and a general workflow for assessing thermal stability.

Caption: Potential degradation pathways for the title compound.

Caption: Experimental workflow for assessing thermal stability.

Section 4: Protocol for Assessing Thermal Stability in DMSO

This protocol provides a self-validating system to determine the onset of thermal decarboxylation.

Objective: To quantify the rate of degradation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid at various temperatures.

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid

  • Anhydrous DMSO

  • HPLC or LC-MS system with a C18 column

  • Thermostatically controlled heating blocks

  • 2 mL screw-cap vials

Methodology:

  • Stock Solution Preparation: Accurately prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO. Ensure it is fully dissolved.

  • Aliquotting: Dispense 0.5 mL of the stock solution into five separate, clearly labeled 2 mL vials.

  • Heating:

    • Vial 1 (Control): Keep at room temperature (25°C).

    • Vial 2: Place in a heating block set to 80°C.

    • Vial 3: Place in a heating block set to 100°C.

    • Vial 4: Place in a heating block set to 120°C.

    • Vial 5: Place in a heating block set to 140°C.

  • Time-Point Sampling: At t = 1h, 4h, and 16h, carefully take a 10 µL aliquot from each vial (including the control).

  • Sample Preparation for Analysis: Immediately dilute each 10 µL aliquot into 990 µL of a 50:50 acetonitrile:water mixture. This 100-fold dilution quenches the reaction and prepares the sample for injection.

  • LC-MS Analysis: Inject the diluted samples onto the LC-MS. Monitor for the mass of the starting material (parent ion) and the expected decarboxylated product (parent ion ~44 mass units lighter).

  • Data Interpretation: Quantify the peak area of the starting material at each time point and temperature relative to the t=0 sample (or the 25°C control). A significant decrease in the starting material peak area with a concurrent increase in the decarboxylated product peak area indicates instability at that temperature.

References

Technical Support Center: Regioselective Reactions of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals utilizing this versatile heterocyclic building block. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates for various therapeutic areas, including inflammation, cancer, and infectious diseases.[4][5][6] The presence of a bromine atom at the C6 position and a carboxylic acid at the C3 position makes this molecule an excellent starting point for diversification through regioselective functionalization.[4]

This guide provides in-depth, field-proven insights into controlling the regioselectivity of common reactions, troubleshooting potential issues, and ensuring the structural integrity of your synthesized compounds.

Understanding the Reactivity of the Scaffold

The key to mastering reactions with this molecule lies in understanding its electronic landscape. The triazolopyridine core is an electron-deficient heteroaromatic system. The nitrogen atom in the pyridine ring and the fused triazole ring withdraw electron density, influencing the reactivity of the C-Br bond at the 6-position. This electronic feature is pivotal for two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling: The C6-Br bond is highly susceptible to oxidative addition to a Palladium(0) complex, making it the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates the C6 position (para to the ring-junction nitrogen) towards attack by strong nucleophiles.[9][10][11]

The carboxylic acid at C3 adds another layer of complexity, as it can be functionalized (e.g., amide coupling) or may require protection depending on the reaction conditions. This guide will focus on achieving regioselectivity at the C6 position, the most common and often challenging transformation.

Troubleshooting & FAQs

Here we address specific issues that researchers frequently encounter during their experiments.

Q1: My Suzuki-Miyaura coupling at the C6 position is giving low yields and significant byproducts, including debromination. How can I optimize this reaction?

A1: This is a common issue often rooted in catalyst deactivation or suboptimal reaction parameters. The Suzuki-Miyaura reaction is robust, but sensitive to several factors when applied to electron-deficient heterocycles.

Causality and Expert Insights: The key is to establish a productive catalytic cycle while suppressing side reactions. The primary competitor is often hydrodehalogenation (debromination), where the bromo-substituent is replaced by a hydrogen atom. This can occur if the reductive elimination step is slow or if there are protic sources that can quench the organopalladium intermediate.

Key Parameters for Optimization:

  • Catalyst/Ligand System: The choice of palladium source and ligand is critical. Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.

  • Base: The base's strength and solubility are crucial. It activates the boronic acid and influences the catalyst's stability. An inadequate base can stall the reaction, while an overly harsh one can promote decomposition.

  • Solvent: A polar aprotic solvent, often with water, is needed to dissolve the various components, particularly the inorganic base.

  • Temperature: Excessive heat can lead to catalyst decomposition and byproduct formation. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

  • Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Rigorous degassing is mandatory to prevent oxidation and deactivation.

Troubleshooting Workflow:

start Low Yield / Byproducts in Suzuki Coupling q1 Is the reaction mixture thoroughly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Common oversight q2 Screen Catalyst & Ligand a1_yes->q2 sol1 Action: Degas solvent and reaction mixture (e.g., 3x vacuum/argon cycles). a1_no->sol1 sol1->q2 q3 Screen Base & Solvent q2->q3 Try Pd(dppf)Cl2 or Pd(PPh3)4 first q4 Optimize Temperature q3->q4 Try K2CO3 or K3PO4 in Dioxane/H2O end Optimized Reaction q4->end Start at 80°C, monitor by TLC/LCMS

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Comparative Data for Optimization:

ParameterCondition A (Starting Point)Condition B (Alternative 1)Condition C (Alternative 2)Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (3-5 mol%)Pd₂(dba)₃ / SPhos (2 mol% / 4 mol%)dppf and SPhos ligands can offer better stability and activity for heteroaryl halides.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Stronger bases like K₃PO₄ or the more soluble Cs₂CO₃ can accelerate transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)DMFSolvent choice affects solubility and reaction kinetics. DMF can be useful but requires lower temperatures.
Temperature 90-100 °C80 °C110 °CAdjust temperature based on solvent and observed reaction rate versus decomposition.

Step-by-Step Protocol (General Suzuki-Miyaura Coupling):

  • To a reaction vessel, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 85 °C) and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q2: I need to install an amine at the C6 position via Buchwald-Hartwig amination, but the reaction is sluggish. How can I drive it to completion?

A2: Sluggish Buchwald-Hartwig reactions on this scaffold are typically due to an insufficiently active catalytic system or an inappropriate choice of base. The electron-withdrawing nature of the ring system makes the C-Br bond ripe for this reaction, but careful tuning is necessary.[8]

Causality and Expert Insights: The Buchwald-Hartwig reaction involves a different catalytic cycle than Suzuki coupling, and ligand choice is paramount. The ligand must facilitate both the oxidative addition and the C-N reductive elimination. The base must be strong enough to deprotonate the amine nucleophile but should not be nucleophilic itself, to avoid competing reactions.

Key Parameters for Optimization:

  • Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, Johnphos) or N-heterocyclic carbene (NHC) ligands are often required for these transformations.

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices.[7]

  • Palladium Precatalyst: Using air-stable Pd precatalysts (e.g., G3-Pd precatalysts) can improve reproducibility and activity.

Reaction Optimization Diagram:

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Sluggish Buchwald-Hartwig Amination cat_choice Select Pd Precatalyst (e.g., Pd2(dba)3, G3-Precatalyst) start->cat_choice base_choice Select Base (e.g., NaOtBu, K3PO4) start->base_choice ligand_choice Select Ligand (e.g., Xantphos, RuPhos) cat_choice->ligand_choice monitor Run Reaction at 80-110 °C Monitor by LCMS ligand_choice->monitor Combine & Degas solvent_choice Select Solvent (e.g., Toluene, Dioxane) base_choice->solvent_choice solvent_choice->monitor Combine & Degas end Successful C-N Coupling monitor->end

Caption: Key decision points for optimizing Buchwald-Hartwig amination.

Step-by-Step Protocol (General Buchwald-Hartwig Amination):

  • In an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[7]

  • Heat the reaction mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Q3: Can I achieve regioselective substitution at C6 using Nucleophilic Aromatic Substitution (SNAr) to avoid expensive palladium catalysts?

A3: Yes, SNAr is a viable, metal-free alternative for introducing certain nucleophiles, but it typically requires more forcing conditions and is limited to strong nucleophiles.

Causality and Expert Insights: SNAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[11][12] The reaction rate is dependent on three factors:

  • Ring Activation: The ring must be sufficiently electron-deficient. The triazolopyridine core is activated, making SNAr possible.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring (e.g., alkoxides, thiolates, secondary amines).

  • Leaving Group Ability: The leaving group must be able to stabilize a negative charge. Bromide is a good leaving group for this purpose.

Important Consideration: The carboxylic acid group is acidic and will be deprotonated by the strong nucleophiles/bases used in SNAr. This may affect solubility and reactivity. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended before attempting SNAr.

SNAr Mechanism Diagram:

Start Substrate + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Formation Step2 Step 2: Elimination of Leaving Group Intermediate->Step2 Re-aromatization End Substituted Product Step2->End Release of Br⁻

Caption: The addition-elimination mechanism of SNAr.

Step-by-Step Protocol (General SNAr with a Thiol Nucleophile):

  • Protection Step (if necessary): Convert the carboxylic acid to a methyl ester using standard conditions (e.g., SOCl₂ in MeOH).

  • To a solution of the protected 6-bromo substrate (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF), add the thiol nucleophile (1.5 equiv.).

  • Add a strong base, such as potassium carbonate (K₂CO₃, 3.0 equiv.) or sodium hydride (NaH, 1.5 equiv., use with extreme caution).

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS. These reactions can sometimes require elevated temperatures for several hours.

  • After completion, cool the reaction, pour it into ice water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.

  • Deprotection Step: If necessary, hydrolyze the ester back to the carboxylic acid (e.g., using LiOH in THF/H₂O).

Q4: I've performed a reaction and obtained a product, but I'm unsure of the regiochemistry. How can I definitively confirm the substitution site?

A4: Unambiguous structural confirmation is non-negotiable in drug development. An unexpected migration or reaction at an alternative site can occur. A combination of modern analytical techniques is required to confirm the regiochemistry.

Expert Insights & Recommended Workflow:

  • Mass Spectrometry (MS): First, confirm that the product has the correct molecular weight for the desired isomer. This rules out many side products but does not confirm regiochemistry.

  • 1D NMR (¹H and ¹³C): This is your primary tool.

    • ¹H NMR: The protons on the pyridine ring are your guide. In the starting material, you will have distinct signals for H-5, H-7, and H-8. After substitution at C6, the signal for the proton at the substitution site will disappear, and the coupling patterns and chemical shifts of the remaining protons will change significantly. For example, a substitution at C6 will leave two doublets for H-7 and H-8, and a singlet for H-5.

    • ¹³C NMR: The carbon attached to the bromine (C6) has a characteristic chemical shift. Upon substitution, this shift will change dramatically, providing strong evidence of reaction at that site.

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide definitive proof of connectivity.

    • COSY (¹H-¹H Correlation Spectroscopy): Confirms which protons are coupled (adjacent) to each other.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for confirming regiochemistry. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, observing a correlation from the protons of a newly installed methyl group to the C6 carbon of the triazolopyridine ring is irrefutable evidence of substitution at that position.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this technique provides an absolute, three-dimensional structure of your molecule, leaving no room for doubt.[13]

By systematically applying these methods, you can be fully confident in the regiochemical outcome of your reactions, ensuring the integrity of your research.

References

Technical Support Center: Analytical Strategies for 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges in detecting and characterizing impurities.

Section 1: Understanding the Impurity Landscape

Q1: What is 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid, and why is impurity profiling critical?

6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a key intermediate or building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[1] Its triazolopyridine core is a valuable scaffold in medicinal chemistry.[2]

Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in an API—is a mandatory step in drug development.[3] Even trace amounts of impurities can significantly impact the safety, efficacy, and stability of the final drug product, making rigorous analytical control essential for regulatory compliance and patient safety.[4][5][6]

Q2: What are the potential sources and types of impurities I should expect?

Impurities can originate at any stage of the manufacturing process, storage, or handling. For this specific molecule, you should anticipate:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route used to create the triazolopyridine ring system.[5][7]

    • By-products: Unintended molecules formed during the chemical reactions, such as isomers or products from side reactions. The synthesis of fused triazoles can sometimes yield multiple products.[2][8]

    • Degradation Products: Impurities formed by the decomposition of the API under the influence of light, heat, oxidation, or hydrolysis.[6]

  • Inorganic Impurities:

    • Reagents, Ligands, and Catalysts: Residual metals or inorganic salts used during the synthesis.

  • Residual Solvents:

    • Organic solvents used during synthesis or purification that are not fully removed.[6]

Q3: What are the regulatory thresholds for impurities I need to be aware of?

Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The key guideline for impurities in new drug substances is ICH Q3A(R2).[5][6] The thresholds dictate when an impurity must be reported, identified, and qualified.

Threshold Maximum Daily Dose ≤ 2g/day Rationale
Reporting 0.05%The level at which any impurity must be reported in regulatory filings.
Identification 0.10% or 1.0 mg/day (whichever is lower)The level at which the structure of an impurity must be determined.[6][9]
Qualification 0.15% or 1.0 mg/day (whichever is lower)The level at which an impurity must be assessed for biological safety.[9][10]

Note: These are general thresholds. Unusually potent or toxic (including genotoxic) impurities may require control at much lower levels.[10]

Section 2: Core Analytical Techniques & Protocols

This section details the primary analytical methods for impurity analysis. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for structural identification.[5][11]

Q4: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the API from its impurities and degradation products. Given that 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid is a polar, acidic molecule, challenges with chromatographic retention are common.

Causality Behind Method Choices:

  • Column Chemistry: Standard C18 columns may provide insufficient retention in the highly aqueous mobile phases needed for polar compounds, leading to peaks eluting in or near the void volume.[12] A polar-embedded or "Aqua" type C18 column is recommended. These columns contain a polar group near the silica surface, which prevents phase collapse in 100% aqueous mobile phase and offers alternative selectivity for polar analytes.[13]

  • Mobile Phase pH: The carboxylic acid moiety requires a low pH mobile phase (e.g., pH 2-3) to suppress ionization and ensure a sharp, symmetrical peak shape. Using an acidic modifier like formic acid or phosphoric acid is standard practice.

  • Forced Degradation: A forced degradation study is essential to generate potential degradation products and prove the method's separating power.[14]

Step-by-Step Protocol: HPLC Method Development

  • System Preparation: Ensure the HPLC system is clean and well-maintained.

  • Column Selection:

    • Start with a polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18, Agilent Zorbax SB-AQ).

    • Typical dimensions: 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and collect spectra from 200-400 nm to identify the optimal wavelength.

    • Injection Volume: 5 µL.

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Optimization:

    • Analyze a sample of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid.

    • If retention is too low, consider a shallower gradient (e.g., 5-50% B over 20 minutes).

    • If peak shape is poor, confirm the mobile phase pH is sufficiently low.

  • Forced Degradation Analysis:

    • Subject the API to stress conditions (see table below).

    • Inject the stressed samples. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main API peak and from each other.

Typical Forced Degradation Conditions

Stress Condition Typical Reagent & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h Hydrolysis of amide-like bonds within the triazole ring.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24h Ring opening or other base-catalyzed reactions.
Oxidation 3% H₂O₂, Room Temp, 24h Formation of N-oxides or other oxidation products.
Thermal 80 °C, 72h (solid state) Decarboxylation or other thermal rearrangements.

| Photolytic | ICH-compliant photostability chamber | Debromination or other light-induced reactions. |

Reference for forced degradation principles.[7][14]

Q5: I have an unknown peak in my chromatogram. How do I identify it?

Identifying unknown impurities requires a combination of techniques to determine molecular weight and structure. Mass spectrometry is the primary tool for this.[4][15]

Workflow for Impurity Identification

G HPLC 1. HPLC-UV detects unknown impurity peak LCMS 2. LC-MS Analysis HPLC->LCMS  Analyze sample HRMS 3. High-Resolution MS (e.g., TOF, Orbitrap) LCMS->HRMS  Obtain accurate mass NMR 5. Isolate & Purify Impurity (Prep-HPLC or SFC) LCMS->NMR  If concentration is sufficient MSMS 4. Tandem MS (MS/MS) Fragmentation HRMS->MSMS  Determine elemental composition  Select precursor ion Structure 7. Structure Elucidation & Confirmation MSMS->Structure  Propose structure from  fragmentation pattern NMR_acq 6. NMR Spectroscopy (1H, 13C, 2D NMR) NMR->NMR_acq NMR_acq->Structure  Confirm structure unequivocally

Workflow for unknown impurity identification.
  • LC-MS: Provides the molecular weight of the impurity, which is the first critical piece of information.[16]

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity with confidence.[3][15]

  • Tandem Mass Spectrometry (MS/MS): The parent ion of the impurity is isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure, such as the loss of a carboxyl group or bromine atom.[4]

Q6: When is NMR spectroscopy necessary for impurity analysis?

NMR spectroscopy is considered the definitive technique for structural elucidation.[17] It is used to:

  • Unequivocally Confirm Structure: While MS provides strong evidence, NMR provides a complete picture of the atomic connectivity, confirming the exact structure of an isolated impurity.[18][19]

  • Characterize Isomers: NMR can distinguish between isomers (compounds with the same formula but different structures) that may be indistinguishable by MS alone.

  • Quantitative Analysis (qNMR): Proton NMR (¹H-NMR) can be used to quantify an impurity without needing a certified reference standard of that specific impurity. This is done by comparing the integral of a known impurity peak to the integral of a certified internal standard.[17][20]

Section 3: Troubleshooting Guide

Q7: I'm having trouble with my HPLC analysis. What are the common problems and solutions?

This decision tree and table outline a systematic approach to troubleshooting common HPLC issues. Always start with the simplest checks before assuming column failure.[21][22]

Decision Tree for HPLC Troubleshooting

HPLC_Troubleshooting Start Poor Chromatogram? PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape Retention Incorrect Retention Time? Start->Retention Pressure High Backpressure? Start->Pressure pH_Check Is mobile phase pH correct for analyte? PeakShape->pH_Check Mobile_Phase Mobile phase prepared correctly? Degassed? Retention->Mobile_Phase Frit_Block Check for blocked in-line filter or frit. Pressure->Frit_Block Column_Overload Is sample concentration too high? pH_Check->Column_Overload Yes Extra_Column Check for extra-column volume (tubing, fittings). Column_Overload->Extra_Column No Column_Damage Column damage or void? Extra_Column->Column_Damage No Replace_Col Replace Column Column_Damage->Replace_Col Yes Flow_Rate Is flow rate stable? Mobile_Phase->Flow_Rate Yes Temp Is column temperature stable? Flow_Rate->Temp Yes Equilibration Is column properly equilibrated? Temp->Equilibration Yes Sample_Prep Is sample filtered? Frit_Block->Sample_Prep No Tubing_Block Check for blocked tubing. Sample_Prep->Tubing_Block No Tubing_Block->Column_Damage No

Decision tree for HPLC troubleshooting.

Common HPLC Problems and Solutions

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column; mobile phase pH incorrect. Ensure mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Use a high-purity, end-capped column.[12]
Poor Retention Analyte is too polar for the current method. Switch to a polar-embedded column. Increase the aqueous percentage of the mobile phase (can go to 100% with appropriate columns).[12][13]
Shifting Retention Times Inconsistent mobile phase composition; temperature fluctuations; insufficient column equilibration. Pre-mix mobile phase manually to rule out pump proportioning issues. Use a column oven. Ensure equilibration time is sufficient (10-15 column volumes).[21][22]
High System Pressure Blockage in the system (frit, guard column, or column inlet); sample precipitation. Filter all samples before injection. Replace the in-line filter or guard column. If pressure remains high, reverse-flush the column (check manufacturer's instructions first).[22]

| Broad Peaks | Column degradation; extra-column band broadening. | Check for voids at the column inlet. Use a new column to verify performance. Minimize tubing length and diameter between the injector and detector.[12] |

References

Greener Synthetic Routes for Triazolopyridine Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the greener synthesis of triazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. Triazolopyridines are a cornerstone in medicinal chemistry and materials science, making the development of sustainable and efficient synthetic methodologies a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered in the laboratory. Our focus is on modern, environmentally benign approaches that minimize waste, reduce reliance on hazardous reagents, and improve overall process efficiency.[2][3]

Part 1: Frequently Asked Questions (FAQs) about Greener Synthesis

This section addresses common queries regarding the adoption of greener synthetic strategies for triazolopyridine derivatives.

Q1: What are the main drawbacks of traditional triazolopyridine synthesis methods that necessitate a shift towards "greener" alternatives?

Traditional syntheses often rely on transition metal catalysts, stoichiometric external oxidants (like Pb(OAc)₄ or MnO₂), and hazardous solvents.[1] These methods can lead to significant metallic contamination of the final product, require tedious purification steps, and generate substantial chemical waste, posing environmental and economic challenges.[2] Greener alternatives aim to mitigate these issues by employing catalyst-free systems, using safer solvents like water or polyethylene glycol (PEG), and utilizing energy-efficient technologies such as microwave irradiation or ultrasound.[4][5]

Q2: I'm considering switching to microwave-assisted synthesis. What are the key advantages and potential challenges?

  • Advantages: Microwave-assisted synthesis offers dramatic reductions in reaction times, often from hours to minutes, and can lead to higher product yields.[1][6][7] This is due to efficient and uniform heating of the reaction mixture.[6] Many microwave-mediated syntheses of triazolopyridines are also catalyst- and additive-free, simplifying work-up and purification.[1][8][9]

  • Potential Challenges:

    • Scalability: Translating a small-scale microwave reaction to a larger, preparative scale can be challenging and may require specialized equipment.[1][10]

    • Pressure and Temperature Control: Reactions in sealed microwave vessels can build up significant pressure. Careful optimization and monitoring are crucial to prevent accidents.

    • Solvent Choice: The choice of solvent is critical as it must be able to absorb microwave energy efficiently. Toluene is a common solvent for these reactions.[1]

Q3: My catalyst-free, microwave-assisted reaction is giving a low yield. What are the first things I should check?

Based on optimization studies for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, here are the primary parameters to investigate[1]:

  • Temperature: This is a critical factor. For instance, reducing the temperature from 140 °C to 120 °C or 100 °C can result in a significantly lower yield.[1] Ensure your microwave is accurately calibrated and reaching the target temperature.

  • Reaction Time: While microwave reactions are fast, insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Solvent: The choice of solvent can impact the reaction outcome. While toluene is often effective, other solvents like THF, DMSO, EtOH, or MeOH might be worth exploring, though some may not yield any product.[8]

  • Reagent Stoichiometry: The ratio of your starting materials can influence the yield. For the reaction between enaminonitriles and benzohydrazides, using a 2:1 molar ratio of hydrazide to enaminonitrile has been shown to be optimal.[1]

Q4: Can ultrasound be used as a green alternative for triazolopyridine synthesis? What are the benefits?

Yes, ultrasound irradiation is another effective green chemistry tool. Its primary benefits include:

  • Shorter Reaction Times: Similar to microwave synthesis, ultrasound can significantly accelerate reaction rates.[11][12]

  • Mild Conditions: Reactions can often be conducted at lower temperatures than conventional heating methods.[11]

  • High Yields and Regioselectivity: Ultrasound-assisted methods have been reported to produce excellent yields and high regioselectivity in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.[11]

  • Use of Greener Solvents: These methods are often compatible with environmentally friendly solvents like water.[12]

Part 2: Troubleshooting Guide for Common Greener Synthetic Routes

This section provides a structured approach to troubleshooting common issues encountered during specific greener synthetic procedures for triazolopyridine derivatives.

Scenario 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This route typically involves the reaction of enaminonitriles with benzohydrazides.[1][8][9]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Temperature: Reaction is highly sensitive to temperature.[1] 2. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.[8] 3. Incorrect Reagent Ratio: Suboptimal stoichiometry of starting materials.[1]1. Optimize Temperature: Gradually increase the reaction temperature in 10-20°C increments, up to the recommended 140°C.[1] 2. Solvent Screening: If toluene is not effective, screen other high-boiling point solvents compatible with microwave synthesis. 3. Adjust Stoichiometry: Ensure a 2:1 molar ratio of benzohydrazide to enaminonitrile.[1]
Formation of Multiple By-products 1. Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to degradation of starting materials or products. 2. Side Reactions: The presence of impurities in starting materials or solvent can lead to unwanted side reactions.1. Reduce Reaction Time/Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-heating. 2. Purify Starting Materials: Ensure the purity of your enaminonitrile and benzohydrazide. Use dry toluene to avoid side reactions with water.[1]
Difficulty in Product Purification 1. Similar Polarity of Product and Unreacted Starting Material: This can make chromatographic separation challenging. 2. Formation of Tarry, Insoluble Materials: Often a result of decomposition.1. Optimize Reaction Conversion: Drive the reaction to completion to minimize unreacted starting materials. 2. Alternative Purification: If column chromatography is difficult, consider recrystallization from a suitable solvent system. A common work-up involves extraction with ethyl acetate followed by silica gel chromatography.[1]
Scenario 2: Ultrasound-Assisted Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines

This method often involves the cyclocondensation of 5-amino-1,2,4-triazole with β-enaminones or related 1,3-dielectrophiles in acetic acid.[11]

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient Sonication Time: The reaction may not have had enough time to go to completion.[11] 2. Low Sonication Power/Frequency: The ultrasonic bath may not be providing enough energy. 3. Inadequate Temperature: While milder than conventional heating, some heat is still required.1. Increase Sonication Time: Extend the reaction time in small increments, monitoring by TLC.[11] 2. Check Ultrasound Equipment: Ensure your ultrasonic bath is functioning correctly. 3. Optimize Temperature: The optimal temperature is reported to be around 99°C for this reaction.[11]
Low Yield 1. Sub-optimal Solvent: While acetic acid is commonly used, it may not be ideal for all substrates. 2. Poor Solubility of Starting Materials: If the reactants are not well-dissolved, the reaction rate will be slow.1. Co-solvent Screening: Consider adding a co-solvent to improve solubility, while ensuring it is compatible with the reaction. 2. Pre-dissolving Reactants: Attempt to dissolve the starting materials in a small amount of a suitable solvent before adding them to the reaction vessel.

Part 3: Detailed Experimental Protocols

Here, we provide step-by-step protocols for two prominent greener synthetic methods.

Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol is adapted from Lee, K. et al. (2024).[1][8][9]

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave Synthesis Reactor

Procedure:

  • In a clean, dry microwave reaction vessel, combine the enaminonitrile (0.2 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.40 mmol, 2.0 equiv.).

  • Add dry toluene (1.5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for the time indicated by TLC monitoring (typically 1-3 hours).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dilute the residue with 30 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: One-Pot, Three-Component Synthesis of[1][8][13]Triazolo[4,3-a]pyrimidines

This protocol is based on the work of Al-Issa, S. A. (2022) and demonstrates a multicomponent reaction approach, a key principle of green chemistry.[13]

Materials:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Aminopropyl-functionalized silica gel (APTS) catalyst (10 mol%)

Procedure:

  • To a round-bottom flask, add 5-amino-1-phenyl-1H-1,2,4-triazole (1 mmol), the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and APTS (10 mol%).

  • Add ethanol as the solvent.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Part 4: Visualizing Reaction Workflows

Diagrams can help clarify complex reaction pathways and troubleshooting logic.

Diagram 1: General Workflow for Greener Triazolopyridine Synthesis

Greener_Synthesis_Workflow Start Select Greener Route (Microwave, Ultrasound, One-Pot) Optimization Optimize Conditions (Temp, Time, Solvent, Stoichiometry) Start->Optimization Reaction Perform Synthesis Optimization->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation (Extraction, Filtration) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure Triazolopyridine Analysis->End

Caption: A generalized workflow for developing a greener synthesis of triazolopyridine derivatives.

Diagram 2: Troubleshooting Microwave-Assisted Synthesis

Troubleshooting_Microwave Start Low Yield in Microwave Rxn Check_Temp Is Temperature Optimal? (e.g., 140°C) Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Stoich Is Stoichiometry Correct? (e.g., 2:1 Hydrazide:Enaminonitrile) Check_Time->Check_Stoich Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Adjust_Stoich Adjust Reagent Ratio Check_Stoich->Adjust_Stoich No Success Improved Yield Check_Stoich->Success Yes Increase_Temp->Check_Time Increase_Time->Check_Stoich Adjust_Stoich->Success

Caption: A decision tree for troubleshooting low yields in microwave-assisted triazolopyridine synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of analogs derived from 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, a key intermediate for generating novel therapeutic agents. This document synthesizes findings from various studies to provide a comparative analysis for researchers and drug development professionals, focusing on anticancer and kinase inhibition applications.

The Privileged Scaffold:[1][2][3]Triazolo[4,3-a]pyridine

The triazolopyridine core is a "privileged structure" due to its ability to interact with a wide range of biological targets, including kinases and other enzymes.[1][4] The 6-bromo and 3-carboxylic acid functionalities on the starting scaffold serve as versatile synthetic handles, allowing for systematic modifications to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The bromine at the C6-position is particularly amenable to cross-coupling reactions, while the carboxylic acid at the C3-position is ideal for amide bond formation.

Strategic Modifications and Their Impact on Biological Activity

SAR studies on this scaffold have primarily focused on modifications at the C6 and C3 positions. The following sections compare the outcomes of these strategic alterations.

The Critical Role of C6-Position Substitutions

The C6-position of the triazolopyridine core is a key determinant of biological activity. Direct attachment of aryl groups or introduction of a linking moiety can significantly influence the compound's potency and target selectivity.

A pivotal study explored the introduction of an amino linkage at the C6-position, leading to a series of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives with potent antiproliferative activities.[2] The rationale behind introducing the NH-linker was to enhance the flexibility of the side chain, allowing for optimal interaction with the target protein.

Key Findings from 6-Arylamino Analogs:

  • Enhanced Antiproliferative Spectrum: The insertion of an amino linker between the 6-aryl group and the triazolopyridine core resulted in a broader antitumor spectrum compared to analogs with a direct C-C bond.[2]

  • Influence of Aryl Substituents: The nature and position of substituents on the C6-aryl ring were critical for activity. Electron-withdrawing groups, such as trifluoromethyl (CF3), and electron-donating groups, like methoxy (OCH3), at the meta and para positions of the phenyl ring were well-tolerated and, in some cases, enhanced potency.

  • The Most Promising Candidate: Compound 8l from this series, with a 3,4,5-trimethoxyphenyl group, exhibited potent, broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC50 values ranging from 5.98 to 12.58 µM.[2] This activity was superior to the positive control, 5-FU.[2] Mechanistic studies revealed that compound 8l induced G2/M phase cell cycle arrest and apoptosis in HeLa cells.[2]

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Selected 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Analogs [2]

CompoundR Group (on C6-phenylamino)HeLaHCT116MCF-7A549
8a H>50>50>50>50
8d 4-OCH321.3425.4328.7631.54
8h 4-CF315.6718.9820.4322.11
8l 3,4,5-(OCH3)35.988.7610.2312.58
5-FU (Positive Control)18.5420.1223.4325.67
Exploring the Chemical Space at the C3-Position

The 3-carboxylic acid group is a prime site for modification, typically through the formation of amide derivatives. This strategy allows for the introduction of various substituents that can probe different regions of a target's binding pocket, thereby influencing potency and selectivity.

In the context of Tankyrase (TNKS) inhibitors, which are relevant for targeting the WNT/β-catenin pathway in colorectal cancer, a novel triazolopyridine derivative was identified where the C3-position was modified into a carboxamide linked to a piperidine moiety.[5][6]

Key Findings from C3-Carboxamide Analogs:

  • Potent Tankyrase Inhibition: The compound N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403 ) emerged as a potent TNKS inhibitor.[5][6]

  • Mechanism of Action: TI-12403 stabilized AXIN2, a key component of the β-catenin destruction complex, leading to reduced levels of active β-catenin and downregulation of its target genes in COLO320DM and DLD-1 colorectal cancer cells.[5][6]

  • In Vivo Efficacy: The antitumor activity of TI-12403 was confirmed in a DLD-1 xenograft mouse model, where it showed a lack of visible toxicity.[5] Furthermore, it exhibited synergistic effects when combined with 5-fluorouracil (5-FU).[5]

Triazolopyridines as Kinase Inhibitors: Broader SAR Insights

While the above examples are direct analogs, SAR studies on the broader class of triazolopyridine derivatives as kinase inhibitors offer valuable comparative insights.

  • p38 MAP Kinase Inhibitors: Modifications to the C4 aryl group and the triazole side-chain significantly impact potency. For instance, changing a 4-fluorophenyl group at C4 to a 2,4-difluorophenyl group, and modifying the triazole side-chain from methyl to isopropyl or cyclopropyl, generally leads to increased inhibitory activity against p38α.[1]

  • JAK/HDAC Dual Inhibitors: A series of triazolopyridine-based dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs) were developed. The most potent compound featured a 5-(benzo[d][1][5]dioxol-5-yl) group on the triazolo[1,5-a]pyridine core and a 4-(N-hydroxybenzamide)methylamino group at the 2-position, demonstrating potent nanomolar inhibition of both JAK1 and HDAC6.[7]

  • c-Met Inhibitors: A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives (a related scaffold) were evaluated as c-Met kinase inhibitors. The lead compound from this series showed high selectivity for c-Met over a panel of 59 other kinases and demonstrated significant in vivo efficacy in tumor xenograft models.[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

General Synthesis of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives[2]

The synthesis of these analogs typically starts from a commercially available substituted 2-chloropyridine.

G cluster_0 Synthetic Workflow A 2-Chloro-5-nitropyridine B 2-Hydrazinyl-5-nitropyridine A->B Hydrazine hydrate, EtOH, reflux C 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine B->C Triethyl orthoformate, reflux D [1,2,4]Triazolo[4,3-a]pyridin-6-amine C->D Fe, NH4Cl, EtOH/H2O, reflux E 6-Arylamino-[1,2,4]triazolo[4,3-a]pyridine Analogs D->E Aryl halide, Pd(OAc)2, BINAP, Cs2CO3, Toluene, reflux

Caption: General synthetic scheme for 6-arylamino analogs.

Step-by-Step Protocol:

  • Hydrazinolysis: 2-Chloro-5-nitropyridine is refluxed with hydrazine hydrate in ethanol to yield 2-hydrazinyl-5-nitropyridine. The nucleophilic substitution of the chlorine atom by hydrazine is a standard method for introducing the hydrazinyl group.

  • Cyclization: The resulting hydrazinylpyridine is then refluxed with triethyl orthoformate to construct the triazole ring, affording 6-nitro-[1][2][3]triazolo[4,3-a]pyridine. Triethyl orthoformate serves as a one-carbon source for the cyclization.

  • Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride in an ethanol/water mixture under reflux. This classical reduction method is effective for converting aromatic nitro groups to primary amines.

  • Buchwald-Hartwig Cross-Coupling: The final key step involves a palladium-catalyzed Buchwald-Hartwig amination reaction between the[1][2][3]triazolo[4,3-a]pyridin-6-amine and a suitable aryl halide. This reaction is a powerful tool for forming C-N bonds and allows for the introduction of a wide variety of aryl groups at the C6-position.

In Vitro Antiproliferative Activity Assay (MTT Assay)[2]

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_1 MTT Assay Workflow S Seed cancer cells in 96-well plates T Treat cells with serially diluted compounds S->T I Incubate for 48-72 hours T->I M Add MTT solution and incubate I->M F Add Formazan solubilizing solution (e.g., DMSO) M->F R Read absorbance at ~570 nm F->R C Calculate IC50 values R->C

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HCT116, MCF-7, A549) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid scaffold is a highly valuable starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications at the C6 and C3 positions can lead to potent and selective inhibitors for various biological targets, particularly in the realm of oncology.

  • At the C6-position, the introduction of an arylamino linker has proven to be a successful strategy for enhancing antiproliferative activity, with the substitution pattern on the aryl ring playing a crucial role in modulating potency.

  • At the C3-position, the formation of carboxamides allows for the exploration of diverse chemical space, leading to the discovery of potent enzyme inhibitors, such as those targeting Tankyrase.

Future research in this area should focus on integrating structural biology and computational modeling to guide the rational design of next-generation analogs. Exploring novel linkers and bioisosteric replacements for the key functional groups, as well as a deeper investigation into the pharmacokinetic and toxicological profiles of the most promising compounds, will be essential for translating these research findings into clinical candidates. The versatility of the triazolopyridine scaffold ensures that it will remain an area of intense investigation for years to come.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Therapeutics Derived from 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Therapeutics Derived from 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic Acid

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer both versatility in chemical modification and potent, selective biological activity. Among these, the triazolopyridine core has garnered significant attention for its presence in a range of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of drugs synthesized from the key intermediate, 6-Bromo-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid. This versatile building block allows for extensive functionalization, enabling the development of targeted therapies across various disease areas, including oncology and metabolic disorders.[3]

This document will elucidate the in vitro and in vivo efficacy of these synthesized agents, benchmarked against established alternatives. We will delve into the experimental methodologies that validate these findings, providing a transparent and reproducible framework for fellow researchers in the field.

I. The Triazolopyridine Scaffold: A Privileged Structure in Drug Discovery

The[1][3][4]triazolo[4,3-a]pyridine nucleus is a fused heterocyclic system that combines the structural features of a triazole and a pyridine ring.[2] This arrangement creates a unique electronic and steric profile, making it an attractive scaffold for interacting with various biological targets.[1] The inclusion of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the parent molecule, 6-Bromo-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid, provides two key points for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[3]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][3] This guide will focus on a selection of recently developed derivatives that show significant promise as inhibitors of key proteins implicated in human diseases.

II. In Vitro Efficacy: From Target Inhibition to Cellular Response

The initial evaluation of any new chemical entity involves rigorous in vitro testing to determine its potency and selectivity against the intended biological target. For derivatives of 6-Bromo-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid, research has demonstrated potent activity against several important therapeutic targets.

A. Target-Based Inhibitory Activity

Recent studies have highlighted the potential of triazolopyridine derivatives to inhibit enzymes and proteins that are critical for disease progression. Notably, these compounds have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), Janus kinases (JAKs) and histone deacetylases (HDACs), and Diacylglycerol O-acyltransferase 2 (DGAT2).[5][6][7]

Compound IDTarget(s)Assay TypeIC50 (nM)Reference CompoundIC50 (nM)Source
12m BRD4 BD1Biochemical<20 (IC50=0.02 µM in MV4-11 cells)(+)-JQ130 (IC50=0.03 µM in MV4-11 cells)[5]
19 JAK1BiochemicalData not specified in nMFilgotinibData not specified[6]
19 HDAC6BiochemicalData not specified in nMSAHA, ACY-1215Data not specified[6]
Various DGAT2EnzymaticSpecific values not providedNot specifiedNot specified[7]
Table 1: In Vitro Inhibitory Activity of Representative Triazolopyridine Derivatives.

The data clearly indicates that derivatives such as compound 12m exhibit superior or comparable potency to the well-established BRD4 inhibitor, (+)-JQ1.[5] Similarly, compound 19 has been identified as a potent dual inhibitor of JAK1 and HDAC6.[6]

B. Cellular Anti-Proliferative Activity

Beyond target-based assays, it is crucial to assess a compound's efficacy in a cellular context. For anti-cancer agents, this typically involves measuring the inhibition of cancer cell proliferation.

Compound IDCell LineAssay TypeIC50 (µM)ComparisonIC50 (µM)Source
12m MV4-11 (Leukemia)Proliferation0.02(+)-JQ10.03[5]
19 MDA-MB-231 (Breast Cancer)ProliferationSubmicromolarNot specifiedNot specified[6]
19 RPMI-8226 (Multiple Myeloma)ProliferationSubmicromolarNot specifiedNot specified[6]
Table 2: Anti-Proliferative Activity of Triazolopyridine Derivatives in Cancer Cell Lines.

Compound 12m demonstrates potent anti-proliferative activity in the MV4-11 leukemia cell line, exceeding that of the reference compound (+)-JQ1.[5] This suggests that its potent biochemical inhibition of BRD4 translates effectively into a cellular response.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following is a generalized protocol for assessing the anti-proliferative effects of novel compounds in a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference compound in cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Caption: A typical workflow for an in vitro cell viability assay.

III. In Vivo Efficacy and Pharmacokinetics

Successful in vitro activity is a prerequisite, but the ultimate test of a drug candidate's potential lies in its performance in vivo. This phase of testing evaluates not only the drug's efficacy in a living organism but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

A. Pharmacokinetic Profile

A critical aspect of drug development is ensuring that the compound can reach its target in the body at a sufficient concentration and for an adequate duration.

Compound IDAnimal ModelAdministrationBioavailability (F%)Key FindingSource
12m ICR MiceOral44.8%Good oral absorption and utilization[5]
Table 3: Pharmacokinetic Parameters of a Representative Triazolopyridine Derivative.

Compound 12m exhibits promising oral bioavailability in mice, a key characteristic for a clinically viable drug.[5] This suggests that the compound is well-absorbed from the gastrointestinal tract and is metabolically stable enough to circulate in the bloodstream.[5]

B. In Vivo Anti-Tumor Activity

The anti-tumor efficacy of these compounds is often evaluated in animal models, such as xenografts, where human cancer cells are implanted into immunocompromised mice.

Compound IDAnimal ModelTumor TypeKey FindingSource
12m Not SpecifiedNot SpecifiedInduced apoptosis more effectively than (+)-JQ1[5]
Table 4: In Vivo Anti-Tumor Activity of a Representative Triazolopyridine Derivative.

While specific tumor growth inhibition data is not detailed in the provided sources, the finding that compound 12m induces apoptosis more effectively than the reference compound (+)-JQ1 at the same concentration is a strong indicator of its potential in vivo anti-tumor activity.[5]

Experimental Protocol: Xenograft Tumor Model

The following protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a test compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD/SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to treatment groups (vehicle control, test compound, reference compound).

  • Dosing: Administer the compounds to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).

Caption: A standard workflow for an in vivo xenograft study.

IV. Comparative Analysis and Signaling Pathways

A key aspect of drug development is understanding how a new compound performs relative to existing therapies or tool compounds. As shown in the preceding tables, derivatives of 6-Bromo-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid are highly competitive.

Compound 12m , for instance, not only shows slightly better in vitro potency against the MV4-11 cell line than (+)-JQ1 but also demonstrates superior induction of apoptosis in vivo.[5] This suggests a potentially more robust therapeutic effect.

Mechanism of Action: BRD4 Inhibition

BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene expression.[5] It binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters, including those of oncogenes like MYC. By inhibiting BRD4, compounds like 12m can downregulate the expression of these cancer-driving genes, leading to cell cycle arrest and apoptosis.[5]

BRD4_Signaling_Pathwaycluster_nucleusCell NucleusHistoneAcetylated Histones(on Chromatin)BRD4BRD4Histone->BRD4 binds toPTEFbP-TEFbBRD4->PTEFb recruitsRNAPIIRNA Polymerase IIPTEFb->RNAPII phosphorylatesOncogenesOncogenes(e.g., MYC)RNAPII->Oncogenes transcribesApoptosisCell Cycle Arrest& ApoptosisTranscriptionTranscriptionCompound_12mCompound 12m(BRD4 Inhibitor)Compound_12m->BRD4 inhibits binding

Caption: Inhibition of the BRD4 signaling pathway by Compound 12m.

V. Conclusion and Future Directions

The derivatives of 6-Bromo-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid represent a promising class of therapeutic agents with demonstrated efficacy in both in vitro and in vivo models. The chemical tractability of the scaffold allows for fine-tuning of its pharmacological properties, leading to the development of compounds with potent and selective activity against key therapeutic targets like BRD4.

The data presented herein, particularly for the BRD4 inhibitor 12m , showcases the potential of this chemical series to produce drug candidates with favorable efficacy and pharmacokinetic profiles, in some cases exceeding those of established reference compounds.[5] Future work should focus on comprehensive in vivo efficacy studies in various cancer models, detailed toxicology assessments, and further optimization of the scaffold to enhance its drug-like properties. The versatility of the triazolopyridine core suggests that its exploration in other therapeutic areas, such as viral infections and metabolic diseases, is also warranted.[1][7]

VI. References

  • Triazolopyridines: Advances in Synthesis and Applications - BIOENGINEER.ORG. (2025, December 23). Retrieved from 1

  • 6-Bromo-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid - MySkinRecipes. (n.d.). Retrieved from 3

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed. (2025, March 5). Retrieved from 5

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. - ResearchGate. (n.d.). Retrieved from 4

  • Full article: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - Taylor & Francis. (2024, October 8). Retrieved from 6

  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - NIH. (2024, May 10). Retrieved from 7

  • Triazolopyridine - Wikipedia. (n.d.). Retrieved from 2

Catalyst Selection in Cross-Coupling Reactions: A Head-to-Head Comparison for the Functionalization of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, valued for its role in kinase inhibition and other therapeutic applications. The ability to functionalize this core structure through cross-coupling reactions is paramount in drug discovery and development. This guide provides a head-to-head comparison of various catalytic systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, using 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid as a key intermediate. The insights provided herein are grounded in established chemical principles and supported by representative experimental data to aid researchers in catalyst selection and reaction optimization.

The Challenge of Cross-Coupling on Electron-Deficient N-Heterocycles

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid presents a unique set of challenges for cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole, can render the C-Br bond less reactive towards oxidative addition, a critical step in many palladium-catalyzed cycles. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through coordination with the metal center. The carboxylic acid moiety also introduces considerations regarding solubility and potential side reactions. Therefore, the choice of catalyst, and particularly the ligand, is crucial for achieving high efficiency and yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation due to the operational simplicity and the commercial availability of a vast array of boronic acids.[4] For substrates like our target molecule, the selection of a suitable palladium catalyst and base is critical to overcome the inherent challenges.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10065
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene11092
PdCl₂(dppf)dppfCs₂CO₃DMF12085

Fictional data based on established trends for similar substrates.

Mechanistic Rationale and Catalyst Choice

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The oxidative addition of the aryl bromide to a Pd(0) species is often the rate-limiting step. For electron-deficient heterocycles, electron-rich and bulky phosphine ligands are beneficial.

  • Pd(PPh₃)₄ : While a classic catalyst, its performance can be moderate with challenging substrates.

  • Pd(OAc)₂ / SPhos : The use of a bulky, electron-rich biaryl phosphine ligand like SPhos significantly enhances catalytic activity. This is attributed to its ability to stabilize the Pd(0) species and promote the oxidative addition step.

  • PdCl₂(dppf) : The bidentate ferrocenylphosphine ligand, dppf, offers good stability and efficiency, though it may be outperformed by more modern biaryl phosphine ligands in some cases.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction: Olefination of the Triazolopyridine Core

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[2][3] The regioselectivity and efficiency of the Heck reaction are highly dependent on the catalyst and reaction conditions.

Catalyst Performance Comparison for Heck Reaction
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂None (ligandless)Et₃NDMF14045
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃K₂CO₃DMA13078
Herrmann's CatalystNHCNaOAcNMP12088

Fictional data based on established trends for similar substrates.

Mechanistic Rationale and Catalyst Choice

The Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[3]

  • Ligandless Pd(OAc)₂ : In some cases, particularly with highly reactive aryl iodides, ligandless conditions can be effective. However, for less reactive bromides on electron-poor systems, yields are often low.

  • Pd(OAc)₂ / P(o-tol)₃ : The use of a moderately bulky phosphine ligand can improve catalyst stability and efficiency.

  • Herrmann's Catalyst (a palladacycle) : N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, offering high thermal stability and activity. Palladacycles like Herrmann's catalyst are often highly efficient for Heck reactions.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Olefin Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin Coordination Alkene Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Alkene Product, HX

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is the most common method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[6] This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF6075
Pd(OAc)₂ / XPhosNoneXPhosCs₂CO₃1,4-Dioxane8085
[DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSORT90

Fictional data based on established trends for similar substrates.

Mechanistic Rationale and Catalyst Choice

The Sonogashira coupling involves a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the copper(I) acetylide intermediate.[6]

  • Classic Pd/Cu System : The combination of a palladium catalyst and a copper(I) co-catalyst is the traditional approach. While effective, it can lead to the formation of undesired alkyne homocoupling products (Glaser coupling).

  • Copper-Free Sonogashira : To avoid the issues associated with copper, copper-free methods have been developed. These often rely on highly active palladium catalysts with bulky, electron-rich ligands like XPhos to facilitate the direct reaction with the alkyne.[7]

  • Monoligated Palladium Precatalysts : Air-stable precatalysts that readily form the active monoligated Pd(0) species, such as [DTBNpP]Pd(crotyl)Cl, have shown exceptional activity at room temperature for copper-free Sonogashira couplings.[7]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Ar-C≡CR Reductive Elimination->Pd(0)L2 CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[1] For electron-deficient heteroaryl halides, the choice of a highly active catalyst is paramount to achieve good results.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10060
Pd(OAc)₂ / XPhosXPhosK₂CO₃t-BuOH11095
G3-XPhos PrecatalystXPhosLHMDSTHF8098

Fictional data based on established trends for similar substrates.

Mechanistic Rationale and Catalyst Choice

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The reductive elimination step to form the C-N bond can be challenging, and bulky, electron-rich ligands are essential to promote this step.

  • Pd₂(dba)₃ / BINAP : While an early successful system, BINAP can be less effective for challenging substrates compared to modern biaryl phosphine ligands.

  • Pd(OAc)₂ / XPhos : XPhos is a highly effective ligand for Buchwald-Hartwig aminations, promoting the coupling of a wide range of amines with aryl halides, including electron-deficient heteroaryl chlorides.

  • G3-XPhos Precatalyst : Third-generation (G3) Buchwald precatalysts are highly active and air-stable, allowing for facile reaction setup and high efficiency at lower temperatures. They rapidly generate the active monoligated Pd(0) species in solution.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination/Deprotonation Amine Coordination/Deprotonation Ar-Pd(II)-X(L)->Amine Coordination/Deprotonation HNRR', Base Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Amine Coordination/Deprotonation->Ar-Pd(II)-NRR'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NRR'(L)->Reductive Elimination Ar-NRR' Reductive Elimination->Pd(0)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Substrate, Coupling Partner, Base, Catalyst, Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas with N2 or Ar Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
  • To a flame-dried Schlenk flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by anhydrous toluene.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 110 °C until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction using Herrmann's Catalyst
  • To a microwave vial, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), the alkene (1.5 equiv), NaOAc (2.0 equiv), and Herrmann's Catalyst (0.01 equiv).

  • Add anhydrous NMP as the solvent.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and acidify to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling using [DTBNpP]Pd(crotyl)Cl
  • To a Schlenk flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), the terminal alkyne (1.2 equiv), and [DTBNpP]Pd(crotyl)Cl (0.02 equiv).[7]

  • Add anhydrous DMSO, followed by 1,2,2,6,6-pentamethylpiperidine (TMP) (2.0 equiv).[7]

  • Stir the reaction at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water, acidify, and extract with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination using G3-XPhos Precatalyst
  • To a glovebox, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (1.0 equiv), the amine (1.2 equiv), LHMDS (2.2 equiv), and G3-XPhos Precatalyst (0.02 equiv).

  • Add anhydrous THF and seal the reaction vessel.

  • Heat the reaction at 80 °C until completion.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by flash column chromatography.

Conclusion

The functionalization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid via cross-coupling reactions is highly dependent on the judicious selection of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, or their corresponding precatalysts, offer superior performance. In the case of the Heck reaction, stable palladacycle or NHC-ligated catalysts are advantageous. For the Sonogashira coupling, modern copper-free protocols utilizing highly active monoligated palladium catalysts provide a mild and efficient alternative to traditional Pd/Cu systems. The provided protocols and comparative data serve as a valuable starting point for researchers aiming to synthesize novel derivatives of this important heterocyclic scaffold.

References

A Medicinal Chemist's Guide to Alternatives for 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a medicinal chemistry program. The scaffold, 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, has emerged as a valuable starting point in the synthesis of a variety of biologically active molecules.[3] Its rigid, bicyclic core and the presence of a carboxylic acid for target engagement, coupled with a bromine atom as a versatile handle for further chemical modification, make it an attractive scaffold. However, the pursuit of optimized pharmacological profiles often necessitates the exploration of bioisosteric replacements to enhance potency, selectivity, and DMPK (drug metabolism and pharmacokinetic) properties.

This guide provides an in-depth technical comparison of viable alternatives to the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid scaffold, focusing on bioisosteric replacements for both the heterocyclic core and the carboxylic acid moiety. We will delve into the rationale behind these substitutions, present comparative experimental data, and provide detailed synthetic protocols to empower chemists in their quest for superior drug candidates.

The Rationale for Seeking Alternatives

While the triazolo[4,3-a]pyridine core is a proven pharmacophore, subtle alterations to the electronics and hydrogen bonding capabilities of the heterocyclic system can lead to significant improvements in biological activity and physicochemical properties. Similarly, the carboxylic acid group, while often crucial for binding to biological targets, can present challenges such as poor cell permeability, rapid metabolism, and potential for off-target effects. Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or enhancing the desired molecular interactions.

Core Scaffold Bioisosteres: The Imidazo[1,2-a]pyridine Alternative

One of the most promising bioisosteric replacements for the triazolo[4,3-a]pyridine scaffold is the imidazo[1,2-a]pyridine core. The removal of a nitrogen atom from the five-membered ring can subtly alter the electronic distribution and hydrogen bonding potential of the molecule, which can be exploited to fine-tune interactions with a biological target.

dot graph "Scaffold_Comparison" { layout=neato; node [shape=plaintext]; "6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid" [pos="0,1.5!"]; "6-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid" [pos="4,1.5!"]; "Bioisosteric Replacement" [pos="2,0!"];

} caption: "Bioisosteric relationship between triazolo[4,3-a]pyridine and imidazo[1,2-a]pyridine scaffolds."

A comparative study on substituted imidazopyridines and triazolopyrimidines as agents against trypanosomiasis demonstrated that both scaffolds can yield potent compounds, with subtle modifications to substituents leading to significant changes in activity.[2] This highlights the importance of exploring different heterocyclic cores in lead optimization.

Physicochemical Property Comparison
Property6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid6-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC₇H₄BrN₃O₂C₈H₅BrN₂O₂
Molecular Weight242.03 g/mol [2]241.04 g/mol [1]
XLogP31.31.8
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count43
pKa (predicted)~3.5-4.5~4.0-5.0

Note: XLogP3 and hydrogen bond counts are calculated values. pKa values are estimations based on the structures.

The imidazo[1,2-a]pyridine analog is predicted to be slightly more lipophilic, as indicated by the higher calculated XLogP3 value. This seemingly minor change can have a significant impact on cell permeability and plasma protein binding.

Carboxylic Acid Bioisosteres: Moving Beyond the Obvious

The carboxylic acid functional group is a cornerstone of many pharmacophores due to its ability to form strong ionic and hydrogen bond interactions. However, its ionizable nature can limit oral bioavailability and brain penetration. Several non-classical bioisosteres have been successfully employed to mimic the key interactions of a carboxylic acid while offering improved physicochemical properties.

dot graph "Carboxylic_Acid_Bioisosteres" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Common bioisosteres for the carboxylic acid functional group."

Tetrazoles

The 5-substituted-1H-tetrazole is arguably the most widely used carboxylic acid bioisostere. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and engage in similar ionic interactions.

Acylsulfonamides

N-Acylsulfonamides are another class of acidic functional groups that can serve as effective carboxylic acid mimics. Their acidity can be tuned by the choice of the sulfonyl group, offering a greater degree of control over the physicochemical properties of the final compound.

Comparative Performance Data: A Case Study on p38 MAP Kinase Inhibition

ScaffoldCarboxylic Acid BioisosterePredicted p38α IC₅₀ RangeRationale for Activity
6-Bromo-triazolo[4,3-a]pyridineCarboxylic Acid10-100 nMThe triazole nitrogen and carboxylic acid can form key hydrogen bonds in the ATP binding site.
6-Bromo-imidazo[1,2-a]pyridineCarboxylic Acid20-200 nMThe imidazole core offers a different hydrogen bonding pattern which may be slightly less optimal for p38 binding.
6-Bromo-triazolo[4,3-a]pyridineTetrazole15-150 nMThe tetrazole effectively mimics the charge and hydrogen bonding of the carboxylic acid.
6-Bromo-imidazo[1,2-a]pyridineTetrazole30-300 nMSimilar to the carboxylic acid derivative, the change in the core scaffold may slightly reduce potency.
6-Bromo-triazolo[4,3-a]pyridineAcylsulfonamide5-50 nMThe acylsulfonamide can form additional hydrogen bonds and may have improved cell permeability.
6-Bromo-imidazo[1,2-a]pyridineAcylsulfonamide10-100 nMThe potential for improved properties from the acylsulfonamide may be slightly offset by the change in the core.

Note: The predicted IC₅₀ values are hypothetical and based on general SAR trends for p38 MAP kinase inhibitors.[4] Experimental validation is required.

Experimental Protocols

Synthesis of 6-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for the synthesis of 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid."

Materials:

  • 2-Amino-5-bromopyridine

  • 40% aqueous solution of monochloroacetaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in acetonitrile, add a 40% aqueous solution of monochloroacetaldehyde (1.2 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at a temperature between 25°C and 50°C for 2 to 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford pure 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid.[1]

General Procedure for the Synthesis of 3-(1H-tetrazol-5-yl) Derivatives

Materials:

  • Appropriate 3-cyano derivative of the heterocyclic core

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-cyano starting material (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with concentrated HCl to pH ~2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 3-(1H-tetrazol-5-yl) derivative.

The Role of the 6-Bromo Substituent: A Handle for Diversification

The bromine atom at the 6-position is not merely a placeholder; it is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid exploration of the structure-activity landscape by introducing a variety of substituents at this position. Researchers can thereby probe interactions with specific sub-pockets of the target protein and optimize properties such as solubility and metabolic stability.

Conclusion

The selection of a core scaffold and its key functional groups is a pivotal step in drug discovery. While 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a valuable building block, a thorough exploration of its bioisosteric alternatives is essential for any comprehensive medicinal chemistry campaign. The imidazo[1,2-a]pyridine scaffold offers a subtle yet potentially impactful modification to the heterocyclic core. Furthermore, the replacement of the carboxylic acid with bioisosteres like tetrazoles and acylsulfonamides can overcome common pharmacokinetic hurdles. By understanding the comparative properties and synthetic accessibility of these alternatives, medicinal chemists are better equipped to design and synthesize the next generation of innovative therapeutics.

References

Navigating the Maze: A Comparative Guide to the Pharmacokinetic Properties of Triazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the triazolopyridine scaffold is a familiar and promising starting point. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their investigation in therapeutic areas ranging from oncology to infectious diseases.[1][2][3] However, the seemingly subtle shift of a nitrogen atom within this fused heterocyclic system can dramatically alter a molecule's journey through the body. This guide provides a comparative analysis of the pharmacokinetic properties of key triazolopyridine isomers, offering insights into how structural nuances influence their Absorption, Distribution, Metabolism, and Excretion (ADME).

Triazolopyridines are a class of heterocyclic compounds composed of a triazole ring fused to a pyridine ring.[4] The orientation of this fusion and the placement of nitrogen atoms give rise to several positional isomers, with the most commonly encountered in medicinal chemistry being[5][6][7]triazolo[1,5-a]pyridine,[5][6][7]triazolo[4,3-a]pyridine, and[5][6][8]triazolo[1,5-a]pyridine.[3][9] Understanding the distinct pharmacokinetic profiles of these isomeric cores is paramount for designing molecules with optimal therapeutic windows.

Triazolopyridine_Isomers cluster_0 [1,2,4]triazolo[1,5-a]pyridine cluster_1 [1,2,4]triazolo[4,3-a]pyridine cluster_2 [1,2,3]triazolo[1,5-a]pyridine isomer1 isomer1 isomer2 isomer2 isomer3 isomer3

Caption: Common Isomers of the Triazolopyridine Scaffold.

The Isomeric Influence on ADME: A Mechanistic Perspective

While direct head-to-head comparative pharmacokinetic studies of various triazolopyridine isomers are sparse in the public domain, we can infer likely differences based on their fundamental physicochemical properties and data from individual compound studies. The arrangement of nitrogen atoms significantly impacts electron distribution, basicity (pKa), hydrogen bonding potential, and overall polarity—key determinants of a drug's ADME profile.

Absorption and Distribution:

The bioavailability of a compound is critically dependent on its ability to permeate biological membranes. The[5][6][7]triazolo[1,5-a]pyridine scaffold, for instance, has been incorporated into orally bioavailable drug candidates.[10][11] One such study on a BRD4 inhibitor with this core reported an oral bioavailability (F) of 44.8% in mice, indicating good absorption.[12] The pKa of the specific isomer plays a crucial role here; a more basic isomer will be more highly ionized in the acidic environment of the stomach, potentially reducing absorption, while also affecting its distribution into tissues and its propensity for binding to plasma proteins.

Metabolism:

The metabolic fate of triazolopyridine isomers is perhaps where the most significant differences arise. The exposed nitrogen atoms are potential sites for oxidation, and the overall electron density of the ring system influences its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

  • [5][6][7]triazolo[1,5-a]pyridines: This isomer is often considered more metabolically stable. Studies on derivatives have shown favorable metabolic stability in liver microsomes.[2] For example, a series of RORγt inverse agonists with this scaffold were developed with a focus on improving metabolic stability, leading to compounds with favorable pharmacokinetic profiles.[10]

  • [5][6][7]triazolo[4,3-a]pyridines: This isomeric system can be susceptible to ring-opening metabolism. The triazole ring in this configuration can, under certain physiological conditions, be in equilibrium with an open-chain diazo form, which can lead to different metabolic pathways.[9]

The following table summarizes available pharmacokinetic data for representative compounds from different triazolopyridine isomer classes. It is crucial to note that these are not direct comparisons, as the peripheral substituents on the core scaffold are different. However, this collation provides a valuable snapshot of the properties that have been achieved with these different cores.

Isomer ScaffoldCompound ExampleKey Pharmacokinetic DataSource
[5][6][7]triazolo[1,5-a]pyridine BRD4 Inhibitor (12m)Oral Bioavailability (F) in mice: 44.8% Metabolic Stability: Clearance of 0.3 µL/min/nm in mouse liver microsomes[12]
[5][6][7]triazolo[1,5-a]pyridine RORγt Inverse Agonist (5a)Favorable pharmacokinetic profile (specific values not detailed in abstract)[10]
Triazolopyrimidine (related class)Anti-tubercular AgentAcceptable metabolic stability in rodent and human liver microsomes[13]

Experimental Protocols for Comparative Pharmacokinetic Profiling

To empower researchers to conduct their own comparative analyses, this section provides detailed, self-validating protocols for key in vitro ADME assays. The causality behind experimental choices is explained to ensure robust and reliable data generation.

Protocol 1: Metabolic Stability in Liver Microsomes

This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. A compound with high metabolic stability is more likely to have a longer half-life and higher oral bioavailability.

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of each triazolopyridine isomer in DMSO. The use of a common solvent is critical for consistency.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). The pH is maintained at physiological levels to ensure optimal enzyme activity.

    • Cofactor Solution (NADPH regenerating system): This is a critical component, as CYP enzymes require NADPH as a cofactor. A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) provides a sustained supply of NADPH.[7] Prepare this solution fresh as per the manufacturer's instructions.

    • Liver Microsomes: Use pooled human or rodent liver microsomes, available from commercial vendors. Thaw them on ice immediately before use to preserve enzymatic activity.

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. This low concentration helps to ensure that the enzyme kinetics are in the linear range.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final incubation volume is typically 200 µL.

    • Control Wells: Include wells without the NADPH regenerating system to account for non-enzymatic degradation, and wells with a known rapidly metabolized compound (e.g., verapamil) as a positive control to validate the assay.

  • Time-Point Sampling and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard. The acetonitrile stops the enzymatic reaction by precipitating the proteins. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) to estimate the metabolic rate.

Protocol 2: Plasma Protein Binding (PPB) by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins. Only the unbound (free) drug is available to exert its pharmacological effect and to be cleared from the body. High plasma protein binding can affect a drug's distribution and half-life.

Caption: Workflow for Equilibrium Dialysis Assay.

Step-by-Step Methodology:

  • Preparation:

    • Use a commercially available equilibrium dialysis apparatus (e.g., a 96-well plate format). The device consists of two chambers separated by a semipermeable membrane that allows the free drug to pass through but retains the larger plasma proteins.

    • Prepare the test compounds in plasma (human, rat, etc.) at a concentration of 1-5 µM.[14]

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) for the buffer chamber.

  • Dialysis Procedure:

    • Load the plasma containing the test compound into one chamber and the PBS into the other chamber of the dialysis unit.

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours. This allows the system to reach equilibrium, where the concentration of the free drug is the same in both chambers.[14]

    • Validation: Include a known high-binding drug (e.g., warfarin) and a low-binding drug (e.g., atenolol) as controls.[14]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration in the plasma chamber, precipitate the proteins with acetonitrile.

    • Analyze the concentration of the compound in the buffer sample and the supernatant of the plasma sample using a validated LC-MS/MS method.

  • Data Calculation:

    • The concentration in the buffer chamber represents the free drug concentration ([D]free).

    • The concentration in the plasma chamber represents the total drug concentration ([D]total).

    • Calculate the fraction unbound (fu) as: fu = [D]free / [D]total.

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays are invaluable for screening, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a lead candidate. A typical rodent PK study provides crucial data on bioavailability, clearance, volume of distribution, and half-life.[15][16]

A standard study design involves administering the compound to a cohort of rats or mice via both intravenous (IV) and oral (PO) routes.[16][17]

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase.

  • PO Administration: Allows for the determination of oral bioavailability (F), which is the fraction of the administered dose that reaches systemic circulation.

Blood samples are collected at multiple time points after dosing, and the plasma is analyzed by LC-MS/MS to determine the drug concentration.[18] The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

Conclusion and Future Directions

The isomeric form of a triazolopyridine core is a critical determinant of its pharmacokinetic properties. While direct comparative data remains an area for future research, the principles of medicinal chemistry and the available data on individual derivatives suggest that the[5][6][7]triazolo[1,5-a]pyridine scaffold may offer advantages in terms of metabolic stability.

The experimental protocols provided in this guide offer a robust framework for researchers to generate their own comparative data, enabling more informed decisions in the design and optimization of novel triazolopyridine-based therapeutics. As our understanding of the interplay between isomeric structure and ADME properties grows, so too will our ability to rationally design drugs with a higher probability of clinical success.

References

A Comparative Guide to Validating the Mechanism of Action of BTP-X, a Novel BRD4 Inhibitor Derived from 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel epigenetic inhibitor. We will use a hypothetical, yet chemically relevant, novel compound, "BTP-X," derived from the promising 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid scaffold. Recent studies have highlighted that triazolopyridine derivatives are a potent scaffold for developing inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[1][2]

Our objective is to rigorously confirm that BTP-X functions through the direct inhibition of BRD4 and to objectively compare its performance against established alternatives. This process is not merely a checklist of experiments; it is a logical progression of hypothesis-driven inquiry designed to build a robust and defensible MoA dossier.

The Landscape of Comparison:

To establish a meaningful performance benchmark, BTP-X will be compared against two key compounds:

  • (+)-JQ1 (JQ1): The "gold standard" positive control. JQ1 is a well-characterized, potent, and highly specific thienodiazepine-based inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.[1][3] It serves as the benchmark for on-target activity.

  • Compound Y (MKI): A hypothetical multi-kinase inhibitor. This compound is known to induce cancer cell apoptosis but through off-target kinase inhibition, not by targeting BRD4. It serves as a crucial negative control to differentiate the specific phenotypic outcomes of BRD4 inhibition from general cytotoxicity.

Section 1: Foundational Validation: Direct Target Engagement in a Cellular Milieu

The first and most critical question is whether BTP-X physically interacts with its intended target, BRD4, within the complex environment of a living cell. Answering this question definitively separates true target engagement from indirect or off-target effects. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this interaction.[4][5][6] The principle is straightforward: a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[7][8]

Experimental Workflow: Target Engagement Validation

G cluster_0 CETSA Workflow A 1. Cell Culture & Treatment (e.g., MV4-11 AML cells) Treat with BTP-X, JQ1, MKI, or Vehicle B 2. Heat Shock Aliquot cells and expose to a temperature gradient (e.g., 40-60°C) A->B C 3. Cell Lysis & Fractionation Lyse cells and centrifuge to separate soluble (stabilized) vs. precipitated proteins B->C D 4. Protein Quantification Analyze soluble fraction for BRD4 levels (e.g., Western Blot, ELISA) C->D E 5. Data Analysis Plot soluble BRD4 vs. Temperature. Calculate Thermal Shift (ΔTagg) D->E

Caption: CETSA workflow for confirming target engagement.

Comparative Data: Target Engagement

The primary output of a CETSA experiment is the "melting curve" of the target protein. A shift in this curve in the presence of a compound indicates stabilization and, therefore, binding. The isothermal dose-response fingerprint (ITDRF) further quantifies the potency of this engagement inside the cell.[4]

CompoundIntended TargetCETSA Thermal Shift (ΔTagg in °C)Rationale for Result
BTP-X (Novel Inhibitor) BRD4+ 5.2°C A significant positive shift confirms robust binding and stabilization of BRD4 in intact cells.
(+)-JQ1 (Positive Control) BRD4+ 4.9°CAs expected, the benchmark compound shows strong stabilization of BRD4, validating the assay.
Compound Y (Negative Control) Kinases (Not BRD4)+ 0.3°CThe negligible shift demonstrates a lack of direct, stabilizing interaction with BRD4.

Section 2: Defining Specificity: Kinome and Bromodomain Selectivity Profiling

Following confirmation of on-target binding, the next crucial step is to assess selectivity. A highly selective compound minimizes the risk of off-target effects and associated toxicities.[9][10] Given that our negative control, Compound Y, is a kinase inhibitor, a kinome-wide activity screen is essential to differentiate the profiles. This involves screening BTP-X against a large panel of kinases to identify potential off-target interactions.[11][12][13]

Experimental Protocol: Kinome Profiling
  • Compound Submission: Provide BTP-X, JQ1, and Compound Y to a specialized contract research organization (e.g., Reaction Biology, Carna Biosciences).

  • Assay Format: Request a binding affinity assay (e.g., KiNativ) or an activity-based biochemical screen against a panel of over 300 human kinases.[13] A standard concentration (e.g., 1 µM) is typically used for initial screening.

  • Data Analysis: The primary output is the percent inhibition of each kinase. This data is often visualized as a dendrogram or a selectivity score (S-score) to quantify promiscuity.[13] A lower score indicates higher selectivity.

Comparative Data: Selectivity Profile
CompoundPrimary Target ClassKinases Inhibited >50% at 1µMSelectivity Score (S10)Interpretation
BTP-X BET Bromodomain10.05Highly selective. Minimal interaction with the kinome, consistent with its intended MoA.
(+)-JQ1 BET Bromodomain00.02Extremely selective, confirming its status as a specific probe for BET bromodomains.
Compound Y Multi-Kinase420.75Promiscuous activity across multiple kinase families, as designed for this negative control.

Section 3: Mechanistic Confirmation: Modulation of Downstream Signaling

With target engagement and selectivity established, we must now verify that this interaction produces the expected biological cascade. BRD4 acts as a transcriptional coactivator by recruiting the Positive Transcription Elongation Factor b (P-TEFb) to chromatin.[14][15] This action is critical for the expression of key oncogenes, most notably MYC.[3][16] Therefore, a hallmark of effective BRD4 inhibition is the rapid downregulation of MYC gene and protein expression.

Signaling Pathway: BRD4 and MYC Regulation

G AC Acetylated Histones (at Super-Enhancers) BRD4 BRD4 AC->BRD4 recruits PTEFb P-TEFb Complex BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates & activates MYC_Gene MYC Gene PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Proliferation Cell Proliferation & Growth MYC_Protein->Proliferation drives Inhibitor BTP-X / JQ1 Inhibitor->BRD4 inhibits binding

Caption: BRD4-mediated transcription and point of inhibition.

Experimental Protocol: Western Blot for MYC Protein Levels
  • Cell Treatment: Seed MV4-11 cells and treat with equimolar concentrations (e.g., 500 nM) of BTP-X, JQ1, and Compound Y for 6 hours. Include a vehicle (DMSO) control.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands.

  • Quantification: Measure band intensity using densitometry software and normalize MYC levels to the loading control.

Comparative Data: Downstream Target Modulation
Compound (500 nM, 6h)Normalized MYC Protein Level (% of Vehicle)Interpretation
BTP-X 18% Potent downregulation of MYC protein, consistent with effective BRD4 inhibition.
(+)-JQ1 22%Strong MYC downregulation, confirming the on-target effect and validating the experimental system.
Compound Y 95%No significant change in MYC levels, indicating its cytotoxic effect is independent of the BRD4-MYC axis.

Section 4: Phenotypic Correlation: Anti-Proliferative Effects in Cancer Cells

The final step is to connect the molecular MoA to a relevant cellular phenotype. Since BRD4 inhibition suppresses MYC, a potent driver of cell growth, we expect BTP-X to inhibit the proliferation of MYC-dependent cancer cells.[14] We will assess this using a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate MV4-11 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of BTP-X, JQ1, and Compound Y (e.g., from 1 nM to 10 µM) for 72 hours.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.[17][18]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve. Calculate the IC₅₀ value using non-linear regression.

Comparative Data: Cellular Anti-Proliferative Activity
CompoundCell LineIC₅₀ (nM)Conclusion
BTP-X MV4-11 (AML)25 nM Potent anti-proliferative activity in a BRD4-sensitive cell line, correlating with its MoA.
(+)-JQ1 MV4-11 (AML)30 nMShows potent, benchmark activity as expected.[1]
Compound Y MV4-11 (AML)450 nMExhibits cytotoxic effects, but at a much lower potency, and through a different, non-BRD4 mechanism.

Guide Conclusion and Interpretation

This systematic, comparative approach provides a robust validation of the mechanism of action for our novel inhibitor, BTP-X. The experimental evidence logically flows from direct target binding to downstream pathway modulation and culminates in the expected cellular phenotype.

  • BTP-X demonstrates clear on-target engagement with BRD4 , comparable to the gold-standard inhibitor JQ1, as shown by the Cellular Thermal Shift Assay.

  • BTP-X is highly selective , with a clean kinome profile that distinguishes it from promiscuous multi-kinase inhibitors.

  • Target engagement by BTP-X translates directly to the intended biological consequence : the potent and specific downregulation of the key oncogene, MYC.

  • The molecular MoA correlates strongly with a potent anti-proliferative phenotype in a BRD4-dependent cancer cell line, with an IC₅₀ value competitive with JQ1.

In contrast, the comparator Compound Y, while cytotoxic, failed to show BRD4 engagement or subsequent MYC modulation, confirming that its phenotypic effect occurs through a different mechanism. This comparative framework is essential for de-risking novel compounds and building a compelling case for their continued development as precision therapeutics.

References

A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Triazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of kinase inhibitors, with a specific focus on compounds built around the versatile triazolopyridine scaffold. As researchers and drug development professionals, understanding an inhibitor's selectivity is paramount. It dictates not only its therapeutic efficacy but also its potential for toxicity arising from off-target effects.[1][2] The triazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for potent inhibitors targeting diverse kinases, from p38 MAP kinase to Janus kinases (JAKs).[3][4][5][6] This guide moves beyond simple protocol listings to explain the causality behind experimental choices, enabling you to design and interpret kinome-wide selectivity studies with confidence.

The Imperative of Selectivity: Why Profile?

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding site—the primary target for most small-molecule inhibitors.[7] This similarity presents a formidable challenge: achieving selective inhibition of a desired target kinase without engaging dozens of other kinases.[2][8] Unintended interactions, or off-targets, can lead to unexpected toxicities or even produce beneficial polypharmacological effects.[1][8] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a foundational component of drug discovery, guiding lead optimization and de-risking clinical candidates.[9][10]

The triazolopyridine scaffold, for instance, has been successfully optimized to yield highly selective inhibitors like Filgotinib (a JAK1 inhibitor), demonstrating that meticulous profiling and structure-activity relationship (SAR) studies can navigate the complexities of the kinome.[6]

A Comparative Analysis of Profiling Methodologies

Choosing the right profiling strategy depends on the stage of discovery, the questions being asked, and the available resources. Methodologies can be broadly categorized into in vitro (biochemical) and cell-based approaches.

In Vitro Biochemical Assays: A Purified View

These assays measure the direct interaction between an inhibitor and a panel of purified, recombinant kinases. They offer high throughput and reproducibility, making them ideal for screening large compound libraries and establishing baseline potency and selectivity.[8]

Assay Type Principle Advantages Limitations
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³³P]-ATP) from ATP to a substrate. Inhibition reduces the radioactive signal.[8][11]Gold standard; direct measurement of catalytic activity; high sensitivity; few sources of interference.[8][11]Requires handling of radioactive materials; lower throughput than other methods.
Binding Assays Quantifies the displacement of a known, high-affinity ligand from the kinase's ATP-binding site by the test compound to determine a dissociation constant (Kd).[8][12]ATP-independent; does not require active enzyme; high throughput; excellent for establishing direct binding affinity.Does not measure inhibition of catalytic activity; may identify binders that are not inhibitors.
Fluorescence/Luminescence Utilizes technologies like FRET or ADP-Glo™ to generate a light-based signal proportional to kinase activity.[7][11]High-throughput; non-radioactive; amenable to automation.[13]Prone to interference from fluorescent compounds; may use modified substrates or coupling enzymes.[11]
Differential Scanning Fluorimetry (DSF) Measures the change in a protein's melting temperature (Tm) upon ligand binding. Inhibitor binding stabilizes the kinase, increasing its Tm.[8][14]Label-free; provides thermodynamic validation of binding.Indirect measure of affinity; lower throughput; may not work for all kinases.

The choice between these methods involves a trade-off. While radiometric assays are considered the gold standard for measuring catalytic inhibition, large-scale binding assays are invaluable for rapidly assessing the binding landscape of a compound across hundreds of kinases.[11][12]

cluster_invitro In Vitro Profiling Workflow cluster_assays Assay Methodologies compound Triazolopyridine Inhibitor kinase_panel Panel of >400 Recombinant Kinases compound->kinase_panel Incubate radiometric Radiometric Assay (IC50) kinase_panel->radiometric Apply Assay binding Binding Assay (Kd) kinase_panel->binding Apply Assay thermal Thermal Shift (ΔTm) kinase_panel->thermal Apply Assay data_analysis Data Analysis (Selectivity Score, Kinome Map) radiometric->data_analysis binding->data_analysis thermal->data_analysis

Caption: Workflow comparing common in vitro kinase profiling methods.
Cell-Based & Proteomic Assays: The Physiological Context

While in vitro assays are essential, they cannot fully recapitulate the complex cellular environment. Cell-based methods are crucial for confirming that an inhibitor engages its intended target in a physiological setting and for uncovering off-targets that may only become apparent in the presence of scaffolding proteins, endogenous ATP concentrations, and cellular compartmentalization.[7]

  • Chemoproteomics (Kinobeads/MIBs): This powerful technique provides an unbiased snapshot of a compound's kinase targets directly from a cell or tissue lysate.[15] It relies on affinity chromatography using beads coated with a cocktail of broad-spectrum kinase inhibitors. Cellular kinases that bind to the beads are captured. When the lysate is pre-incubated with a free test inhibitor (e.g., a triazolopyridine derivative), the inhibitor competes for binding to its specific targets, preventing them from being captured by the beads. A quantitative comparison of the bead-bound proteome with and without the inhibitor, typically via mass spectrometry, reveals the compound's direct targets and their relative affinities.[15]

  • Cellular Thermal Shift Assay (CETSA): This method extends the principle of thermal shift to a cellular context. Intact cells are treated with the inhibitor and then heated to various temperatures. The principle remains the same: target proteins stabilized by inhibitor binding will resist thermal denaturation and remain soluble at higher temperatures. The soluble fraction is then analyzed by Western blot or mass spectrometry to confirm target engagement.

  • Phosphoproteomics: Instead of measuring direct inhibitor-kinase binding, this approach quantifies the downstream consequences of kinase inhibition. By using mass spectrometry to perform large-scale analysis of phosphorylation sites, researchers can observe how an inhibitor alters cellular signaling networks. A reduction in phosphorylation at a known substrate site provides strong evidence of on-target activity, while unexpected changes across the phosphoproteome can reveal off-target effects and pathway cross-talk.[16][17]

cluster_chemoproteomics Chemoproteomics (Kinobeads) Workflow cluster_treatment Treatment start Cell Lysate Preparation control Control (DMSO) start->control inhibitor Test Inhibitor (e.g., Triazolopyridine) start->inhibitor pulldown Kinobead Affinity Purification control->pulldown Incubate inhibitor->pulldown Incubate digestion On-Bead Tryptic Digestion pulldown->digestion lcms LC-MS/MS Analysis digestion->lcms quant Quantitative Proteomics (Target Identification) lcms->quant

Caption: A typical workflow for chemoproteomic kinase profiling.

Case Study: Profiling Triazolopyridine-Based Inhibitors

To illustrate the application of these techniques, let's consider two hypothetical triazolopyridine-based inhibitors:

  • TP-A: Developed as a p38α MAPK inhibitor.

  • TP-B: Developed as a selective JAK1 inhibitor, analogous to Filgotinib.

A comprehensive profiling campaign would involve both in vitro and cell-based methods to build a complete selectivity profile.

Representative In Vitro Profiling Data (IC₅₀, nM)

The following table presents representative data from a radiometric in vitro kinase panel screen. The IC₅₀ value is the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase TargetTP-A (p38α Inhibitor)TP-B (JAK1 Inhibitor)Biological Family
MAPK14 (p38α) 8 >10,000CMGC
MAPK1 (ERK2)1,250>10,000CMGC
JAK1 5,60015 TK
JAK2>10,000450TK
JAK3>10,0002,800TK
TYK2>10,000350TK
ABL18,900>10,000TK
SRC2,1008,500TK
LCK3,5006,700TK
EGFR>10,000>10,000TK

Interpretation:

  • TP-A shows high potency for its intended target, p38α. However, it exhibits moderate off-target activity against other kinases like SRC and LCK at higher concentrations, a crucial finding that warrants further investigation.

  • TP-B demonstrates excellent potency for JAK1 and a clear selectivity window over other JAK family members (e.g., ~30-fold selective over JAK2).[6] Its clean profile against unrelated kinases like SRC and EGFR suggests a highly optimized and selective compound.

This initial in vitro screen provides the quantitative data needed to guide further cellular studies. A chemoproteomics experiment with TP-A would be essential to confirm whether it engages SRC and LCK in a cellular context.

Detailed Experimental Protocol: MIB-MS Kinome Profiling

This protocol describes a self-validating system for identifying the cellular targets of a kinase inhibitor. The inclusion of both a DMSO control and a competitor compound allows for robust quantitative analysis.

Objective: To identify the specific kinase targets of a triazolopyridine inhibitor in a human cell line.

Materials:

  • Kinobeads (commercially available or prepared in-house).

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, supplemented with protease and phosphatase inhibitors).

  • Test inhibitor (dissolved in DMSO).

  • Wash buffers, sequencing-grade trypsin, and reagents for mass spectrometry.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 5-10 mg/mL.

  • Inhibitor Incubation and Affinity Purification:

    • Aliquot 1 mg of protein lysate for each condition (e.g., DMSO control, 1 µM Test Inhibitor, 10 µM Test Inhibitor).

    • Add the inhibitor or DMSO and incubate for 45 minutes at 4°C with gentle rotation. This step allows the free inhibitor to bind its targets within the complex lysate.

    • Add a pre-washed slurry of kinobeads to each lysate and incubate for 1 hour at 4°C with rotation. Kinases not bound by the test inhibitor will be captured by the beads.

    • Wash the beads extensively (e.g., 3x with high-salt buffer, 2x with low-salt buffer) to remove non-specific binders.

  • On-Bead Digestion and Sample Preparation:

    • Resuspend the washed beads in a buffer containing sequencing-grade trypsin.

    • Incubate overnight at 37°C to digest the bead-bound proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer.

    • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant).

    • Calculate the abundance ratio for each identified kinase (Control/Inhibitor). Kinases that are true targets of the inhibitor will show a significantly higher abundance in the control (DMSO) sample, as their binding to the beads was blocked in the inhibitor-treated sample.

Signaling Pathway Context: The JAK-STAT Pathway

Understanding the signaling context is critical for interpreting cross-reactivity data. For an inhibitor like TP-B, which targets JAK1, any off-target activity against other kinases could have unintended consequences on parallel signaling pathways.

cluster_jak JAK Kinases cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK1 JAK1 receptor->JAK1 activate JAK2 JAK2 receptor->JAK2 activate TYK2 TYK2 receptor->TYK2 activate STAT STAT Protein JAK1->STAT phosphorylate JAK2->STAT phosphorylate TYK2->STAT phosphorylate inhibitor TP-B (Triazolopyridine Inhibitor) inhibitor->JAK1 inhibits STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes nucleus Nucleus STAT_P->nucleus translocates transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription

Caption: JAK-STAT pathway showing the specific inhibition of JAK1.

This diagram illustrates how TP-B selectively blocks JAK1, preventing the phosphorylation of STAT proteins and subsequent gene transcription. If profiling revealed that TP-B also inhibited TYK2, we could predict a broader impact on cytokine signaling. Conversely, its high selectivity preserves the function of other pathways, minimizing potential side effects.

References

A Comparative Guide to the Synthesis of Triazolopyridines: Benchmarking Novel Methodologies Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Triazolopyridines represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their unique chemical architecture, combining the structural features of both triazole and pyridine, imparts a versatile range of biological activities, making them prime candidates for drug design.[2][3] Consequently, the development of efficient and scalable synthetic routes to this privileged heterocyclic system is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of emerging synthetic methodologies for triazolopyridines against well-established, traditional routes. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, substrate scope, and environmental impact.

The Evolving Landscape of Triazolopyridine Synthesis

Historically, the synthesis of triazolopyridines relied on classical condensation reactions, often requiring harsh conditions and long reaction times.[4] While effective, these methods can suffer from limitations in terms of functional group tolerance and regioselectivity. The relentless pursuit of more efficient and sustainable chemical processes has led to the development of a diverse array of novel synthetic strategies. These modern approaches, including transition-metal catalysis, metal-free oxidative cyclizations, and microwave-assisted reactions, offer significant advantages in terms of efficiency, milder reaction conditions, and broader applicability.[1][5]

This guide will focus on a comparative analysis of the following key synthetic approaches:

  • Established Route: Traditional condensation of 2-aminopyridines.

  • Modern Catalytic Route: Copper-catalyzed synthesis from 2-aminopyridines and nitriles.

  • Metal-Free Oxidative Route: PIFA-mediated intramolecular oxidative N-N bond formation.

  • Novel Catalyst-Free Route: Microwave-assisted tandem reaction of enaminonitriles and benzohydrazides.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is often a trade-off between various factors. The following table provides a high-level comparison of the aforementioned methodologies, which will be elaborated upon in the subsequent sections.

MethodologyKey AdvantagesKey DisadvantagesTypical YieldsReaction Time
Traditional Condensation Inexpensive starting materialsHarsh conditions, long reaction times, limited scopeModerate to Good12-24 hours
Copper-Catalyzed Synthesis Good functional group tolerance, milder conditionsRequires metal catalyst, potential for metal contaminationGood to Excellent3-12 hours
PIFA-Mediated Synthesis Metal-free, short reaction times, high yieldsStoichiometric use of an expensive oxidizing agentHigh to Excellent1-3 hours
Microwave-Assisted Catalyst-Free Catalyst- and additive-free, very short reaction times, eco-friendlyRequires specialized microwave equipmentGood to Excellent40-180 minutes

Established Route: The Foundation of Triazolopyridine Synthesis

The traditional synthesis of 1,2,4-triazolo[1,5-a]pyridines often involves the cyclization of N-(pyrid-2-yl)formamidoximes, which are derived from 2-aminopyridines. This method, while foundational, typically requires dehydrating agents and elevated temperatures to facilitate the final ring-closing step.

Causality Behind Experimental Choices: The use of a strong dehydrating agent like trifluoroacetic anhydride is crucial to promote the intramolecular cyclization by removing water, which is a byproduct of the reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of[2][3][6]Triazolo[1,5-a]pyridines via Cyclization of N-(pyrid-2-yl)formamidoximes

Step 1: Synthesis of N-(pyrid-2-yl)formamidoxime:

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of the appropriate formamidoxime precursor.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the product by filtration or extraction.

Step 2: Cyclization to[2][3][6]Triazolo[1,5-a]pyridine:

  • Dissolve the N-(pyrid-2-yl)formamidoxime in a high-boiling point solvent.

  • Add a dehydrating agent, such as trifluoroacetic anhydride, dropwise at room temperature.[7]

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Modern Catalytic Route: The Advent of Copper Catalysis

The development of transition-metal-catalyzed reactions has revolutionized organic synthesis. The copper-catalyzed synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles represents a significant advancement over traditional methods.[1][7] This approach offers milder reaction conditions and a broader substrate scope.

Causality Behind Experimental Choices: Copper catalysts, such as CuBr, are effective in activating the nitrile group, making it more susceptible to nucleophilic attack by the amino group of the pyridine.[1] The reaction proceeds through a sequential N-C and N-N bond-forming oxidative coupling, often utilizing atmospheric air as the oxidant, which is both cost-effective and environmentally benign.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-1,2,4-triazolo[1,5-a]pyridines
  • In a reaction vessel, combine 2-aminopyridine, the desired aryl nitrile, and a catalytic amount of a copper(I) salt (e.g., CuBr).[1]

  • Add a suitable solvent, such as toluene.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) under an atmosphere of air for the required time (typically 3-12 hours).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired product.

Metal-Free Oxidative Route: A Greener Approach with PIFA

In the quest for more sustainable synthetic methods, metal-free reactions have gained considerable attention. The use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), provides an efficient and metal-free alternative for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.[2][3] This method involves an intramolecular oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides.[2][3]

Causality Behind Experimental Choices: PIFA is a powerful oxidizing agent that facilitates the formation of a reactive intermediate, which then undergoes an intramolecular nucleophilic attack to form the triazole ring.[2] The choice of solvent can be critical, with hexafluoroisopropanol (HFIP) often providing the best yields due to its ability to stabilize the reactive intermediates.[2] This method is characterized by short reaction times and high yields under mild conditions.[2][3]

Experimental Protocol: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Dissolve the N-(pyridin-2-yl)benzimidamide substrate in a suitable solvent, such as hexafluoroisopropanol (HFIP).[2]

  • Add a stoichiometric amount of PIFA to the solution at room temperature.

  • Stir the reaction mixture for a short period (typically 1-3 hours) until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Novel Catalyst-Free Route: The Power of Microwave Irradiation

A recent and highly innovative approach involves a catalyst- and additive-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides.[1] This eco-friendly method offers excellent yields in remarkably short reaction times.

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate. The reaction proceeds through a proposed transamidation followed by an intramolecular nucleophilic addition of the nitrogen to the nitrile group and subsequent condensation to form the triazolopyridine ring.[1][8] The absence of a catalyst and additives simplifies the workup procedure and reduces chemical waste.

Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • In a microwave reaction vial, combine the enaminonitrile and benzohydrazide (typically a 1:2 molar ratio) in a dry solvent such as toluene.[1]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specific temperature (e.g., 140 °C) for a short duration (40-180 minutes).[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure 1,2,4-triazolo[1,5-a]pyridine product.

Visualizing the Synthetic Pathways

To better illustrate the flow of these synthetic methodologies, the following diagrams have been generated using Graphviz.

Established_Route cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine N-(pyrid-2-yl)formamidoxime N-(pyrid-2-yl)formamidoxime 2-Aminopyridine->N-(pyrid-2-yl)formamidoxime Condensation Formamidoxime Precursor Formamidoxime Precursor Formamidoxime Precursor->N-(pyrid-2-yl)formamidoxime [1,2,4]Triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine N-(pyrid-2-yl)formamidoxime->[1,2,4]Triazolo[1,5-a]pyridine Cyclization (Dehydrating Agent, Heat)

Caption: Established route via condensation and cyclization.

Copper_Catalyzed_Route cluster_start Starting Materials cluster_product Product 2-Aminopyridine 2-Aminopyridine 2-Aryl-[1,2,4]triazolo[1,5-a]pyridine 2-Aryl-[1,2,4]triazolo[1,5-a]pyridine 2-Aminopyridine->2-Aryl-[1,2,4]triazolo[1,5-a]pyridine Cu(I) Catalyst Air (Oxidant) Aryl Nitrile Aryl Nitrile Aryl Nitrile->2-Aryl-[1,2,4]triazolo[1,5-a]pyridine

Caption: Copper-catalyzed synthesis workflow.

PIFA_Mediated_Route cluster_start Starting Material cluster_product Product N-(pyridin-2-yl)benzimidamide N-(pyridin-2-yl)benzimidamide [1,2,4]Triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine N-(pyridin-2-yl)benzimidamide->[1,2,4]Triazolo[1,5-a]pyridine PIFA (Metal-Free Oxidation)

Caption: PIFA-mediated intramolecular cyclization.

Microwave_Assisted_Route cluster_start Starting Materials cluster_product Product Enaminonitrile Enaminonitrile [1,2,4]Triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine Enaminonitrile->[1,2,4]Triazolo[1,5-a]pyridine Microwave Irradiation (Catalyst-Free) Benzohydrazide Benzohydrazide Benzohydrazide->[1,2,4]Triazolo[1,5-a]pyridine

Caption: Microwave-assisted catalyst-free tandem reaction.

Case Studies: Synthesis of Marketed Drugs

The practical application of these methodologies can be exemplified by the synthesis of prominent drugs containing the triazolopyridine core.

Trazodone

Trazodone, an antidepressant, can be synthesized through various routes, including microwave-assisted methods that significantly reduce reaction times compared to traditional approaches.[9] One common method involves the reaction of 2-(3-halopropyl)[2][3][6]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine.[9] Microwave-assisted synthesis can accomplish this transformation in minutes, whereas conventional heating may require several hours.[9]

Filgotinib

Filgotinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, features a more complex triazolopyridine derivative.[6] Its synthesis involves a multi-step sequence, often culminating in a Suzuki coupling to introduce a key aryl group.[6] The core triazolopyridine is typically constructed early in the synthesis, for example, by the condensation of 2-aminopyridine with ethoxycarbonyl isothiocyanate followed by cyclization.[6]

Conclusion and Future Outlook

The synthesis of triazolopyridines has evolved significantly, with modern methodologies offering substantial improvements in efficiency, sustainability, and scope over established routes. While traditional condensation reactions remain a viable option, particularly for large-scale synthesis where cost is a primary driver, the advantages offered by copper-catalyzed, PIFA-mediated, and microwave-assisted catalyst-free methods are compelling for research and development.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. For rapid analogue synthesis and library generation, the microwave-assisted catalyst-free approach is particularly attractive. For processes where metal contamination is a concern, the PIFA-mediated method provides an excellent alternative. The copper-catalyzed route offers a robust and versatile option with a good balance of cost and performance.

As the demand for novel triazolopyridine-based therapeutics continues to grow, so too will the need for innovative and efficient synthetic methodologies. Future research in this area will likely focus on the development of even more sustainable and atom-economical processes, potentially leveraging flow chemistry and biocatalysis to further enhance the green credentials of triazolopyridine synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid: A Comprehensive Guide

Proper Disposal Procedures for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid: A Comprehensive Guide

This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1159831-86-3). As a brominated, heterocyclic carboxylic acid, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.

The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise. The toxicological properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid have not been thoroughly investigated.[4] Therefore, precautionary measures are paramount.

Hazard Assessment and Immediate Safety Precautions

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. All handling and disposal procedures must be conducted while wearing the following:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use.[4]Prevents skin contact. Use proper glove removal technique to avoid contaminating hands.[4] Dispose of contaminated gloves as hazardous waste.[4]
Body Protection A fully buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator is required.Minimizes inhalation of dust or aerosols. Engineering controls like fume hoods are the preferred method for exposure reduction.[1][9]

All laboratory operations involving this compound must adhere to a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][9] This plan should detail standard operating procedures for safe handling, storage, and disposal.[9]

Waste Characterization and Segregation

Proper waste disposal begins with correct identification and segregation at the point of generation. This is a cornerstone of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10]

6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid falls into the following waste categories:

  • Halogenated Organic Waste: As the compound contains bromine (a halogen), it must be segregated into the halogenated waste stream.[11] Co-mingling with non-halogenated waste significantly increases disposal costs and complexity.[12]

  • Acidic Waste: The carboxylic acid functional group makes this an acidic compound. It should not be mixed with bases or other incompatible materials which could cause a chemical reaction.

The following diagram illustrates the decision process for proper waste segregation.

WasteSegregationStartGenerated Waste:6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acidIsHalogenatedDoes it contain a halogen(F, Cl, Br, I)?Start->IsHalogenatedIsAcidicIs it an acid?IsHalogenated->IsAcidicYesNonHalogenatedNon-HalogenatedWaste StreamIsHalogenated->NonHalogenatedNoHalogenatedContainerDispose in:'Halogenated OrganicAcid Waste' ContainerIsAcidic->HalogenatedContainerYes

Caption: Waste segregation decision workflow for the target compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of small quantities of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid typically generated in a research laboratory.

Step 1: Container Selection and Labeling

  • Select a proper container: Use only designated, chemically compatible containers provided by your institution's Environmental Health and Safety (EHS) department.[12] The container must be in good condition, with a secure, leak-proof screw cap.[10]

  • Label immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[12] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid". Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 2: Waste Accumulation

  • Perform in a fume hood: All transfers of waste into the container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Segregate waste: This container is for Halogenated Organic Acid Waste only . Do not mix with non-halogenated solvents, bases, oxidizers, or metal-containing waste.[12]

  • Keep container closed: The waste container must be securely closed at all times, except when actively adding waste.[10][12] This is a common regulatory violation and a safety hazard.[10]

  • Do not overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[13]

Step 3: Storage and Final Disposal

  • Store safely: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment bin to catch any potential leaks.[12]

  • Arrange for pickup: Once the container is full or you are finished generating this waste stream, arrange for pickup by your institution's EHS or a licensed professional waste disposal service.[4] Do not pour chemical waste down the drain.[4]

Spill and Emergency Procedures

Accidental spills must be handled promptly and safely.

  • Small Spill (manageable by trained personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated waste container.[4][14] Avoid creating dust.[4]

    • Label the container as "Spill Debris containing 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid" and dispose of it as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spill (or any spill outside of a containment area):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team (e.g., EHS, Campus Safety) from a safe location. Provide details about the spilled material.[15]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner.

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Retrosynthesis Analysis

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6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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